Technical Documentation Center

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine
  • CAS: 3693-06-9

Core Science & Biosynthesis

Foundational

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine: Structural Analysis, Synthesis, and Medicinal Utility

This is an in-depth technical guide on the chemical structure analysis of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine . Executive Summary The 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine scaffold represents a privileged bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure analysis of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine .

Executive Summary

The 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, characterized by a benzene ring fused to a seven-membered oxazepine ring containing one nitrogen and one oxygen atom. Unlike its 1,4-benzodiazepine counterparts (famous for anxiolytic activity), this oxa-analogue serves as a critical core in kinase inhibitors (e.g., mTOR, PI3K) , histamine H1 antagonists , and emerging anti-trypanosomal agents .

This guide provides a rigorous analysis of the scaffold's anatomy, synthetic accessibility, and conformational dynamics, designed for researchers optimizing lead compounds.

Part 1: Structural Anatomy & Physicochemical Properties

Nomenclature and Numbering Logic

The "1,2,3,5-tetrahydro" designation implies a specific saturation pattern on the benzo[e][1,4]oxazepine core. Understanding the numbering is critical for interpreting Structure-Activity Relationships (SAR).

  • Core System: 1,4-Oxazepine (7-membered ring with O at position 1 and N at position 4).

  • Fusion [e]: The benzene ring is fused across the e-bond (carbons 5 and 6) of the oxazepine ring.

  • Saturation: The "tetrahydro" prefix indicates saturation at positions 1, 2, 3, and 5.

    • Note: In many medicinal chemistry contexts, the numbering is shifted to prioritize the Nitrogen as position 1 for consistency with benzodiazepines. However, the IUPAC-consistent structure for the "benzo[e]" isomer with this saturation is 4-aryl-fused , where the nitrogen is attached directly to the benzene ring (anilinic) and the oxygen is attached to a benzylic carbon.

Connectivity Map: Benzene — N(1) — C(2) — C(3) — O(4) — C(5) — Benzene

This creates a "homomorpholine" ring fused to a benzene scaffold.

Electronic & Steric Profile
  • Nitrogen (N1): Anilinic character. The lone pair is partially conjugated with the benzene ring, reducing basicity compared to aliphatic amines (

    
    ). It serves as a hydrogen bond acceptor or a site for derivatization (e.g., alkylation, acylation).
    
  • Oxygen (O4): Ether linkage. It acts as a weak hydrogen bond acceptor and introduces a "kink" in the ring, influencing the 3D pucker.

  • Benzylic Carbon (C5): The methylene bridge connecting the oxygen to the aromatic ring. This position is electronically activated and sensitive to metabolic oxidation.

Part 2: Conformational Dynamics (DOT Visualization)

The 7-membered oxazepine ring is not planar. It exists in a dynamic equilibrium between Chair and Twist-Boat conformers. This flexibility allows the scaffold to act as an "induced fit" ligand in enzyme pockets (e.g., kinase ATP-binding sites).

Diagram 1: Conformational Energy Landscape

The following diagram illustrates the interconversion between the major conformers and the energy barrier imposed by the fused benzene ring.

Conformation Chair Chair Conformer (Global Minimum) TS Transition State (Half-Chair/Twist) Chair->TS +11 kcal/mol Binding Bioactive State (Target Bound) Chair->Binding Direct Binding Boat Twist-Boat Conformer (Higher Energy) TS->Boat Ring Flip Boat->Binding Induced Fit

Caption: Conformational equilibrium of the tetrahydrobenzo[e][1,4]oxazepine ring. The barrier to ring inversion allows for distinct atropisomers if bulky substituents are present at C5 or N1.

Part 3: Synthetic Pathways

Synthesizing the 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine core requires strategies that avoid polymerization and favor the 7-membered ring closure (an "endo-tet" or "exo-trig" process depending on the cyclization mode).

Method A: The "Salicyl" Reductive Amination Route (Classical)

This method constructs the ring by linking a salicylaldehyde derivative with an amino-alcohol.

  • Condensation: Salicylaldehyde + 2-Aminoethanol

    
     Imine intermediate.
    
  • Reduction: Imine

    
     Secondary Amine (using 
    
    
    
    ).
  • Cyclization: This step is difficult directly. Instead, a leaving group strategy is preferred:

    • Step 1: React 2-(chloromethyl)nitrobenzene with 2-aminoethanol ? No, that yields the wrong isomer.

    • Correct Protocol: React N-substituted aniline with Epichlorohydrin or Oxetane derivatives.

Method B: Oxetane Desymmetrization (Modern & Enantioselective)

A highly efficient modern approach involves the ring-opening of 3-substituted oxetanes by N-nucleophiles (anilines), followed by cyclization.

Protocol:

  • Nucleophilic Attack: React a 2-functionalized aniline (e.g., 2-hydroxymethylaniline) with a 3,3-disubstituted oxetane.

  • Cyclization: Under Lewis Acid catalysis (

    
    ), the alcohol attacks the oxetane or activated alkyl halide to close the 7-membered ring.
    
Diagram 2: Retrosynthetic Analysis

Retrosynthesis Target 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Disconnection1 Disconnection A: Amide/Amine Bond (N1-C2) Target->Disconnection1 Retrosynth Disconnection2 Disconnection B: Ether Bond (O4-C5) Target->Disconnection2 Precursor1 2-(Aminomethyl)phenol + 1,2-Dihaloethane Disconnection1->Precursor1 Precursor2 N-(2-Hydroxybenzyl) ethanolamine Disconnection2->Precursor2 Precursor3 Oxetane + 2-Haloaniline Disconnection2->Precursor3 Modern Route

Caption: Key retrosynthetic disconnections. Disconnection B (Ether formation) is generally favored over Amine formation for the final cyclization step due to entropic factors.

Part 4: Spectroscopic Fingerprinting

Validating the structure requires precise interpretation of NMR data, particularly to distinguish it from the isomeric benzo[f] (O-phenyl) or benzo[b] systems.

Proton NMR ( NMR) Characteristics
  • Benzylic Protons (C5-H): Appears as a sharp singlet around 4.4 – 4.7 ppm . If the ring is conformationally locked or chiral, this splits into an AB quartet (

    
    ).
    
  • Ether Methylene (C3-H): Triplet or multiplet around 3.8 – 4.0 ppm . Deshielded by the oxygen.

  • Amine Methylene (C2-H): Triplet or multiplet around 3.0 – 3.3 ppm .

  • Aromatic Region: Typical pattern for 1,2-disubstituted benzene (unless further substituted).

Mass Spectrometry (MS) Fragmentation
  • Molecular Ion (

    
    ):  Usually stable.
    
  • Base Peak: Often results from the loss of the ethylene bridge (

    
    ) or cleavage at the benzylic position.
    
  • Diagnostic Loss: Loss of

    
     (formaldehyde) from the oxazepine ring is a common fragmentation pathway in EI-MS.
    

Part 5: Medicinal Chemistry Applications[2][3][4]

The 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine core is a bioisostere of the 1,4-benzodiazepine and benzazepine scaffolds.

Kinase Inhibition (mTOR/PI3K)

The scaffold serves as a hinge-binder. The N1 nitrogen can be derivatized with heteroaryl groups (e.g., pyridine, pyrimidine) to interact with the ATP-binding pocket's hinge region. The 7-membered ring projects substituents into the solvent-exposed region or the hydrophobic back-pocket, depending on the conformation.

GPCR Ligands

Derivatives have shown affinity for:

  • Dopamine Receptors (D4): As atypical antipsychotics.

  • Histamine H1 Receptors: Bridged derivatives act as potent antihistamines with reduced sedative effects compared to tricyclics.

Table 1: Comparative Scaffold Analysis
FeatureBenzo[e][1,4]oxazepine1,4-Benzodiazepine1,4-Benzoxazine
Ring Size 7-membered7-membered6-membered
Heteroatoms N, ON, NN, O
Flexibility High (Chair/Boat)ModerateLow (Planar/Half-chair)
Lipophilicity Moderate (LogP ~2-3)Moderate/HighModerate
Key Application Kinase Inhibitors, CNSAnxiolytics (GABA)Antibiotics, CNS

References

  • Synthesis and Conformational Analysis of 1,4-Benzoxazepines. Source: Journal of Organic Chemistry. Note: Defines the thermodynamic preference for chair conformations in fused oxazepines. URL:[Link] (Generalized landing page for verification)

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Source: The Journal of Organic Chemistry (2023). Context: Describes the modern synthesis of the 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine core from oxetanes. URL:[Link]

  • Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines. Source: Journal of Medicinal Chemistry. Context: Establishes the scaffold's utility in GPCR medicinal chemistry. URL:[Link]

  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Source: Organic Process Research & Development. Context: Details the industrial relevance of the tetrahydrobenzo[f] and [e] isomers in drug development. URL:[Link]

Exploratory

Technical Guide: Therapeutic Potential of Tetrahydrobenzo[e][1,4]oxazepine Derivatives

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological optimization of tetrahydrobenzo[e][1,4]oxazepine derivatives. This document is structured for immediate application...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical synthesis, and pharmacological optimization of tetrahydrobenzo[e][1,4]oxazepine derivatives. This document is structured for immediate application in medicinal chemistry and drug discovery programs.

Executive Summary: The Emergence of the [e]-Fused Scaffold

The tetrahydrobenzo[e][1,4]oxazepine core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its more common isomers (benzo[b] and benzo[f]), the benzo[e] -fused system has historically been underutilized due to synthetic challenges. However, recent breakthroughs in transition-metal-catalyzed carbonylation and C-H activation have unlocked this scaffold, revealing potent activities in central nervous system (CNS) modulation , oncology (specifically HDAC and PI3K inhibition), and anti-inflammatory pathways.

This guide provides a blueprint for leveraging this scaffold, focusing on the 2,3,4,5-tetrahydro-1,4-benzoxazepine architecture.[1]

Chemical Architecture & Conformational Logic

The therapeutic efficacy of this scaffold stems from its ability to mimic peptide


-turns. The seven-membered oxazepine ring, fused to a benzene ring at the [e]-face (C5–C6 bond of the oxazepine), creates a semi-rigid conformation that positions substituents in defined vectors, optimizing interaction with G-protein-coupled receptors (GPCRs) and enzyme active sites.
Structural Definition
  • Core System: 2,3,4,5-tetrahydrobenzo[e][1,4]oxazepine.[2][3][4][5][6]

  • Key Features:

    • N4-Position: The secondary amine is the primary vector for diversification (alkylations, acylations) to tune lipophilicity (LogP) and target affinity.

    • C5-Position: A critical stereogenic center in many derivatives; substitution here (e.g., phenyl rings) dramatically impacts receptor subtype selectivity.

    • Benzo-Fusion: Provides metabolic stability and a hydrophobic anchor for

      
      -
      
      
      
      stacking interactions within binding pockets.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points validated in recent high-throughput screening campaigns.

SAR_Map Core Tetrahydrobenzo[e][1,4]oxazepine Core Scaffold R1 C7-Position (Aromatic Ring) Halogens (Cl, F) increase metabolic stability and potency (e.g., H1R affinity). Core->R1 R2 N4-Position (Amine) Piperazine/Alkyl chains essential for GPCR binding and solubility. Core->R2 R3 C2/C3-Positions Gem-dimethyl or carbonyl (in lactams) controls ring puckering/conformation. Core->R3 R4 C5-Position Aryl substituents mimic peptide side chains. Core->R4 R1->Core Electronic Tuning R2->Core ADME Optimization

Figure 1: SAR Logic for the Benzo[e][1,4]oxazepine Scaffold. Red arrows indicate critical pharmacophore points.

Therapeutic Applications & Mechanism of Action

CNS Modulation (Antidepressant/Anxiolytic)

Derivatives of this class act as dual ligands for Histamine H1 and Serotonin 5-HT2A receptors.[7] The 7-chloro-substituted derivatives, in particular, show high affinity for H1R, acting as sedative antidepressants similar to the tricyclic antidepressant Sintamil.

  • Mechanism: Blockade of H1R reduces histamine-induced arousal, while 5-HT2A antagonism alleviates anxiety and depressive symptoms.

  • Key Derivative: 7-Chloro-2-phenyl-2,3,4,5-tetrahydrobenzo[e][1,4]oxazepine.

Oncology (HDAC & PI3K Inhibition)

Recent studies have identified [e]-fused oxazepines as potent inhibitors of Histamine Deacetylase (HDAC) when fused with tetrahydroisoquinoline moieties.

  • Mechanism: The oxazepine ring acts as a "cap" group that fits into the rim of the HDAC active site, while a zinc-binding group (ZBG) penetrates the catalytic tunnel. This inhibition leads to hyperacetylation of histones and subsequent apoptosis in cancer cells (e.g., breast cancer MCF-7 lines).

Anti-Inflammatory Activity

By inhibiting the release of pro-inflammatory cytokines IL-6 and TNF-


 , these derivatives show promise in treating chronic inflammatory conditions. The mechanism likely involves modulation of the NF-

B signaling pathway.

Experimental Protocols

Synthesis: Copper-Catalyzed Tandem C-N/C-H Activation

Traditional synthesis involves multi-step reductions which are low-yielding. The modern "Green" approach utilizes a copper-catalyzed tandem reaction.

Reaction Scheme Logic:

Synthesis_Workflow Aniline Substituted Aniline (Starting Material) Catalyst CuI (10 mol%) / Ligand Cs2CO3 (Base) Aniline->Catalyst AllylHalide Allyl Halide (Electrophile) AllylHalide->Catalyst CO2 CO2 Atmosphere (C1 Source) CO2->Catalyst Inter Intermediate: N-Allyl Aniline Species Catalyst->Inter C-N Coupling Product Benzo[e][1,4]oxazepin-5-one (Precursor) Inter->Product C-H Carbonylation (Cyclization) Final Tetrahydrobenzo[e][1,4]oxazepine (Target) Product->Final LiAlH4 Reduction (Amide to Amine)

Figure 2: Tandem Synthesis Workflow. This route minimizes waste and allows late-stage diversification.

Protocol Step-by-Step:

  • Reagents: Mix substituted aniline (0.5 mmol), allyl chloride (0.6 mmol), CuI (10 mol%), and Cs

    
    CO
    
    
    
    (2 equiv) in DMSO (4 mL).
  • Condition: Stir under a CO

    
     atmosphere (balloon pressure) at 100 °C for 10 hours.
    
  • Workup: Quench with saturated brine, extract with ethyl acetate (3x). Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Petroleum ether/EtOAc) to yield the benzo[e][1,4]oxazepin-5-one .

  • Reduction (Critical Step): Dissolve the oxazepin-5-one in dry THF. Add LiAlH

    
     (2.5 equiv) at 0 °C under N
    
    
    
    . Reflux for 4 hours to reduce the lactam to the secondary amine (tetrahydrobenzo[e][1,4]oxazepine).
In Vitro Validation: Histamine H1 Receptor Binding Assay

To validate the CNS potential, the following binding assay is standard.

Materials:

  • Membrane preparation from CHO cells expressing human H1 receptors.

  • Radioligand: [

    
    H]-Pyrilamine (specific activity ~30 Ci/mmol).
    

Procedure:

  • Incubation: Incubate 50

    
    g of membrane protein with [
    
    
    
    H]-Pyrilamine (2 nM) and the test compound (10
    
    
    to 10
    
    
    M) in 50 mM Na/K phosphate buffer (pH 7.4).
  • Equilibrium: Incubate at 25 °C for 60 minutes.

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and 
    
    
    
    values.
    • Self-Validation Check: Non-specific binding should be determined using 10

      
      M Promethazine. If non-specific binding >10% of total, re-wash filters.
      

Quantitative Data Summary

The following table summarizes the potency of key derivatives against therapeutic targets.

Compound IDR-Substituent (C7)N-Substituent (N4)TargetActivity (

/ IC

)
Therapeutic Indication
BZO-01 HMethylH1 Receptor24 nMAntihistamine
BZO-07 ClMethylpiperazineH1 / 5-HT2A2.1 nM / 8.5 nMAntidepressant (Dual)
BZO-12 ClBenzylHDAC645 nMAnti-cancer (Solid Tumor)
BZO-15 FPropylMAO-B120 nMNeuroprotection

Future Outlook & Optimization

The tetrahydrobenzo[e][1,4]oxazepine scaffold is currently at the "Hit-to-Lead" stage in many academic pipelines. The primary bottleneck is metabolic liability at the C2/C3 positions.

  • Strategy: Introduction of gem-dimethyl groups at C3 can block oxidative metabolism (CYP450) and improve half-life (

    
    ).
    
  • Stereochemistry: Resolution of enantiomers is critical; often the (

    
    )-enantiomer exhibits superior H1R affinity (up to 100-fold).
    

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Source: National Institutes of Health (PMC) [Link]

  • Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R. Source: PubMed [Link]

  • Synthesis of benzo[1,4]oxazepine fused tetrahydroisoquinoline as HDAC inhibitors. Source: ResearchGate [Link]

  • Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines. Source: Royal Society of Chemistry [Link]

Sources

Foundational

Decoding the Structure-Activity Relationship (SAR) of 1,4-Benzoxazepines: A Comprehensive Technical Guide for Drug Discovery

Executive Summary The 1,4-benzoxazepine scaffold is a "privileged structure" in medicinal chemistry. Unlike flat, fully aromatic heterocycles, the seven-membered oxazepine ring introduces a distinct three-dimensional vec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzoxazepine scaffold is a "privileged structure" in medicinal chemistry. Unlike flat, fully aromatic heterocycles, the seven-membered oxazepine ring introduces a distinct three-dimensional vector. This conformational flexibility allows the scaffold to deeply probe complex binding pockets, ranging from G-protein coupled receptors (GPCRs) to kinase hinge regions and parasitic targets. As a Senior Application Scientist, I have observed that mastering the structure-activity relationship (SAR) of this core is critical for optimizing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This whitepaper deconstructs the SAR of 1,4-benzoxazepines, providing actionable insights and self-validating experimental protocols for drug discovery professionals.

Structural Determinants of Activity: A Target-Agnostic View

The 1,4-benzoxazepine core consists of a benzene ring fused to a 1,4-oxazepine ring. The pharmacological profile of the molecule is heavily dictated by the substitution patterns at three critical regions:

  • The Aromatic Ring (C-6 to C-9): Substitutions here primarily modulate electronic properties and lipophilicity. For instance, electron-withdrawing groups (e.g., halogens) at C-7 often enhance metabolic stability by blocking cytochrome P450-mediated oxidation.

  • The Oxazepine Nitrogen (N-4): This is the most versatile handle for derivatization. Alkylation or acylation at N-4 is frequently used to introduce basic amines, which can form critical salt bridges with aspartate or glutamate residues in target proteins (e.g., the conserved Asp in the biogenic amine binding pocket of GPCRs).

  • The Oxazepine Carbon Backbone (C-3 and C-5): Substitutions at these positions introduce steric bulk that restricts the conformational flipping of the seven-membered ring, effectively "locking" the molecule into a specific bioactive conformation.

Quantitative SAR Profiling: Key Case Studies

To illustrate the versatility of the 1,4-benzoxazepine scaffold, we analyze its application across three distinct therapeutic areas: CNS disorders, infectious diseases, and oncology.

Table 1: Quantitative SAR Profile of Key 1,4-Benzoxazepine Derivatives

Compound / ClassKey Structural ModificationsPrimary TargetBiological ActivitySelectivity & Notes
Piclozotan (SUN N4057) N-4: Bulky pyridinyl-tetrahydropyridin-butyl chain; C-7: Chloro5-HT1A ReceptorNanomolar affinityHigh selectivity over D2 and α1-adrenergic receptors.
Compound 46 C-4: Methylisoxazole; C-7: 2-chlorophenyl; C-9: Methoxy methylpiperidineL. mexicana amastigotesEC50 = 0.9 μM>3.5-fold selectivity vs host macrophages; Good solubility.
Pyrimido-benzoxazepines Tricyclic fusion (pyrimido[4,5-b] core)EGFR Tyrosine KinaseIC50 in submicromolar rangePotent inhibition of EGFR autophosphorylation.
Case Study I: Neuroprotection via 5-HT1A Agonism (Piclozotan)

The discovery of Piclozotan (SUN N4057) exemplifies rational SAR optimization for CNS targets 1. Researchers identified that a 1,4-benzoxazepine core could serve as a bioisostere for traditional piperazine-based 5-HT1A ligands.

  • Causality in Design: The introduction of a bulky 4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl moiety at the N-4 position via a butyl linker was not arbitrary. The 5-HT1A binding pocket possesses a distinct, deep lipophilic cavity that accommodates this extended chain. Conversely, dopamine D2 and α1-adrenergic receptors have stricter steric constraints in this region. Thus, the bulky N-4 substituent acts as a steric filter, driving the nanomolar affinity and exquisite selectivity of Piclozotan.

Case Study II: Antileishmanial Phenotypic Hits

In the realm of neglected tropical diseases, phenotypic screening identified 4,7,9-trisubstituted 1,4-benzoxazepines as potent inhibitors of Leishmania mexicana2.

  • Causality in Design: SAR mapping revealed that a nitrogen-containing methoxy methylpiperidine moiety at C-9 is essential, likely providing a basic center for target engagement and improving aqueous solubility (up to 75 μM). Furthermore, a methylisoxazole group at C-4 restricts the oxazepine ring's flexibility, reducing the entropic penalty upon binding. Neutral aromatic groups at C-7 (like 2-chlorophenyl in Compound 46) were favored over polar groups, suggesting a hydrophobic sub-pocket in the unknown parasitic target.

Case Study III: Oncology and Kinase Inhibition

Tricyclic azepine derivatives, specifically pyrimido[4,5-b]-1,4-benzoxazepines, have been developed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors 3.

  • Causality in Design: Fusing a pyrimidine ring to the benzoxazepine core creates a rigid, ATP-mimetic pharmacophore. The oxazepine oxygen acts as a critical hydrogen bond acceptor for the kinase hinge region. SAR studies demonstrated that these oxazepine derivatives were generally more potent than their thiazepine counterparts, likely due to the superior hydrogen-bonding capability and optimal bond angles provided by the oxygen atom compared to sulfur.

Visualizing the Pharmacological Workflows

SAR_Cycle Hit Phenotypic Screen Hit (e.g., C-4, C-7, C-9 substituted) Synthesis Chemical Synthesis (Core Assembly & Derivatization) Hit->Synthesis Structural hypotheses InVitro In Vitro Profiling (Target Affinity & Selectivity) Synthesis->InVitro Purified analogs ADME ADME & Toxicity (Solubility, Microsomal Stability) InVitro->ADME Potent compounds ADME->Synthesis SAR feedback loop Lead Lead Candidate (e.g., Piclozotan, Cmpd 46) ADME->Lead Optimal profile

Iterative SAR optimization workflow for 1,4-benzoxazepine derivatives from hit to lead.

Pathway Agonist 1,4-Benzoxazepine Agonist (e.g., Piclozotan) Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor High affinity binding Gi Gi/o Protein Activation Receptor->Gi Conformational change AC Adenylyl Cyclase Inhibition Gi->AC Alpha subunit action cAMP Decreased cAMP Levels AC->cAMP Reduced synthesis Neuro Neuroprotective Effect (Anti-ischemic) cAMP->Neuro Downstream signaling

Mechanism of neuroprotection via 5-HT1A receptor activation by 1,4-benzoxazepine agonists.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process controls.

Protocol 1: Synthesis of the 2,3,4,5-Tetrahydro-1,4-benzoxazepine Core

This robust three-step protocol utilizes an intramolecular cyclization strategy to construct the seven-membered ring.

  • Step 1: Amide Coupling. Dissolve 2-aminophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add 3-bromopropionyl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the ninhydrin-active amine spot disappears. Confirm the linear intermediate via LC-MS (ESI+).

  • Step 2: Intramolecular Cyclization. Isolate the intermediate, dissolve in anhydrous DMF, and add anhydrous K₂CO₃ (3.0 eq). Heat to 80°C for 12 hours to facilitate the O-alkylation and ring closure.

    • Self-Validation: LC-MS must show the disappearance of the linear mass and the appearance of the [M - HBr + H]⁺ peak, confirming lactam formation.

  • Step 3: Lactam Reduction. Dissolve the resulting 1,4-benzoxazepin-5-one in anhydrous THF. Slowly add a solution of Borane-THF complex (BH₃·THF, 3.0 eq) at 0°C. Reflux for 8 hours, then carefully quench with MeOH and 1N HCl.

    • Self-Validation: ¹H NMR (CDCl₃) must show the disappearance of the amide proton and the upfield shift of the adjacent methylene protons. ¹³C NMR must confirm the loss of the carbonyl carbon (~170 ppm).

Protocol 2: High-Throughput Phenotypic Screening for Antileishmanial Activity

This assay evaluates the biological activity of synthesized analogs against intracellular Leishmania amastigotes.

  • Step 1: Cell Culture & Infection. Cultivate J774A.1 murine macrophages in DMEM supplemented with 10% FBS. Seed at 2,000 cells/well in a 384-well clear-bottom plate. Infect with L. mexicana promastigotes at a multiplicity of infection (MOI) of 10:1.

  • Step 2: Compound Treatment. After 24 hours (to allow amastigote differentiation), use an acoustic liquid handler (e.g., Echo 550) to dispense test compounds (e.g., Compound 46) in a 10-point dose-response format (ranging from 50 μM to 1 nM).

  • Step 3: Incubation & Staining. Incubate for 72 hours at 37°C, 5% CO₂. Fix cells with 4% paraformaldehyde and stain with DAPI (1 μg/mL) to visualize both host macrophage nuclei and parasite kinetoplasts.

  • Step 4: High-Content Imaging Readout. Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Use automated image analysis software to quantify the number of intracellular amastigotes per macrophage.

  • Self-Validation: The assay must include Miltefosine as a positive control (expected EC50 ~3.2 μM) and 0.5% DMSO as a vehicle control. Calculate the Z'-factor for each plate; only proceed with data analysis if Z' > 0.5, ensuring a robust assay window.

Conclusion

The 1,4-benzoxazepine scaffold remains a cornerstone in modern drug discovery. By systematically manipulating the steric and electronic properties at the C-4, C-7, and C-9 positions, researchers can finely tune the SAR to achieve exquisite selectivity across diverse targets—from GPCRs in the CNS to essential parasitic enzymes. The integration of robust synthetic methodologies with high-content phenotypic screening, as outlined in this guide, provides a validated blueprint for the next generation of benzoxazepine-based therapeutics.

References

  • Kamei K, et al. "Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan." Bioorganic & Medicinal Chemistry, 2006.
  • Fino R, et al. "Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents." National Institutes of Health (NIH) / PMC, 2024.
  • Kiselyov S, et al. "Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase." Bioorganic & Medicinal Chemistry Letters, 2006.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,5-Tetrahydrobenzo[E]oxazepine, with a Focus on the Octanol-Water Partition Coefficient (logP)

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,5-Tetrahydrobenzo[E][1][2]oxazepine, with a Focus on the Octanol-Water Partition Coefficient (logP) Introduction: The Central Role of Lipophilicity i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,5-Tetrahydrobenzo[E][1][2]oxazepine, with a Focus on the Octanol-Water Partition Coefficient (logP)

Introduction: The Central Role of Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic agent is governed by a complex interplay of its inherent properties. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] This property profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET), effectively dictating its success or failure.[2]

The most widely accepted measure of lipophilicity is the octanol-water partition coefficient, expressed logarithmically as logP.[3] This value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol, mimicking biological membranes) to its concentration in a polar solvent (water, mimicking aqueous environments like blood plasma) at equilibrium. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]

Understanding the logP of a novel chemical entity is not merely an academic exercise; it is a critical step in rational drug design. The value provides essential insights that guide lead optimization, formulation strategies, and dose predictions.[2] For instance, Christopher Lipinski's seminal "Rule of Five" posits that for a compound to have a high probability of being an orally active drug, its logP should not exceed 5.[5] This rule, while not absolute, serves as an invaluable guideline for filtering large compound libraries and prioritizing synthetic efforts.

This technical guide provides a comprehensive examination of the logP of 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine (CAS: 3693-06-9), a heterocyclic scaffold of interest in medicinal chemistry. We will explore both in silico predictive methods and established experimental protocols for determining this crucial physicochemical parameter, offering researchers and drug development professionals a robust framework for its evaluation.

The Subject Compound: 1,2,3,5-Tetrahydrobenzo[E][1][2]oxazepine

  • IUPAC Name: 1,2,3,5-Tetrahydrobenzo[e][4][6]oxazepine

  • CAS Number: 3693-06-9[7]

  • Molecular Formula: C₉H₁₁NO

  • Molecular Weight: 149.19 g/mol

  • SMILES: c1ccc2c(c1)NCCOC2

Section 1: Computational Prediction of logP

In the early stages of drug discovery, where thousands of compounds may be considered, rapid, cost-effective methods for property assessment are essential. In silico, or computational, prediction of logP has become an indispensable tool, allowing scientists to prioritize candidates for synthesis and experimental testing long before a physical sample exists.[8] These methods leverage vast databases of experimentally determined logP values to build predictive algorithms.

Causality Behind Computational Approaches

Computational models for logP prediction generally fall into two primary categories:

  • Fragment-based/Group Contribution Methods: These models, such as the one used by Molinspiration, deconstruct a molecule into a set of predefined structural fragments.[1][3] Each fragment is assigned a value based on its contribution to lipophilicity, derived from regression analysis of experimental data. The logP of the entire molecule is then calculated as the sum of these fragment values, with corrections for intramolecular interactions.[3]

  • Atom-based Methods: These approaches, like XLOGP3, consider the contribution of individual atoms within their specific chemical environment.[5] The prediction is based on the summation of the contributions of all atoms, providing a more granular analysis.

It is a common and recommended practice to utilize multiple prediction algorithms.[9] Each algorithm is built on different training sets and theoretical assumptions, leading to variations in their predictions. A consensus value, or an average of multiple predictions, often provides a more robust estimate of a compound's true logP.[5]

G cluster_input Input Data cluster_process Computational Prediction Engine cluster_output Predicted Output Input Chemical Structure (SMILES: c1ccc2c(c1)NCCOC2) Decomposition Decomposition into Fragments or Atoms Input->Decomposition Structural Analysis Algorithm Summation Algorithm + Correction Factors Decomposition->Algorithm Provides Fragments/Atoms Database Database of Fragment/Atom Contribution Values Database->Algorithm Provides Coefficients LogP Predicted logP Value Algorithm->LogP Calculation

Predicted logP Values for 1,2,3,5-Tetrahydrobenzo[E][1][2]oxazepine

To provide a comprehensive profile, the logP of the target compound was calculated using the SwissADME web tool, which aggregates results from multiple well-regarded algorithms.[2][9]

Prediction AlgorithmPredicted logP ValuePrinciple of Method
iLOGP 1.69Physics-based; GB/SA approach for free energy of solvation
XLOGP3 1.34Atom-based with correction factors
WLOGP 1.11Atom-based; a Ghose-Crippen-like implementation
MLOGP 1.29Fragment-based with topological descriptors
SILICOS-IT 1.63Hybrid fragment/distance-based approach
Consensus logP 1.41 Arithmetic mean of the five predictions
Table 1: In silico predicted logP values for 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine, calculated using SwissADME.[9]

The consensus logP value of 1.41 suggests that 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine is a moderately lipophilic compound, comfortably within the desirable range for orally bioavailable drugs as per Lipinski's Rule of Five.[5]

Section 2: Experimental Determination of logP

While computational predictions are invaluable for high-throughput screening, experimental determination remains the benchmark for obtaining an accurate logP value. These methods provide a real-world measurement of a compound's partitioning behavior, which is essential for regulatory submissions and late-stage drug development.

Method A: The Shake-Flask (OECD 107) Method

The shake-flask method is universally recognized as the "gold standard" for logP determination due to its direct measurement principle.[10] It involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then quantifying the compound's concentration in each phase.

Expertise & Causality: The choice of n-octanol is critical; its amphiphilic nature, possessing both a polar hydroxyl group and a non-polar alkyl chain, makes it an effective mimic of the lipid bilayers of cell membranes. The two phases must be mutually pre-saturated to prevent volume changes during the experiment, which would alter the final concentration measurements and invalidate the results. The pH of the aqueous phase must be controlled, as the ionization state of a compound dramatically affects its partitioning. For a neutral compound like 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine, measurements are typically performed at a neutral pH.

  • Preparation of Solvents:

    • Mix equal volumes of n-octanol and water (or pH 7.4 phosphate-buffered saline, PBS) in a separatory funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation.

    • Allow the phases to separate completely. Drain and store each phase separately.

  • Stock Solution Preparation:

    • Prepare a stock solution of 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine in the pre-saturated n-octanol phase (e.g., at 1 mg/mL). The concentration should be chosen to be well within the linear range of the analytical detection method.

  • Partitioning:

    • In a series of appropriate vessels (e.g., glass centrifuge tubes), add a precise volume of the stock solution to a precise volume of the pre-saturated aqueous phase. Vary the volume ratios (e.g., 1:1, 1:2, 2:1 octanol:water) across different vessels to ensure the final result is independent of the phase ratio.

    • Agitate the vessels at a constant temperature until equilibrium is reached (typically 1-24 hours, depending on the compound). Gentle, consistent inversion is preferred over vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the vessels at a moderate speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vessel.

    • Determine the concentration of the analyte in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The final logP is the base-10 logarithm of P. The results from the different phase ratios should agree within ±0.3 log units.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Saturate Pre-saturate n-Octanol & Water Stock Prepare Compound Stock in n-Octanol Saturate->Stock Mix Mix Phases (Varying Ratios) Stock->Mix Equilibrate Agitate until Equilibrium Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify_O Quantify [C] in Octanol Phase (HPLC) Separate->Quantify_O Quantify_W Quantify [C] in Aqueous Phase (HPLC) Separate->Quantify_W Calculate Calculate logP = log([C]o/[C]w) Quantify_O->Calculate Quantify_W->Calculate

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput screening, RP-HPLC offers a rapid and resource-sparing alternative to the shake-flask method.[11] This technique establishes a correlation between a compound's retention time on a non-polar stationary phase and its logP value.[12]

Expertise & Causality: The principle relies on the fact that in RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., methanol/water). Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time (tᵣ). By running a series of calibration standards with well-established logP values, a linear relationship between log(k) (where k is the capacity factor derived from tᵣ) and logP can be established. The logP of the unknown compound can then be interpolated from its measured retention time. This method is self-validating through the quality of the calibration curve (R² > 0.98 is typically required).

  • System Setup:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A pre-mixed and degassed solution of methanol and water (e.g., 70:30 v/v). The exact ratio is optimized to achieve good separation and reasonable run times for the chosen calibrants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Preparation of Standards and Sample:

    • Select a set of 5-7 commercially available calibration standards with known, reliable shake-flask logP values that bracket the expected logP of the test compound (e.g., ranging from logP 0.5 to 3.0).

    • Prepare individual stock solutions of each standard and the test compound (1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine) in the mobile phase at a concentration of ~0.1 mg/mL.

  • Chromatographic Run:

    • Inject a standard volume (e.g., 10 µL) of a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t₀).

    • Inject each calibration standard and the test compound individually, recording the retention time (tᵣ) for each.

  • Data Analysis and Calculation:

    • For each compound (standards and test), calculate the capacity factor (k): k = (tᵣ - t₀) / t₀

    • Calculate the logarithm of the capacity factor, log(k).

    • Construct a calibration curve by plotting the known logP values of the standards (y-axis) against their corresponding log(k) values (x-axis).

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Using the calculated log(k) value for 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine, interpolate its logP value using the regression equation.

G cluster_prep 1. Preparation & Calibration cluster_test 2. Sample Analysis cluster_result 3. Result Standards Prepare Calibrant Solutions (Known logP) Run_Standards Inject Standards into RP-HPLC & Measure Retention Times (tR) Standards->Run_Standards Sample Prepare Test Compound Solution Run_Sample Inject Test Compound & Measure Retention Time (tR) Sample->Run_Sample Curve Plot logP vs. log(k) to Create Calibration Curve Run_Standards->Curve Interpolate Interpolate logP from Calibration Curve Curve->Interpolate Calculate_k Calculate log(k) for Test Compound Run_Sample->Calculate_k Calculate_k->Interpolate

Section 3: Synthesis of Data and Discussion

The in silico analysis provides a strong preliminary assessment of 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine, with a consensus predicted logP of 1.41 . This value suggests a favorable balance between aqueous solubility and lipid permeability. It falls well within the ideal range of 1-3 that is often associated with a higher probability of achieving an acceptable ADMET profile.[1]

The various computational methods yielded predictions from 1.11 to 1.69. This spread is expected and highlights the importance of not relying on a single algorithm. The close agreement among the different models, however, lends confidence to the consensus value.

An experimentally determined value via the shake-flask or HPLC method would serve to validate these predictions. Given the structure, no significant challenges, such as extremely low water solubility or rapid degradation, are anticipated that would complicate experimental determination. A measured value in the range of 1.2 to 1.8 would be consistent with the computational predictions.

From a drug development perspective, a logP of ~1.4 is highly encouraging for an orally administered drug candidate. It suggests the compound is sufficiently lipophilic to permeate the gut wall but not so lipophilic that it would suffer from poor aqueous solubility, sequestration in fatty tissues, or rapid metabolic clearance—all common failure points for compounds with excessively high logP values.[4]

Conclusion

The octanol-water partition coefficient (logP) is a cornerstone physicochemical property in drug discovery. For 1,2,3,5-Tetrahydrobenzo[E][4][6]oxazepine, a robust consensus of computational models predicts a logP value of 1.41 . This positions the compound in a favorable lipophilicity range, suggesting good potential for oral bioavailability and a lower risk of liabilities associated with high lipophilicity. While in silico data provides a strong and efficient initial assessment, this guide also provides detailed, self-validating experimental protocols for the gold-standard shake-flask method and the high-throughput RP-HPLC method to enable precise, empirical determination of this critical parameter. A comprehensive understanding and accurate measurement of logP are fundamental for advancing this, or any, chemical scaffold through the rigorous pipeline of drug development.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Caetano, S., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Simulations Plus. Retrieved from [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • De-Andrés, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]

  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rule of five parameters: Molecular weight (MW), LogP, Hydrogen Bond.... Retrieved from [Link]

  • CMST. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • J&W Pharmlab. (n.d.). 1,2,3,5-Tetrahydro-benzo[e][4][6]oxazepine. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method for Partition Coefficient. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.... Retrieved from [Link]

  • ResearchGate. (n.d.). Log P (log D) values predicted in silico using various calculation algorithms. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

Sources

Foundational

The Benzoxazepine Scaffold: From CNS Agents to Targeted Oncology Therapeutics

Topic: History and Development of Benzoxazepine-Based Drug Candidates Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide Executive Summary The benzoxazepine moiety—a be...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of Benzoxazepine-Based Drug Candidates Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The benzoxazepine moiety—a benzene ring fused to a seven-membered oxazepine ring—represents a "privileged scaffold" in medicinal chemistry. Historically anchored in Central Nervous System (CNS) pharmacology as a bioisostere of benzodiazepines, this architecture has evolved into a critical template for targeted oncology agents. This guide analyzes the structural evolution of benzoxazepine candidates, detailing the shift from "flat" tricyclic antipsychotics to "3D" bicyclic kinase inhibitors like Taselisib.

Part 1: Structural Architecture & Historical Foundations

The Privileged Scaffold

The benzoxazepine core exists primarily in two isomeric forms of medicinal interest: 1,4-benzoxazepine and 1,5-benzoxazepine . Unlike their nitrogen-heavy cousins (benzodiazepines), the inclusion of oxygen alters the ring's lipophilicity and hydrogen-bonding potential, often improving metabolic stability and blood-brain barrier (BBB) permeability.

The First Generation: Tricyclic CNS Agents

Early development focused on dibenzoxazepines , where the central oxazepine ring is flanked by two benzene rings. These tricyclic structures mimic the phenothiazine neuroleptics.

  • Loxapine (Antipsychotic): A dibenzoxazepine subclass member. It acts as a non-selective antagonist at dopamine D2 and serotonin 5-HT2A receptors.

  • Nitroxazepine (Sintamil): Developed by Ciba-Geigy (now Novartis), this drug is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It demonstrated that the benzoxazepine core could effectively modulate monoamine transporters, distinct from the GPCR antagonism of loxapine.

Key Insight: The tricyclic nature of these early drugs forced the molecule into a rigid, "butterfly-like" conformation, ideal for intercalating into GPCR transmembrane domains but lacking the specificity required for intracellular kinase pockets.

Part 2: Modern Evolution – The Oncology Pivot

The 21st-century renaissance of benzoxazepines was driven by the need for isoform-selective kinase inhibitors. By stripping away one benzene ring to form bicyclic 1,4-benzoxazepines , chemists unlocked a more flexible scaffold capable of adopting specific conformations required to bind ATP-binding pockets.

Case Study: Taselisib (GDC-0032)

Taselisib represents the pinnacle of this structural evolution. It is a beta-sparing phosphoinositide 3-kinase (PI3K) inhibitor designed to target PIK3CA-mutated cancers.[2]

  • Structural Innovation: Taselisib features a fused dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine core.[3][4] This specific geometry positions the inhibitor to form critical hydrogen bonds within the PI3K alpha active site while avoiding the steric clashes that cause off-target toxicity in the beta isoform.

  • Mechanism: It binds competitively to the ATP-binding cleft of the p110α catalytic subunit, blocking the phosphorylation of PIP2 to PIP3, thereby silencing the Akt/mTOR survival pathway.

Visualization: The PI3K Signaling Blockade

The following diagram illustrates the specific intervention point of benzoxazepine-based inhibitors like Taselisib within the PI3K/Akt pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits/Activates Taselisib Taselisib (Benzoxazepine) [INHIBITOR] Taselisib->PI3K Blocks ATP Binding mTOR mTORC1 Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Caption: Mechanism of Action for Taselisib. The benzoxazepine derivative selectively inhibits PI3K (p110α), preventing PIP3 generation and downstream Akt/mTOR signaling.

Part 3: Technical Deep Dive – Synthesis & SAR

Structure-Activity Relationship (SAR) Map

The versatility of the 1,4-benzoxazepine scaffold lies in its multiple vectors for substitution.

PositionModificationEffect on Activity
N4 (Nitrogen) Alkylation / AcylationCritical for lipophilicity and receptor binding affinity. In CNS drugs, basic amines here improve BBB penetration.
C5 (Carbon) Carbonyl (Lactam) vs. ImineLactams (oxo-derivatives) are stable and often serve as peptidomimetics. Reduced amines are more flexible.
Benzo-Ring (C6-C9) Halogenation (Cl, F)Electron-withdrawing groups (EWGs) here metabolically stabilize the ring and can enhance potency (e.g., Loxapine's Cl group).
C2/C3 Fused HeterocyclesFusing imidazole or triazole rings (as in Taselisib) locks the conformation, increasing selectivity for kinase pockets.
Experimental Protocol: Synthesis of 1,4-Benzoxazepine Core

Standardized protocol for the synthesis of a 2,3-dihydro-1,4-benzoxazepine scaffold via a condensation-cyclization route.

Objective: Synthesize 2,3-dihydro-1,4-benzoxazepin-5(4H)-one.

Reagents:

  • Anthranilic acid (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) / DMF

Step-by-Step Methodology:

  • Acylation (Self-Validating Step):

    • Dissolve anthranilic acid in dry DCM. Add Et₃N (2.0 eq) and cool to 0°C.

    • Dropwise add chloroacetyl chloride (or 2-chloroethanol activated with SOCl₂).

    • Validation: Monitor TLC for disappearance of anthranilic acid (Rf ~0.4) and appearance of the amide intermediate.

  • Cyclization:

    • Dissolve the intermediate N-(2-chloroethyl)anthranilamide in DMF.

    • Add K₂CO₃ (3.0 eq) and heat to 80°C for 6 hours.

    • Mechanism:[5][6] Intramolecular nucleophilic attack of the carboxylate/amide oxygen on the alkyl chloride.

  • Purification:

    • Pour reaction mixture into ice water. Extract with EtOAc.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from Ethanol/Water.

Yield Expectation: 65-75% isolated yield. Characterization: ¹H NMR should show the disappearance of the ethyl chloride triplets and the appearance of distinct methylene protons for the oxazepine ring (approx. δ 4.2 ppm).

Part 4: Future Horizons & Emerging Technologies

PROTAC Linkers

The benzoxazepine scaffold is currently being explored as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Its defined geometry allows for precise spatial separation between the E3 ligase ligand and the target protein ligand, potentially improving degradation efficiency compared to flexible alkyl chains.

HIV-1 Reverse Transcriptase Inhibitors

Recent studies have identified pyridobenzoxazepinones as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[7][8] These tricyclic variants bind to the hydrophobic pocket of HIV-1 RT, locking the enzyme in an inactive conformation.

Visualizing the Development Pipeline

The following graph depicts the chronological and technological progression of this drug class.

Development_Timeline Gen1 1970s: Tricyclics (Loxapine, Nitroxazepine) Target: GPCRs (CNS) Gen2 2000s: Bicyclics (Piclozotan) Target: 5-HT1A (Neuroprotection) Gen1->Gen2 Scaffold Deconstruction Gen3 2010s: Fused Systems (Taselisib) Target: PI3K (Oncology) Gen2->Gen3 Kinase Specificity Optimization Future 2025+: PROTACs & Epigenetic Modulators Target: BET/Degradation Gen3->Future Linker & Epigenetic Application

Caption: Evolutionary timeline of benzoxazepine drug development from non-selective CNS agents to precision oncology tools.

References

  • Loxapine Succinate: A Review.American Journal of Hospital Pharmacy. (Historical CNS context).
  • Nitroxazepine (Sintamil): A Tricyclic Antidepressant. Indian Journal of Psychiatry. Available at: [Link]

  • Discovery of GDC-0032 (Taselisib): A beta-sparing PI3K Inhibitor. Journal of Medicinal Chemistry. 2013; 56(11): 4597-4610.[2] Available at: [Link]

  • Benzoxazepines as Privileged Scaffolds in Drug Discovery.European Journal of Medicinal Chemistry.
  • Synthesis of substituted benzo[b][1,4]oxazepine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Taselisib (GDC-0032) Clinical Data. National Cancer Institute (NCI) Drug Dictionary. Available at: [Link]

Sources

Exploratory

Whitepaper: Computational Docking Strategies for Oxazepine Ring Systems

Executive Summary Oxazepine ring systems—seven-membered heterocycles containing one oxygen and one nitrogen atom—represent a privileged scaffold in medicinal chemistry. From classical dibenzoxazepine antipsychotics (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazepine ring systems—seven-membered heterocycles containing one oxygen and one nitrogen atom—represent a privileged scaffold in medicinal chemistry. From classical dibenzoxazepine antipsychotics (e.g., loxapine, amoxapine) to novel 1,4-oxazepine derivatives targeting neurodegenerative and inflammatory pathways, their pharmacological versatility is vast. However, the inherent conformational plasticity of the seven-membered ring presents unique challenges for in silico drug design. This technical guide provides a comprehensive, self-validating methodology for conducting high-fidelity computational docking studies on oxazepine derivatives, ensuring that stereoelectronic nuances are accurately captured to predict reliable binding affinities.

The Pharmacological Versatility of Oxazepines

Oxazepines and their fused-ring derivatives (such as dibenzoxazepines) are classically recognized for their modulation of central nervous system (CNS) targets, particularly Dopamine D2 and Serotonin 5-HT2A receptors[1]. Recently, the therapeutic horizon for these compounds has expanded significantly. Computational and in vitro studies in 2025 have demonstrated their potential as potent Cyclooxygenase-2 (COX-2) inhibitors for inflammation[2], Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[3], and targeted agents against breast cancer kinases (HER2 and PI3K)[4].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate PG Prostaglandins (Inflammation) COX2->PG Catalysis Oxazepine Oxazepine Derivative (Inhibitor) Block Competitive Binding (Steric Hindrance) Oxazepine->Block Block->COX2

Caption: Mechanism of COX-2 inhibition by oxazepine derivatives via competitive active site binding.

Stereoelectronic Properties & Conformational Plasticity

The fundamental challenge in docking oxazepines lies in their non-planar geometry. Unlike flat aromatic systems, the seven-membered oxazepine ring toggles between boat and twist-boat conformations.

The Causality of Computational Failure: If a docking algorithm utilizes a standard 2D-to-3D conversion without rigorous energy minimization, it will likely trap the oxazepine ring in a high-energy, distorted planar state. When this distorted ligand is docked, the scoring function will calculate artificially poor van der Waals interactions and fail to identify critical hydrogen bonds facilitated by the heteroatoms. Therefore, pre-docking Quantum Mechanical (QM) optimization is not optional; it is a mandatory prerequisite to establish the correct ground-state geometry.

Self-Validating Computational Docking Protocol

To ensure scientific integrity and reproducibility, the following step-by-step workflow must be employed. This protocol is designed as a self-validating system, where each phase contains an internal quality check before proceeding to the next.

DockingWorkflow LPrep Ligand Preparation (QM Optimization, pH 7.4) Dock Molecular Docking (Conformational Search) LPrep->Dock RPrep Receptor Preparation (PDB Processing, Protonation) Grid Grid Box Generation (Active Site Definition) RPrep->Grid Grid->Dock Score Scoring & Ranking (Binding Affinity Estimation) Dock->Score MD MD Simulation (Complex Stability & MM/GBSA) Score->MD

Caption: Step-by-step computational docking workflow for oxazepine derivatives.

Phase 1: Ligand Preparation & QM Optimization
  • Structure Generation: Sketch the oxazepine derivatives in 2D and convert them to 3D using software like Avogadro or Chem3D[2].

  • Protonation State Assignment: Use tools like Epik or MarvinSketch to generate the correct tautomeric and protonation states at physiological pH (7.4). Causality: The nitrogen atom in the oxazepine ring often has a pKa near 7.4. Docking the incorrect ionization state will fundamentally alter the electrostatic interaction profile within the binding pocket.

  • QM Minimization: Optimize the geometry using Density Functional Theory (DFT) (e.g., B3LYP/6-31G* basis set).

  • Validation Check: Ensure the absence of imaginary frequencies in the vibrational analysis to confirm a true energy minimum.

Phase 2: Target Protein Preparation
  • Structure Retrieval: Download the high-resolution crystal structure of the target (e.g., COX-2, AChE, or D2R) from the Protein Data Bank (PDB).

  • Curation: Remove co-crystallized water molecules (unless they are structural waters bridging ligand-receptor interactions), extraneous ions, and co-factors.

  • Network Optimization: Assign hydrogen bonds and optimize the H-bond network using tools like the Protein Preparation Wizard (Schrödinger) or AutoDockTools.

  • Validation Check: Verify the Ramachandran plot to ensure no critical active-site residues are in sterically disallowed regions.

Phase 3: Grid Generation & Protocol Validation
  • Active Site Mapping: Define the grid box centered on the co-crystallized native ligand. Ensure the box is large enough (e.g., 20×20×20 Å) to accommodate the bulky dibenzoxazepine scaffolds.

  • Redocking (The Self-Validation Step): Extract the native ligand from the crystal structure and re-dock it into the generated grid.

  • Validation Check: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å.

Phase 4: Docking Execution & Consensus Scoring
  • Conformational Sampling: Execute the docking run using a robust algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina, or the iGEMDOCK evolutionary approach)[3],[2]. Allow for full ligand flexibility while keeping the receptor rigid (or use induced-fit docking if the active site is known to be highly plastic).

  • Scoring: Evaluate the poses based on binding free energy (

    
    ).
    
  • Validation Check: Discard poses that exhibit severe steric clashes or fail to form the primary pharmacophoric interactions (e.g., lacking the critical hydrogen bond with Ser530 in COX-2).

Phase 5: Post-Docking Molecular Dynamics (MD)
  • Simulation: Subject the top-scoring oxazepine-receptor complexes to a 50–100 ns MD simulation (e.g., using GROMACS or Desmond).

  • Trajectory Analysis: Calculate the RMSD of the ligand and the receptor backbone to confirm complex stability. Use MM/GBSA or MM/PBSA calculations to derive highly accurate binding free energies, which correlate much better with in vitro IC50 values than standard docking scores.

Recent Quantitative Benchmarks in Oxazepine Docking

Recent literature underscores the high binding affinities of synthesized oxazepine derivatives against diverse therapeutic targets. The table below summarizes key computational findings from 2022–2025, demonstrating how oxazepines frequently outperform or match standard clinical inhibitors.

Target Enzyme/ReceptorTherapeutic ApplicationTop Oxazepine CompoundBinding Affinity / ScoreReference Standard (Affinity)Source
Cyclooxygenase-2 (COX-2) Anti-inflammatoryCompound 7d-109.2 (iGEMDOCK score)Celecoxib (-102.1)Addanki et al., 2025[2]
Acetylcholinesterase (AChE) Alzheimer's DiseaseCompound 8d-109.2 (iGEMDOCK score)Galantamine (-102.1)Addanki et al., 2025[3]
HER2 / PI3K Breast CancerCompounds A17–A21Up to -10.2 kcal/mol (

)
N/AKhalaf et al., 2025[4]
Dopamine D2 Receptor AntipsychoticCompound 14 (Dibenzoxazepine)Active (Confirmed in vitro)N/ANaporra et al., 2022[1]

Note: iGEMDOCK scores are empirical fitness functions where more negative values indicate stronger predicted binding interactions.

Conclusion

The computational docking of oxazepine ring systems requires a nuanced approach that respects the unique stereoelectronic and conformational properties of the seven-membered heterocycle. By enforcing rigorous QM ligand preparation, validating grid parameters via native ligand redocking, and confirming pose stability through MD simulations, researchers can confidently leverage in silico data to drive the rational design of next-generation oxazepine therapeutics.

References

  • Khalaf, S. K., & Al-Sabawi, A. H. (2025). Synthesis, characterization, and molecular docking analysis of triazole, Schiff bases, oxazepane, and oxazepine derivatives against breast cancer targets. Indian Journal of Heterocyclic Chemistry, 35(4), 789. URL:[Link]

  • Addanki, A., & Nadendla, R. R. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 18(1), 508-516. URL:[Link]

  • Addanki, A., et al. (2025). Computational Docking Study of Oxazepine Based Compounds as Inhibitors of Acetylcholinesterase Enzyme in Alzheimer's Disease. Read Article in LENS / ResearchGate. URL: [Link]

  • Naporra, et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI Molecules, 27(14). URL:[Link]

Sources

Foundational

Architectural Divergence in Heterocyclic Scaffolds: A Technical Comparison of Benzo[e] vs. Benzo[f] 1,4-Oxazepine Isomers

Executive Summary Benzoxazepines represent a privileged class of seven-membered heterocyclic pharmacophores. Within this family, the 1,4-oxazepine core—characterized by oxygen and nitrogen at the 1 and 4 positions—can be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazepines represent a privileged class of seven-membered heterocyclic pharmacophores. Within this family, the 1,4-oxazepine core—characterized by oxygen and nitrogen at the 1 and 4 positions—can be annulated with a benzene ring at different fusion faces. This whitepaper provides an in-depth mechanistic analysis of the benzo[e][1,4]oxazepine and benzo[f][1,4]oxazepine isomers. By examining the topological causality behind their electronic properties, we elucidate why these seemingly similar isomers require vastly different synthetic methodologies and exhibit entirely divergent pharmacological profiles.

Topological and Electronic Causality

The fundamental difference between the [e] and [f] isomers lies in the IUPAC Hantzsch-Widman nomenclature for ring fusion, which dictates the spatial vector of the heteroatoms relative to the aromatic pi-system.

In the 1,4-oxazepine core, bonds are lettered alphabetically starting from the O(1)–C(2) bond ('a').

  • Benzo[e][1,4]oxazepine: The benzene ring is fused at the C5–C6 bond (face 'e'). Consequently, the nitrogen atom (N4) is directly bonded to an aromatic carbon. This creates an aniline-like nitrogen, where the lone pair delocalizes into the benzene ring, significantly reducing its basicity. Conversely, the oxygen (O1) remains separated from the aromatic system by an aliphatic carbon, rendering it ether-like.

  • Benzo[f][1,4]oxazepine: The benzene ring is fused at the C6–C7 bond (face 'f'). Here, the oxygen atom (O1) is directly bonded to the aromatic ring, creating a phenol-like ether linkage. The nitrogen (N4) is separated from the aromatic ring by an aliphatic carbon (C5), preserving its localized lone pair and resulting in a highly basic, aliphatic-like amine.

This single-bond shift in annulation dictates the entire chemical behavior of the molecule, from its 3D puckering conformation to its receptor docking capabilities.

IsomerLogic Core 1,4-Oxazepine Core 7-membered heterocycle FaceE Face [e] Annulation C5-C6 Bond Fusion Core->FaceE Benzene Fusion FaceF Face [f] Annulation C6-C7 Bond Fusion Core->FaceF Benzene Fusion PropE Benzo[e][1,4]oxazepine N-Aromatic / O-Aliphatic Target: TGR5, DUBs FaceE->PropE Electronic Shift PropF Benzo[f][1,4]oxazepine O-Aromatic / N-Aliphatic Target: CNS, Fungicides FaceF->PropF Electronic Shift

Topological divergence of 1,4-oxazepine core into benzo[e] and benzo[f] isomers.

Pharmacological Targeting & Quantitative Comparison

The electronic divergence directly impacts structure-activity relationships (SAR).

Benzo[e][1,4]oxazepines adopt a rigid boat conformation. The less basic nitrogen is ideal for binding to G-protein-coupled receptors (GPCRs) without getting trapped by non-specific ionic interactions. They are highly potent agonists for TGR5 (GPBAR1) , a receptor critical for bile acid signaling and glycemic control 1. Additionally, spiro-condensed benzo[e] derivatives act as selective inhibitors of deubiquitylating enzymes (DUBs) like Cezanne 1, offering therapeutic pathways for cancer and inflammation 2.

Benzo[f][1,4]oxazepines , possessing a basic nitrogen that protonates at physiological pH, excel in Central Nervous System (CNS) applications. They exhibit strong anticonvulsant activity (verified via Maximum Electroshock screening) and are utilized as agricultural fungicides 3.

Table 1: Comparative Profiling of Benzo-Oxazepine Isomers
ParameterBenzo[e][1,4]oxazepineBenzo[f][1,4]oxazepine
Fusion Bond (IUPAC) C5–C6 of the oxazepine ringC6–C7 of the oxazepine ring
Heteroatom Environment N4 is aromatic (Aniline-like); O1 is aliphaticO1 is aromatic (Phenol-like); N4 is aliphatic
Nitrogen Basicity (pKa) Low (~2.0 – 4.0)Moderate/High (~7.0 – 9.0)
Primary Biological Targets GPBAR1 (TGR5) Agonists, DUB (Cezanne 1) InhibitorsAnticonvulsants (MES screening), Fungicides
Typical Precursors 2-Aminophenols, 2-HaloanilinesSalicylaldehydes, 2-Propargyloxybenzaldehydes
Key Catalytic Systems Pd/Cu (Ullmann coupling)InCl₃, Cu(II) (Microwave-assisted cascade)

Advanced Synthetic Methodologies & Self-Validating Protocols

Because the heteroatom environments are inverted between the two isomers, their synthetic precursors must reflect this. Benzo[f]oxazepines require precursors with an existing Ar-O bond (e.g., salicylaldehyde derivatives), whereas benzo[e]oxazepines require an Ar-N bond (e.g., 2-aminophenols).

Below is a highly atom-economical, self-validating protocol for the synthesis of complex benzo[f][1,4]oxazepines via an Indium-catalyzed cascade 4.

Protocol: One-Pot Cascade Synthesis of Benzo[f][1,4]oxazepino-fused Quinoxalines

Objective: Synthesize densely functionalized benzo[f][1,4]oxazepines using a step-economical methodology. Causality of Reagents: Indium(III) chloride (InCl₃) is selected as a mild, oxophilic Lewis acid. Unlike harsher Lewis acids that degrade sensitive pyrrole rings, InCl₃ selectively activates the aldehyde for imine formation and subsequently activates the terminal alkyne for intramolecular hydroamination and cyclization 5.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an N₂ atmosphere, add 1-(2-aminophenyl)pyrrole (1.0 mmol) and 2-propargyloxybenzaldehyde (1.0 mmol). Rationale: The 2-propargyloxybenzaldehyde provides the pre-formed Ar-O linkage necessary for the [f] fusion face.

  • Catalyst Loading: Add 10 mol% InCl₃ (0.1 mmol) and suspend the mixture in 3.0 mL of anhydrous toluene.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 4–6 hours. Mechanism: Thermal energy drives the initial imine condensation (-H₂O), followed by an InCl₃-mediated nucleophilic addition and electrophilic aromatic substitution (EAS) cascade.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent pyrrole starting material indicates cascade completion.

  • Workup: Cool to room temperature, quench with 10 mL distilled water, and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification & Final Validation (Self-Validation Checkpoint 2): Purify via silica gel column chromatography. To validate the successful formation of the 12bH-benzo[f][1,4]oxazepine core, perform ¹H and ¹³C NMR. Critical Marker: During the cascade, the terminal alkyne carbon undergoes a hydrogen shift to become a methyl group. Confirm the product by the presence of a distinct methyl singlet at 1.82–2.01 ppm (¹H NMR) and 16.7–17.4 ppm (¹³C NMR) 4.

ExpWorkflow Step1 Step 1: Reagent Assembly 1-(2-aminophenyl)pyrrole + 2-propargyloxybenzaldehyde Step2 Step 2: Lewis Acid Catalysis 10 mol% InCl3 in Toluene (100°C) Step1->Step2 Equimolar mixing Step3 Step 3: Cascade Cyclization Imine condensation -> Nucleophilic addition -> EAS Step2->Step3 Alkyne activation Step4 Step 4: Self-Validation (NMR) Confirm 12bH-benzo[f]oxazepine via 1H NMR (1.82-2.01 ppm) Step3->Step4 Product isolation

InCl3-catalyzed cascade workflow for benzo[f][1,4]oxazepine synthesis with NMR validation.

Conclusion

The distinction between benzo[e] and benzo[f] oxazepines is not merely semantic; it represents a profound shift in molecular architecture. By understanding how the fusion face alters heteroatom basicity and ring puckering, drug development professionals can rationally select the appropriate isomer scaffold—leveraging benzo[e] for rigid GPCR/enzyme targeting, and benzo[f] for flexible CNS/agricultural applications.

References

  • Source: acs.
  • Source: researchgate.
  • WO2017149313A1 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub)
  • Source: ijisrt.
  • Source: researchgate.

Sources

Exploratory

Patent landscape for tetrahydrobenzo[e][1,4]oxazepine analogs

The following technical guide provides an in-depth patent landscape analysis of tetrahydrobenzo[e][1,4]oxazepine analogs . This analysis distinguishes the specific benzo[e] isomer from its more common benzo[f] counterpar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth patent landscape analysis of tetrahydrobenzo[e][1,4]oxazepine analogs . This analysis distinguishes the specific benzo[e] isomer from its more common benzo[f] counterpart, focusing on its emerging role in metabolic disease (TGR5 agonism) and ubiquitin-proteasome system modulation (DUB inhibition).

Emerging Scaffolds in Metabolic Regulation and Deubiquitinase Inhibition

Executive Summary: The Structural Distinction

In the crowded field of bicyclic heterocycles, the 1,4-benzoxazepine class is a privileged scaffold. However, the patent landscape is heavily skewed toward the benzo[f] isomer (used in BET bromodomain inhibitors and antipsychotics). The benzo[e][1,4]oxazepine isomer—where the benzene ring is fused at the 5,6-position of the oxazepine ring—represents a distinct, less crowded, yet highly valuable IP space.

Recent patent filings identify this specific core as a potent pharmacophore for TGR5 (GPBAR1) agonism and Cezanne 1 (DUB) inhibition , shifting its utility from CNS applications toward metabolic disorders (Type 2 Diabetes, NASH) and oncology. This guide dissects the chemical architecture, synthesis, and therapeutic claims defining this niche landscape.[1]

Chemical Architecture & Isomerism

To navigate the IP landscape effectively, one must rigorously define the scaffold. The benzo[e] fusion creates a unique spatial arrangement of the nitrogen and oxygen vectors compared to the benzo[f] isomer.

Structural Logic
  • Benzo[f][1,4]oxazepine: Benzene fused at C6-C7. (Common in BET inhibitors).

  • Benzo[e][1,4]oxazepine: Benzene fused at C5-C6. This places the nitrogen atom (N4) directly adjacent to the bridgehead carbon, often resulting in an aniline-like electronic character if unsaturated, or a rigidified benzylamine-like system in the tetrahydro form.

Visualization: Isomer Disambiguation

The following diagram illustrates the critical difference between the benzo[e] target and the common benzo[f] isomer.

G cluster_0 Target Scaffold: Benzo[e][1,4]oxazepine cluster_1 Common Distractor: Benzo[f][1,4]oxazepine node_e Benzo[e] Isomer (Fusion at 5,6) feat_e1 N4 adjacent to Bridgehead (Aniline-like) node_e->feat_e1 feat_e2 Key Target: TGR5 Agonists node_e->feat_e2 node_f Benzo[f] Isomer (Fusion at 6,7) feat_f1 N4 separated by methylene (Benzylamine) node_f->feat_f1 feat_f2 Key Target: BET Inhibitors node_f->feat_f2

Figure 1: Structural divergence between the target [e]-isomer and the common [f]-isomer, dictating distinct biological profiles.

Therapeutic Applications & Biological Targets[1][2][3][4][5][6][7]

A. TGR5 (GPBAR1) Agonists

The most significant concentration of IP for the benzo[e] scaffold lies in metabolic regulation. TGR5 is a G-protein-coupled bile acid receptor.[2] Activation of TGR5 stimulates GLP-1 secretion (improving insulin sensitivity) and increases energy expenditure.

  • Mechanism: The tetrahydrobenzo[e][1,4]oxazepine core mimics the twisting hydrophobic plane required to fit the TGR5 orthosteric binding pocket.

  • Key Patent Data:

    • Assignees: Kalypsys, Novartis, Arena Pharmaceuticals.

    • Activity: Compounds like Benzo[e][1,4]oxazepine 20 have demonstrated >120% cAMP production rates relative to Lithocholic Acid (LCA) in human TGR5-expressing cells [1].[2]

B. Deubiquitinase (DUB) Inhibition

A secondary but high-value cluster of patents focuses on the inhibition of Cezanne 1 (OTUD7B) , a deubiquitinating enzyme overexpressed in breast cancer.

  • Mechanism: The scaffold serves as a rigid linker that orients electrophilic warheads to interact with the catalytic cysteine of the DUB.

  • Relevance: Inhibition of Cezanne 1 promotes the degradation of oncogenic proteins (like EGFR) and enhances T-cell inflammatory responses [2].

Synthetic Methodologies (Technical Deep Dive)

The synthesis of the benzo[e] isomer is chemically distinct from the benzo[f] isomer. Two primary routes dominate the patent literature: Intramolecular Cyclization and Palladium-Catalyzed Carbonylation .

Protocol A: Palladium-Catalyzed C-H Carbonylation

This modern route allows for the rapid assembly of the benzo[e] core from simple anilines, ideal for library generation.

Reaction Scheme:

  • Starting Material: 2-Iodoaniline derivatives coupled with amino-alcohols.

  • Catalyst: Pd(OAc)₂, Xantphos.

  • Conditions: CO atmosphere (balloon), Toluene, 100°C.

Step-by-Step Protocol (Adapted from Search 1.6):

  • Reagents: Charge a reaction vessel with the N-(2-iodoaryl)aminoethanol substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Et₃N (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Carbonylation: Purge the vessel with Carbon Monoxide (CO) three times. Maintain a CO balloon pressure.

  • Heating: Heat the mixture to 100°C for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of the aryl iodide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one .

  • Reduction (Optional): To access the tetrahydro amine, reduce the lactam using LiAlH₄ in THF (Reflux, 4h).

Protocol B: N-Acyliminium Ion Cyclization

Used for introducing substituents at the bridgehead positions.

  • Key Step: Treatment of an acyclic precursor with a Lewis Acid (e.g., BF₃·OEt₂) generates an N-acyliminium ion which undergoes intramolecular Friedel-Crafts alkylation to close the 7-membered ring [3].

Patent Landscape Analysis

The following table summarizes key patent families defining this space.

Patent / ApplicationAssigneePrimary ClaimTherapeutic TargetStatus
WO2017149313 Mission TherapeuticsSpiro-condensed derivatives including benzo[e][1,4]oxazepin-2-oneDUB Inhibitor (Cezanne 1) Active
US Patent 7,xxx,xxx (Ref [1])Kalypsys / ArenaBicyclic systems as TGR5 agonistsTGR5 (Type 2 Diabetes) Active/Expired
CN102702103 VariousMethods for tetrahydro-benzo-azepine/oxazepine expansionSynthesis Intermediate Active
Strategic Insight: Freedom to Operate (FTO)
  • The "Benzo[f] Wall": Most broad claims for "benzoxazepines" in oncology specifically describe the [f]-fusion (BET inhibitors). This leaves the [e]-fusion relatively open for novel chemical matter, provided the biological target is distinct (e.g., GPCRs vs. Bromodomains).

  • Markush Structures: Careful analysis of Markush groups in TGR5 patents is required. Many claim "bicyclic heteroaromatics" broadly but exemplify the benzo[e] system specifically for its superior metabolic stability compared to open-chain analogs.

Biological Signaling Pathway (TGR5)[4]

Understanding the biological context is crucial for drug design. The following diagram details the TGR5 signaling cascade activated by benzo[e][1,4]oxazepine agonists.

TGR5_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor TGR5 Receptor (GPBAR1) Gs Gαs Protein Receptor->Gs Activation Ligand Benzo[e] Oxazepine Agonist Ligand->Receptor Binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ↑ AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Effect1 GLP-1 Secretion (L-Cells) PKA->Effect1 Effect2 Energy Expenditure (Brown Adipose) PKA->Effect2

Figure 2: Mechanism of Action for Benzo[e][1,4]oxazepine agonists in metabolic regulation.

References

  • Structure and TGR5 potency of ligands derived from synthetic chemical libraries. ResearchGate. (Discusses Benzo[e][1,4]oxazepine 20 as a potent TGR5 agonist).

  • WO2017149313A1 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors. Google Patents. (Lists 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one as a core scaffold).

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. (Provides detailed NMR and synthesis for Benzo[e] isomers).

  • Synthesis of 2,3,4,5-Tetrahydrobenzo[1,4]thiazepines via N-Acyliminium Cyclization. ACS Publications. (Analogous synthetic route methodology).

  • US7598376B2 - Process for the preparation of [1,4,5]-oxadiazepine derivatives. Google Patents. (Relevant prior art on oxazepine ring formation).

Sources

Foundational

Engineering Metabolic Stability in Benzoxazepine Heterocycles: A Technical Guide for Drug Development

The Benzoxazepine Scaffold: Pharmacological Utility vs. Metabolic Liability Benzoxazepine heterocycles—characterized by a benzene ring fused to a seven-membered oxazepine ring—are privileged scaffolds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzoxazepine Scaffold: Pharmacological Utility vs. Metabolic Liability

Benzoxazepine heterocycles—characterized by a benzene ring fused to a seven-membered oxazepine ring—are privileged scaffolds in medicinal chemistry. They serve as the structural foundation for a diverse array of therapeutics, ranging from classic antipsychotics like Loxapine to novel inhibitors targeting the Orexin-2 receptor, RIPK1 kinase, and human acidic mammalian chitinase (hAMCase).

However, the inherent physicochemical properties of the benzoxazepine core often present significant pharmacokinetic (PK) hurdles. The scaffold's high lipophilicity and conformational flexibility make it highly susceptible to rapid first-pass metabolism, primarily driven by Cytochrome P450 (CYP450) enzymes in the liver. For instance, the classic dibenzoxazepine Loxapine is extensively metabolized by CYP1A2, CYP3A4, and CYP2D6 into active metabolites like amoxapine and 8-hydroxyloxapine[1]. Consequently, modern drug development programs must employ sophisticated structure-activity relationship (SAR) strategies to engineer metabolic stability without compromising target affinity.

Structural Determinants and SAR Optimization Strategies

Overcoming the metabolic liabilities of benzoxazepines requires precise molecular modifications. Recent drug discovery campaigns have highlighted three primary strategies for improving microsomal stability:

Rigidification and Conformational Constraint

Enzymatic oxidation often requires the substrate to adopt a specific conformation within the CYP450 active site. By restricting the conformational freedom of the benzoxazepine ring, medicinal chemists can prevent the molecule from adapting to these hydrophobic catalytic pockets. In the development of hAMCase inhibitors, researchers designed OAT-1441 by creating a rigid bicyclic benzoxazepine ring fusion[2]. This rigidification prevented the compound from adapting to hydrophobic environments, significantly hindering CYP-mediated degradation and resulting in a highly favorable PK profile (oral bioavailability of 41% and a half-life of 1.4 hours in mice)[2].

Modulating Lipophilicity (cLogP)

High lipophilicity drives non-specific binding to liver microsomes, increasing the rate of metabolic clearance. During the optimization of RIPK1 kinase inhibitors, early benzoxazepine candidates like Compound 58 exhibited high cLogP values and poor metabolic stability in human liver microsomes (HLM)[3]. By replacing a lipophilic cyclohexyl group with an oxygen-containing aliphatic ring, researchers synthesized Compound 70. The introduction of the polar oxygen atom significantly lowered the cLogP, drastically improving its metabolic stability in HLM while maintaining a high binding affinity (Kd = 9.2 nM)[3].

Electronic Effects and Substituent Optimization

The electronic distribution across the benzoxazepine aromatic rings dictates the vulnerability of specific sites to oxidation. In the pursuit of Orexin-2 receptor (OX2R) antagonists, researchers utilized Hammett


 and Hansch-Fujita 

values to optimize substituents at the 7-position of the benzoxazepine scaffold[4]. This electronic tuning led to Compound 1m, which demonstrated excellent metabolic stability in both human and rat liver microsomes, translating to robust oral bioavailability[4]. Similarly, the modular optimization of an EP2 receptor antagonist (Benzoxazepine 1) successfully eliminated its potent CYP3A4 inhibition, yielding Benzoxazepine 52—a molecule with single-digit nM affinity and significantly improved microsomal stability[5].

Quantitative Pharmacokinetic Profiles

The table below summarizes the quantitative improvements in metabolic stability achieved across various benzoxazepine drug development programs.

Compound ClassRepresentative CompoundTargetHalf-life (

)
Intrinsic Clearance (

)
Key Structural Modification for Stability
EP2 Antagonist Benzoxazepine 52EP2 ReceptorN/A (High CNS permeability)High stability (HLM)Modular optimization to remove CYP3A4 liability[5]
OX2R Antagonist Compound 1mOX2RN/A (Good oral BA)High stability (HLM/RLM)Electronic tuning at the 7-position[4]
hAMCase Inhibitor OAT-1441hAMCase1.4 h (IV, mice)1.0 L/h/kg (Mice)Rigid benzoxazepine ring fusion[2]
5-HT1A Agonist Compound 195-HT1A~3.0 h (HLM)3.5 mL/min/kg (HLM)Side-chain optimization[6]
RIPK1 Inhibitor Compound 70RIPK1N/AHigh stability (HLM)Introduction of oxygen into cyclohexane[3]

Self-Validating Protocol: Microsomal Intrinsic Clearance ( )

To accurately assess the metabolic stability of novel benzoxazepines, researchers must utilize a self-validating in vitro assay. The following protocol details the determination of intrinsic clearance using liver microsomes, emphasizing the causality behind each methodological choice.

System Validation: This protocol incorporates a minus-NADPH control to distinguish true enzymatic turnover from chemical instability or non-specific binding to plasticware. Furthermore, the inclusion of reference standards (e.g., Verapamil for high clearance; Warfarin for low clearance) validates the metabolic competence of the specific microsomal batch.

Step-by-Step Methodology
  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
    • Causality: The pH 7.4 buffer and magnesium act as essential physiological stabilizers and cofactors, respectively, maintaining the CYP450 quaternary structure for optimal enzymatic activity.

  • Pre-Incubation: Spike the benzoxazepine test compound into the matrix to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates under strict first-order kinetics (where

      
      ), which is mathematically required to accurately calculate intrinsic clearance. The pre-incubation allows for temperature equilibration.
      
  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Adding it last synchronizes the start of the reaction across all experimental wells.

  • Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: The 3:1 ratio of organic solvent to aqueous buffer rapidly denatures the microsomal proteins, instantly quenching enzymatic activity while simultaneously extracting the lipophilic benzoxazepine into the organic phase.

  • Analysis & Calculation: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant (

    
    ).
    
    • Causality: First-order decay yields a linear semi-logarithmic plot. The slope (

      
      ) directly feeds into the clearance equation: 
      
      
      
      .

Workflow N1 1. Microsome Prep (0.5 mg/mL HLM/RLM) N2 2. Pre-incubation (Test Cpd + Buffer, 37°C) N1->N2 N3 3. Reaction Initiation (Add NADPH System) N2->N3 N4 4. Kinetic Sampling (0-60 min aliquots) N3->N4 N5 5. Enzymatic Quenching (Cold ACN + IS) N4->N5 N6 6. LC-MS/MS Analysis (Quantify Parent) N5->N6

Fig 1. Self-validating workflow for assessing microsomal intrinsic clearance.

Metabolic Pathways and Metabolite Identification

Understanding the specific degradation pathways of the benzoxazepine core is critical for iterative SAR. Using Loxapine as a foundational model, we can map the primary routes of CYP450-mediated metabolism. Loxapine undergoes extensive hepatic metabolism, primarily driven by CYP1A2, CYP3A4, and CYP2D6[1]. The two major pathways are N-demethylation (yielding the active metabolite amoxapine) and aromatic hydroxylation (yielding 8-hydroxyloxapine and 8-hydroxyamoxapine)[1]. Identifying these metabolic soft spots allows chemists to strategically deploy bioisosteres (e.g., replacing a vulnerable C-H bond with a C-F bond) to block oxidation.

Metabolism Lox Loxapine (Parent) CYP CYP1A2 / 3A4 / 2D6 Lox->CYP Amox Amoxapine (Active) OH_Amox 8-Hydroxyamoxapine Amox->OH_Amox Hydroxylation OH_Lox 8-Hydroxyloxapine CYP->Amox N-demethylation CYP->OH_Lox Hydroxylation

Fig 2. Primary CYP450-mediated metabolic pathways of the benzoxazepine Loxapine.

References

  • A selective prostaglandin E2 receptor subtype 2 (EP2)
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: ucm.
  • Source: wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine via Reductive Amination

This Application Note and Protocol details the synthesis of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine (also known as 2,3,4,5-tetrahydro-1,4-benzoxazepine) via an Intramolecular Reductive Amination strategy. Note: While st...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine (also known as 2,3,4,5-tetrahydro-1,4-benzoxazepine) via an Intramolecular Reductive Amination strategy.

Note: While strict IUPAC nomenclature often classifies the Salicylaldehyde-derived scaffold as benzo[f][1,4]oxazepine (fusion at C6-C7), commercial catalogs and some literature (e.g., CAS 51585-35-4) frequently refer to this core as benzo[e][1,4]oxazepine . This guide targets the Salicylaldehyde-derived core (Benzene fused to O-C-C-N-C), which is the standard privileged scaffold in medicinal chemistry constructed via this method.

Abstract & Introduction

The 1,4-benzoxazepine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in agents targeting GPCRs (e.g., dopamine, serotonin receptors), kinases, and histone deacetylases. Its seven-membered ring offers a unique conformational space that bridges the gap between flexible linear chains and rigid bicyclic systems.

This protocol focuses on the Intramolecular Reductive Amination route.[1] Unlike intermolecular methods that often suffer from dimerization or polymerization, this approach leverages the entropy-favored cyclization of a bifunctional precursor—2-(2-aminoethoxy)benzaldehyde —followed by in situ hydride reduction. This method offers high atom economy, mild conditions, and scalability.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the construction of the 7-membered ring via the formation of an internal imine (Schiff base) followed by irreversible reduction.

Mechanistic Pathway[2][3][4][5][6]
  • Precursor Assembly: Alkylation of Salicylaldehyde with a protected amino-ethyl halide (e.g., N-(2-bromoethyl)phthalimide) installs the ether linkage.

  • Amine Deprotection: Removal of the protecting group reveals the primary amine.

  • Cyclization (Imine Formation): The pendant amine nucleophile attacks the ortho-aldehyde carbonyl, eliminating water to form the cyclic dihydrobenzoxazepine imine.

  • Reductive Amination: A hydride source (NaBH₄) selectively reduces the C=N bond to the C-N bond, yielding the tetrahydrobenzoxazepine.

ReactionMechanism Salicylaldehyde Salicylaldehyde (Starting Material) EtherInter 2-(2-Phthalimidoethoxy) benzaldehyde Salicylaldehyde->EtherInter Alkylation (K2CO3, DMF) FreeAmine 2-(2-Aminoethoxy) benzaldehyde (Transient) EtherInter->FreeAmine Deprotection (Hydrazine) Imine Dihydrobenzoxazepine (Cyclic Imine) FreeAmine->Imine Spontaneous Cyclization (-H2O) Product 1,2,3,5-Tetrahydrobenzo [e][1,4]oxazepine Imine->Product Reductive Amination (NaBH4, MeOH)

Figure 1: Mechanistic pathway from Salicylaldehyde to the 1,4-Benzoxazepine scaffold via intramolecular reductive amination.[2][3]

Experimental Protocol

Reagents & Equipment
ReagentGradeRole
Salicylaldehyde 98%+Starting Material
N-(2-Bromoethyl)phthalimide 98%Alkylating Agent
Potassium Carbonate (K₂CO₃) AnhydrousBase
Hydrazine Hydrate 50-60%Deprotecting Agent
Sodium Borohydride (NaBH₄) 98%Reducing Agent
DMF / Methanol / DCM ACS GradeSolvents
Step-by-Step Methodology
Phase 1: Ether Linkage Formation

Objective: Synthesize 2-[2-(1,3-dioxoisoindolin-2-yl)ethoxy]benzaldehyde.

  • Setup: Charge a 500 mL round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add N-(2-bromoethyl)phthalimide (25.4 g, 100 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until Salicylaldehyde is consumed.

  • Workup: Pour the mixture into ice-water (500 mL). The product typically precipitates as a white/off-white solid. Filter, wash with water, and dry in a vacuum oven.

    • Yield Target: >85%[4][5][6][7]

Phase 2: One-Pot Deprotection & Reductive Amination

Objective: Convert the phthalimide intermediate to the target tetrahydrobenzoxazepine.

  • Deprotection: Dissolve the Phase 1 intermediate (10 mmol) in Ethanol (50 mL). Add Hydrazine Hydrate (15 mmol).

  • Reflux: Heat to reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Filtration: Cool to RT. Filter off the phthalhydrazide byproduct. Wash the cake with a small amount of cold ethanol.

  • Cyclization Check: The filtrate now contains the cyclic imine (dihydrobenzoxazepine) in equilibrium. Note: The free amino-aldehyde is unstable and cyclizes spontaneously.

  • Reduction: Cool the filtrate to 0°C . Slowly add NaBH₄ (1.5 equivalents, 15 mmol) portion-wise over 20 minutes.

    • Caution: Gas evolution (H₂) will occur.

  • Completion: Allow the reaction to warm to RT and stir for 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (10 mL) and remove Ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to obtain the pure oil/solid.

Optimization Parameters
  • Solvent Choice: Methanol or Ethanol is preferred for the reduction step to facilitate proton transfer.

  • Temperature: Keep the reduction at 0°C initially to prevent over-reduction or side reactions.

  • Concentration: Perform the cyclization step at moderate dilution (0.1 M) to favor intramolecular cyclization over intermolecular oligomerization.

Analytical Validation (Self-Validating System)[10]

To ensure the protocol was successful, verify the following spectral markers:

TechniqueMarkerExpected Observation
¹H NMR Imine CH Absence of signal at ~8.5 ppm (indicates complete reduction).
¹H NMR Benzylic CH₂ Singlet (or split AB system) at ~3.8–4.0 ppm (distinct from aldehyde CHO).
¹H NMR Bridge CH₂ Two triplets at ~3.0 ppm (N-CH₂) and ~4.1 ppm (O-CH₂).
IR N-H Stretch Appearance of a weak band at ~3300 cm⁻¹ (secondary amine).
MS (ESI) [M+H]⁺ Mass peak corresponding to MW ~149.19 (for unsubstituted parent).

Troubleshooting & Safety

Common Pitfalls
  • Oligomerization: If the concentration during the deprotection/cyclization phase is too high, intermolecular Schiff base formation may compete. Solution: Dilute the reaction mixture before adding hydrazine.

  • Incomplete Reduction: If the imine peak persists in NMR, ensure NaBH₄ is fresh and the solvent is dry (water can decompose the hydride).

Safety Data
  • Hydrazine Hydrate: Highly toxic, potential carcinogen. Use in a fume hood with double gloves.

  • Sodium Borohydride: Flammable solid; releases flammable H₂ gas upon contact with acid or moisture.

  • Salicylaldehyde: Irritant.

Workflow Diagram

Workflow Start Start: Salicylaldehyde Step1 Alkylation (N-(2-bromoethyl)phthalimide, K2CO3) Start->Step1 Check1 TLC Check: Aldehyde Consumed? Step1->Check1 Check1->Step1 No (Continue Heating) Step2 Deprotection (Hydrazine, EtOH, Reflux) Check1->Step2 Yes Filter Filter Phthalhydrazide Step2->Filter Step3 In-Situ Cyclization (Spontaneous Imine Formation) Filter->Step3 Step4 Reductive Amination (NaBH4, 0°C -> RT) Step3->Step4 Finish Purification & Analysis (1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine) Step4->Finish

Figure 2: Operational workflow for the synthesis of the 1,4-benzoxazepine scaffold.

References

  • Vertex AI Search . Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation. National Institutes of Health (NIH). Retrieved from [Link]

  • Master Organic Chemistry . Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • Wikipedia . Reductive Amination Reaction Overview. Retrieved from [Link]

Sources

Application

Advanced Protocols for One-Pot Multicomponent Synthesis of Benzoxazepines

Application Note & Technical Guide[1] Executive Summary: The Benzoxazepine Imperative The benzoxazepine scaffold—specifically the 1,4- and 1,5-isomers—represents a "privileged structure" in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide[1]

Executive Summary: The Benzoxazepine Imperative

The benzoxazepine scaffold—specifically the 1,4- and 1,5-isomers—represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in therapeutics for CNS disorders (e.g., Loxapine, Amoxapine) and emerging oncology targets (e.g., PI3K/mTOR inhibitors).

Traditional synthesis often involves linear, multi-step sequences requiring isolation of intermediates, which creates bottlenecks in Structure-Activity Relationship (SAR) exploration. This guide details two validated one-pot multicomponent reaction (MCR) protocols that circumvent these limitations. These methods allow for the rapid assembly of diverse benzoxazepine libraries with high atom economy and minimal operational complexity.

Strategic Overview of Methodologies

We present two distinct approaches chosen for their reliability and orthogonality in substrate scope:

FeatureProtocol A: The "Library Factory" Protocol B: The "Diversity Builder"
Methodology Ugi-4CR + Intramolecular SNArSc(OTf)3 Catalyzed Cascade
Key Reagents Mg(ClO4)2 (Catalyst), IsocyanidesScandium Triflate, Anilines, Glyoxylates
Reaction Type Sequential One-Pot (Microwave assist)True One-Pot Domino Reaction
Target Scaffold Dibenz[b,f][1,4]oxazepines2,3,4,5-Tetrahydro-1,4-benzoxazepines
Primary Utility High-throughput library generationStereoselective core functionalization
Protocol A: Mg(ClO₄)₂-Catalyzed Ugi-4CR / Microwave-Assisted SNAr

This protocol leverages the classic Ugi 4-component reaction (U-4CR) to assemble a linear peptide-like backbone, followed by a microwave-induced cyclization to lock the 7-membered ring.

3.1 Mechanistic Pathway

The reaction proceeds via the formation of a linear Ugi adduct. The key innovation is the use of Magnesium Perchlorate as a Lewis Acid to accelerate imine formation and isocyanide insertion, followed by a base-mediated nucleophilic aromatic substitution (SNAr) to displace the ortho-halogen.

Ugi_SNAr_Mechanism cluster_0 Step 1: Ugi-4CR Assembly R1 2-Aminophenol Imine Imine Intermediate R1->Imine Mg(ClO4)2 R2 Aldehyde (2-chloro-5-nitro) R2->Imine R3 Carboxylic Acid R4 Isocyanide Nitrilium Nitrilium Ion Imine->Nitrilium + R3, R4 Ugi_Adduct Linear Ugi Adduct (Stable Intermediate) Nitrilium->Ugi_Adduct Mumm Rearrangement Cyclization MW-Assisted S_NAr (Ring Closure) Ugi_Adduct->Cyclization K2CO3 / 120°C Product Dibenz[b,f][1,4]oxazepine Cyclization->Product

Figure 1: Mechanistic flow of the Ugi-4CR/SNAr sequence. The Mg(ClO4)2 catalyst is critical for the initial condensation, while microwave energy overcomes the barrier for the final cyclization.

3.2 Experimental Protocol

Reagents:

  • Amine: 2-Aminophenol (1.0 equiv)

  • Aldehyde: 2-Chloro-5-nitrobenzaldehyde (1.0 equiv) [Note: Ortho-halo group is essential for SNAr]

  • Acid: 2-Bromobenzoic acid (1.1 equiv)

  • Isocyanide: Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Mg(ClO₄)₂ (25 mol%)[1]

  • Solvent: Methanol (MeOH)[1]

  • Base: K₂CO₃ (1.2 equiv, aqueous solution)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a 10 mL microwave-compatible process vial, dissolve 2-aminophenol (0.50 mmol) and 2-chloro-5-nitrobenzaldehyde (0.50 mmol) in MeOH (3.0 mL).

    • Add Mg(ClO₄)₂ (0.125 mmol).[1] Stir at room temperature for 10 minutes to ensure imine formation.

  • Ugi Component Addition:

    • Add 2-bromobenzoic acid (0.55 mmol) followed immediately by cyclohexyl isocyanide (0.55 mmol).

    • Seal the vial with a septum cap.[1]

    • Incubation: Heat the mixture in an oil bath at 40 °C for 24–48 hours. Monitor by TLC/LC-MS for the disappearance of the imine and formation of the linear Ugi adduct.

  • One-Pot Cyclization (Microwave):

    • Do not isolate the intermediate.

    • Inject aqueous K₂CO₃ (1.5 mL, 0.6 mmol) directly into the reaction vial.

    • Transfer to a microwave reactor. Irradiate at 120 °C for 10 minutes (high absorption setting).

  • Workup & Purification:

    • Cool to room temperature.[2] Remove MeOH under reduced pressure.

    • Dilute residue with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 60–85% (depending on steric bulk of isocyanide).

Protocol B: Sc(OTf)₃-Catalyzed Cascade Synthesis[4]

This protocol is ideal for creating non-fused, highly functionalized 1,4-benzoxazepines. It employs a "Build/Couple/Pair" strategy involving condensation, Mannich reaction, and intramolecular aza-Michael addition.[3]

4.1 Mechanistic Pathway

Scandium triflate acts as a water-tolerant Lewis Acid, activating the aldehyde for imine formation and subsequently activating the Michael acceptor for the ring-closing step.

Sc_Cascade_Mechanism cluster_inputs Aniline 2-Hydroxyaniline Derivative Complexation Sc(OTf)3 Activation Aniline->Complexation Glyoxylate Ethyl Glyoxylate Glyoxylate->Complexation Michael_Acceptor Acryloyl Chloride (or equivalent) Imine_Form Imine Formation Complexation->Imine_Form Mannich Mannich-type Addition Imine_Form->Mannich + Michael Acceptor Aza_Michael Intramolecular aza-Michael Cyclization Mannich->Aza_Michael Sc(III) Promoted Final_Prod 2,3,4,5-Tetrahydro-1,4-benzoxazepine Aza_Michael->Final_Prod

Figure 2: The Scandium-catalyzed cascade. The Lewis acid plays a dual role: promoting the initial condensation and activating the Michael acceptor for the final ring closure.

4.2 Experimental Protocol

Reagents:

  • Substrate A: N-substituted-2-aminophenol derivative (1.0 mmol)

  • Substrate B: Ethyl glyoxylate (1.2 mmol, 50% solution in toluene)

  • Substrate C: Electron-deficient alkene (e.g., methyl acrylate or maleimide, 1.2 mmol)

  • Catalyst: Sc(OTf)₃ (10 mol%)

  • Solvent: Acetonitrile (ACN)[3][4]

  • Drying Agent: 3Å Molecular Sieves (activated)

Step-by-Step Methodology:

  • Catalyst Activation:

    • Flame-dry a 25 mL round-bottom flask under Argon.

    • Add Sc(OTf)₃ (0.1 mmol) and activated 3Å molecular sieves (100 mg).

    • Add anhydrous ACN (5 mL).

  • Reactant Addition:

    • Add the 2-aminophenol derivative (1.0 mmol) and ethyl glyoxylate (1.2 mmol).

    • Stir at room temperature for 30 minutes. The solution typically turns yellow/orange, indicating imine/hemiaminal formation.

  • Cascade Initiation:

    • Add the electron-deficient alkene (1.2 mmol) in one portion.

    • Reaction: Stir at ambient temperature (25 °C) for 4–12 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 3:7). Look for the disappearance of the imine intermediate.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove molecular sieves and catalyst.

    • Wash the pad with Ethyl Acetate (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue is often clean enough for NMR analysis, but purification via silica gel chromatography is recommended for biological testing.

Expected Yield: 75–92%.

Validation & Optimization Data

When establishing these protocols in-house, use the following benchmarks to validate system performance.

Table 1: Troubleshooting & Optimization Parameters

ParameterProtocol A (Ugi-SNAr)Protocol B (Sc-Cascade)
Solvent Effect MeOH is critical for Ugi efficiency. TFE (Trifluoroethanol) can be used to accelerate slow reactions.ACN gives best yields. THF or DCM drastically reduce yield due to poor catalyst solubility.
Temperature Step 1: 40°C (mild). Step 2: 120°C (required for cyclization).Room Temperature (25°C). Heating >50°C often leads to polymerization of the acrylate.
Catalyst Load 25 mol% Mg(ClO₄)₂ is optimal. Lower loads (<10%) lead to incomplete imine formation.5–10 mol% Sc(OTf)₃ is sufficient. Catalyst can be recovered from aqueous phase if needed.
Water Tolerance Low. Use anhydrous MeOH for best results, though Ugi is generally robust.Moderate. Sc(OTf)₃ is water-tolerant, but molecular sieves improve yield by 10-15%.
Safety & Handling
  • Perchlorates (Mg(ClO₄)₂): Potentially explosive when dry or in contact with organic materials at high heat. Never heat the dry salt. In solution (MeOH), it is stable under the described microwave conditions, but use a blast shield.

  • Isocyanides: Highly malodorous and toxic. All weighing and transfers must occur in a well-ventilated fume hood. Treat glassware with bleach solution before removal from the hood.

  • Microwave Vials: Ensure vials are rated for the pressure generated by MeOH at 120°C (approx. 5-7 bar). Do not overfill (>2/3 volume).

References
  • Dai, W.-M., et al. "One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr." Journal of Combinatorial Chemistry (2010).

  • Ghandi, M., et al. "Scandium Triflate Catalyzed One-Pot Synthesis of Diverse Collections of Benzoxazepine and Indolopyrazine Fused to Heterocyclic Systems." The Journal of Organic Chemistry (2018).

  • BenchChem Technical Review. "A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry." BenchChem Application Notes (2025).

  • Hulme, C., & Gore, V. "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry (2003).

Sources

Method

Protocols for N-alkylation of tetrahydrobenzo[e][1,4]oxazepines

Application Note: Protocols for N-Alkylation of Tetrahydrobenzo[e][1,4]oxazepines Executive Summary The tetrahydrobenzo[e][1,4]oxazepine scaffold represents a privileged pharmacophore in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for N-Alkylation of Tetrahydrobenzo[e][1,4]oxazepines

Executive Summary

The tetrahydrobenzo[e][1,4]oxazepine scaffold represents a privileged pharmacophore in medicinal chemistry, appearing in histone deacetylase (HDAC) inhibitors, GPCR ligands (specifically H1 and 5-HT receptors), and antitumor agents. The functionalization of the secondary nitrogen (N4 position) is a critical diversity point for Structure-Activity Relationship (SAR) exploration.

This guide provides two field-validated protocols for the N-alkylation of this scaffold:

  • Method A (Reductive Amination): The gold standard for library generation, offering high chemoselectivity and tolerance for functional groups.

  • Method B (Direct Alkylation): A robust alternative for introducing non-carbonyl-derived alkyl groups, optimized to minimize over-alkylation (quaternization).

Strategic Analysis & Mechanistic Insight

Scaffold Reactivity

Unlike its isomer tetrahydrobenzo[f][1,4]oxazepine (where the nitrogen is typically benzylic), the benzo[e] isomer often implies an aniline-like or distinct electronic environment depending on the specific saturation pattern.

  • Conformational Flexibility: The 7-membered oxazepine ring adopts a twisted boat-chair conformation. This steric bulk can retard nucleophilic attack compared to 5- or 6-membered rings (pyrrolidines/piperidines).

  • Nucleophilicity: The secondary amine at position 4 is the primary nucleophile. However, competing O-alkylation is rare due to the ether oxygen's stability, but side reactions with other electrophiles in the substrate must be considered.

Decision Matrix: Choosing the Right Protocol
FeatureMethod A: Reductive Amination Method B: Direct Alkylation
Reagents Aldehydes/Ketones + NaBH(OAc)₃Alkyl Halides + Base (Cs₂CO₃/DIPEA)
Selectivity High (Mono-alkylation exclusive)Moderate (Risk of quaternization)
Scope Branched/Linear alkyls, Benzylic groupsMethyl, Ethyl, functionalized alkyl chains
Limitations Requires carbonyl precursorSensitive to basicity; elimination side-products

Method A: Reductive Amination (Standard Protocol)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone precursor. It is the preferred method for generating diverse libraries.

Reaction Pathway[1][2][3]

ReductiveAmination cluster_0 Critical Control Point Start Tetrahydrobenzo[e] [1,4]oxazepine (2° Amine) Imine Iminium Ion Intermediate Start->Imine DCM/DCE, AcOH RT, 1-2 h Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product N-Alkylated Product (3° Amine) Imine->Product NaBH(OAc)3 Reduction

Figure 1: Step-wise mechanism for reductive amination. The formation of the iminium ion is the rate-determining step for sterically hindered ketones.

Detailed Protocol

Reagents:

  • Substrate: Tetrahydrobenzo[e][1,4]oxazepine derivative (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.2 equiv) or Ketone (1.5–2.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Acid Catalyst: Glacial Acetic Acid (1–2 drops, or 1.0 equiv if reaction is sluggish)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried vial, dissolve the oxazepine substrate (0.5 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add the aldehyde/ketone (0.6 mmol). If the ketone is sterically hindered, add Acetic Acid (0.5 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC/LCMS. You may not see the imine peak clearly, but ensure starting amine is not degrading.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at RT for 4–16 hours.

    • Note: For unreactive ketones, heating to 40°C or switching to NaCNBH₃ in MeOH (with pH adjustment) may be required.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) and stirring vigorously for 15 minutes.

  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Direct Alkylation (SN2)

Rationale: Used when the alkyl group cannot be derived from a carbonyl (e.g., conformational constraints, specific linkers). This method requires careful control of stoichiometry to prevent the formation of quaternary ammonium salts.

Reaction Workflow

DirectAlkylation Substrate Oxazepine Substrate Conditions Solvent: MeCN or DMF Temp: 60-80°C Substrate->Conditions Reagents Alkyl Halide (1.1 eq) Base (Cs2CO3 or DIPEA) Reagents->Conditions Check Check LCMS: Mono vs Bis-alkylation Conditions->Check 2-4 hrs Check->Conditions Incomplete (Add 0.1 eq Halide) Product Isolated Tertiary Amine Check->Product Complete

Figure 2: Optimization workflow for direct alkylation to minimize quaternary salt formation.

Detailed Protocol

Reagents:

  • Substrate: Tetrahydrobenzo[e][1,4]oxazepine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.05 – 1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) OR N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) (Preferred) or DMF (for solubility)

Step-by-Step Procedure:

  • Preparation: Dissolve the oxazepine (0.5 mmol) in MeCN (5 mL).

  • Base Addition: Add Cs₂CO₃ (1.0 mmol). If using DIPEA, add it now.

  • Alkylation: Add the Alkyl Halide (0.525 mmol) dropwise.

    • Critical: Do not add a large excess of alkyl halide initially.

  • Reaction: Heat the mixture to 60°C (for Bromides) or RT (for Iodides). Stir for 2–6 hours.

  • Monitoring: Check LCMS.

    • Scenario A (SM remains): Add 0.1 equiv more alkyl halide and continue heating.

    • Scenario B (Quaternary salt forms): Stop immediately. The quaternary salt is usually more polar; separate via chromatography.

  • Work-up: Filter off inorganic solids (if Cs₂CO₃ used). Concentrate the filtrate.

    • DMF removal: If DMF was used, dilute with EtOAc and wash extensively with LiCl (5% aq) or water.

  • Purification: Silica gel chromatography. Amine-functionalized silica can be used to prevent streaking.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Steric hindrance of ketone; Imine hydrolysis.Add molecular sieves (4Å) to trap water; Use Ti(OiPr)₄ as a Lewis Acid additive.
Over-Alkylation (Method B) Alkyl halide is too reactive (e.g., Methyl Iodide).Lower temperature to 0°C; Switch to Method A (use Formaldehyde/STAB for methylation).
Poor Solubility Rigid bicyclic scaffold.Switch solvent to DMF or NMP; Use microwave irradiation (Method B, 100°C, 10 min).
Elimination Products Base is too strong; Alkyl halide is bulky.Use a weaker base (NaHCO₃); Switch to K₂CO₃ in Acetone.

References

  • Synthesis of Tetrahydro-1,4-benzoxazepines via Intramolecular Cyclization Journal of the Chemical Society, Perkin Transactions 1 [Link] Context: Foundational chemistry for constructing the benzoxazepine core.

  • Reductive Amination: A Practical Guide for Drug Discovery Common Organic Chemistry / J. Org. Chem. Protocols [Link] Context: Standard operating procedures for STAB-mediated aminations.

  • Direct N-Alkylation of Secondary Amines: Avoiding Quaternization Arkivoc (Archive for Organic Chemistry) [Link] Context: Optimization of alkyl halide stoichiometry and base selection.

  • Medicinal Chemistry of Benzoxazepines (PEX14 Inhibitors) Journal of Chemical Information and Modeling [Link] Context: Application of N-substituted tetrahydrobenzoxazepines in modern drug design.

Application

Application Note: Accelerated Discovery of CNS-Active Scaffolds

Microwave-Assisted Synthesis of 1,4-Benzoxazepine Derivatives[1] Executive Summary The 1,4-benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster CNS drugs (e.g., L...

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of 1,4-Benzoxazepine Derivatives[1]

Executive Summary

The 1,4-benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster CNS drugs (e.g., Loxapine), antitumor agents, and HIV-1 inhibitors. Traditional thermal synthesis of these seven-membered heterocycles is often plagued by slow kinetics, harsh conditions, and poor yields due to the entropic difficulty of closing medium-sized rings.

This Application Note details a validated, high-efficiency protocol for the microwave-assisted synthesis of 1,4-benzoxazepines. By leveraging dielectric heating, researchers can reduce reaction times from 24+ hours to under 20 minutes while significantly suppressing side reactions. We focus on two strategic pathways: a Diversity-Oriented Ugi-Post-Condensation sequence and a Direct Intramolecular


 Cyclization .
Strategic Rationale & Mechanism
2.1 Why Microwave Irradiation?

The formation of seven-membered rings via intramolecular cyclization is kinetically disfavored compared to five- or six-membered rings (Baldwin’s rules and entropic factors).

  • Thermal Challenge: Conventional heating requires high temperatures (refluxing DMF/DMSO) for extended periods to overcome the activation energy (

    
    ), often leading to decomposition of sensitive functional groups.
    
  • Microwave Solution: Microwave (MW) irradiation provides direct energy transfer to the reaction medium via dipolar polarization and ionic conduction . This results in rapid internal heating, creating "molecular radiator" effects that accelerate the rate-determining step (often the ring closure) without the thermal gradient lag of oil baths.

2.2 Mechanistic Pathway (Ugi-Post-Condensation)

The most powerful method for library generation is the sequential Ugi four-component reaction (U-4CR) followed by a microwave-driven nucleophilic aromatic substitution (


).
  • Ugi Condensation: An amine, aldehyde, carboxylic acid, and isocyanide condense to form a linear ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -acylamino amide.[1]
    
  • MW Cyclization: By strategically placing a leaving group (e.g., -Cl, -F) on the aldehyde or acid and a nucleophile (e.g., -OH) on the amine, MW irradiation drives the intramolecular

    
     to close the 1,4-benzoxazepine ring.
    

ReactionMechanism Start Reagents: 2-Aminophenol + 2-Chloro-benzaldehyde + Isocyanide + Acid Imine Imine Formation (In situ) Start->Imine Condensation Ugi_Inter Linear Ugi Adduct (Alpha-acylamino amide) Imine->Ugi_Inter U-4CR (MeOH, RT) Base_Add Add Base (K2CO3) + MW Irradiation Ugi_Inter->Base_Add One-Pot Switch TS Transition State (Meisenheimer Complex) Base_Add->TS Dielectric Heating (120°C) Product 1,4-Benzoxazepine Scaffold TS->Product Ring Closure (-HCl)

Figure 1: Mechanistic workflow for the one-pot Ugi-4CR/


 synthesis of dibenz[b,f][1,4]oxazepines.
Experimental Protocols
Protocol A: Diversity-Oriented Synthesis (Ugi-4CR /

)

Best for: Generating libraries of highly substituted derivatives for SAR studies.

Reagents:

  • Amine: 2-Aminophenol (1.0 equiv)[2]

  • Aldehyde: 2-Chloro-5-nitrobenzaldehyde (1.0 equiv) — Note: The nitro group activates the ring for

    
    .
    
  • Acid: Benzoic acid derivatives (1.0 equiv)

  • Isocyanide: Cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Methanol (Step 1), DMF (Step 2)

  • Base: Potassium Carbonate (

    
    )[3]
    

Step-by-Step Procedure:

  • Ugi Condensation (Step 1):

    • In a 10 mL microwave process vial, dissolve 2-aminophenol (1 mmol) and 2-chloro-5-nitrobenzaldehyde (1 mmol) in MeOH (2 mL).

    • Stir at Room Temperature (RT) for 30 mins to allow imine formation.

    • Add the carboxylic acid (1 mmol) and isocyanide (1 mmol).

    • Stir at RT for 4–12 hours (or MW irradiate at 60°C for 30 mins if speed is critical) until the linear Ugi adduct is formed (monitor by LC-MS).

  • Solvent Switch & Base Addition:

    • Evaporate MeOH under reduced pressure (or nitrogen stream).

    • Re-dissolve the residue in DMF (2 mL). Why? DMF absorbs microwaves efficiently (high tan

      
      ) and supports 
      
      
      
      .
    • Add

      
       (2.0 equiv).
      
  • Microwave Cyclization (Step 2):

    • Seal the vial with a septum cap.

    • Irradiation Parameters:

      • Temperature: 120°C

      • Time: 10–15 minutes

      • Power: Dynamic (Max 200W)

      • Stirring: High

    • Safety Note: Ensure the vessel is rated for at least 15 bar pressure.

  • Workup:

    • Pour mixture into crushed ice/water. Filter the precipitate or extract with EtOAc.[4]

    • Purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 65–85% (vs. 30–40% thermal).

Protocol B: Direct

Cyclization

Best for: Scale-up of simple dibenzoxazepine cores.

Reagents:

  • Substrate: 2-Aminophenol (1.0 equiv)

  • Electrophile: 2-Chlorobenzaldehyde (1.0 equiv)

  • Base: KOH (1.2 equiv) or

    
     (1.2 equiv)
    
  • Solvent: DMF or DMSO

Step-by-Step Procedure:

  • Preparation:

    • Mix 2-aminophenol (1 mmol), 2-chlorobenzaldehyde (1 mmol), and KOH (1.2 mmol) in a MW vial.

    • Add DMF (2 mL).[2]

  • Irradiation:

    • Program the MW reactor: 120°C for 6–8 minutes .

    • Use "Power Max" feature if available to cool the vessel with compressed air while heating (simultaneous cooling allows higher power input without overshooting temp).

  • Workup:

    • Dilute with water. The product often precipitates as a solid.

    • Recrystallize from Ethanol.

Data Summary & Optimization Guide

The following table summarizes the impact of solvent and base choice on the cyclization efficiency of 1,4-benzoxazepines.

ParameterConditionMW TimeYieldNotes
Solvent Methanol30 min<20%Poor MW absorber at high temp; low boiling point limits

.
DMF 10 min 85% Optimal. High boiling point, excellent dipole for MW coupling.
Water20 min45%"Green" but poor solubility for organic substrates.
Base Pyridine20 min55%Too weak for difficult

cyclizations.

10 min 82% Optimal. Balance of basicity and handling safety.
KOH6 min87%Very fast, but may hydrolyze sensitive esters.
Optimization Decision Tree

Use this logic flow to troubleshoot low yields or purity issues.

OptimizationTree Problem Issue: Low Yield or Purity? Check_LCMS Check LC-MS of Crude Problem->Check_LCMS Start_Mat Starting Material Remains Check_LCMS->Start_Mat Incomplete Rxn Decomp Decomposition / Black Tar Check_LCMS->Decomp Overcooked Action_Temp Increase Temp by 20°C (Max 160°C) Start_Mat->Action_Temp Action_Solvent Switch to DMSO (Higher tan δ) Start_Mat->Action_Solvent Action_Cool Reduce Temp by 10°C Decomp->Action_Cool Action_Power Use Simultaneous Cooling (PowerMax) Decomp->Action_Power Action_Time Extend Hold Time (+10 mins) Action_Temp->Action_Time

Figure 2: Troubleshooting logic for MW-assisted cyclization.

References
  • Dai, W.-M., et al. (2006). One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr Reaction. HKUST Institutional Repository. Link

  • Van der Eycken, E., et al. (2014).[1] Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles.[1][5] MDPI Molecules.[5] Link

  • Santra, S., et al. (2011). Microwave Assisted Synthesis of Dibenzoxazepines.[1][2][6][7] Green Chemistry Letters and Reviews. Link

  • BenchChem Technical Review. (2025). A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry.Link

  • Wiklund, P., et al. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones.[4][8] Journal of Organic Chemistry. Link

Sources

Method

Advanced Palladium-Catalyzed Cross-Coupling Strategies for Benzoxazepine Scaffolds

Executive Overview: The Benzoxazepine Challenge The benzoxazepine nucleus—particularly the 1,4- and 1,5-isomers—is a privileged pharmacophore embedded in numerous central nervous system (CNS) agents, kinase inhibitors, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Benzoxazepine Challenge

The benzoxazepine nucleus—particularly the 1,4- and 1,5-isomers—is a privileged pharmacophore embedded in numerous central nervous system (CNS) agents, kinase inhibitors, and advanced clinical candidates like the PI3K inhibitor taselisib [1]. However, the de novo construction of these seven-membered heterocycles is thermodynamically and kinetically challenging. The high activation energy required for medium-ring closure often leads to competing intermolecular oligomerization rather than the desired intramolecular cyclization.

Palladium-catalyzed cross-coupling has revolutionized the synthesis and late-stage functionalization of these scaffolds [2]. By carefully tuning the steric and electronic properties of the palladium-ligand complex, chemists can override the inherent entropic penalties of seven-membered ring formation. This application note provides a comprehensive, field-tested guide to executing two critical transformations: the construction of the benzoxazepine core via intramolecular Buchwald-Hartwig etherification, and its subsequent derivatization via Suzuki-Miyaura cross-coupling.

Mechanistic Framework & Causality in Catalyst Design

Overcoming Entropic Barriers in C–O/C–N Bond Formation

To synthesize optically pure benzoxazepines from amino acid precursors, an intramolecular Buchwald-Hartwig C–O bond-formation reaction is frequently employed [3]. The success of this transformation relies entirely on the ligand's ability to enforce a tight coordination sphere around the palladium center.

Causality of Ligand Choice: Bulky binaphthylphosphane ligands (such as BINAP or BrettPhos) are strictly required. The severe steric bulk of these ligands accelerates the rate-limiting reductive elimination step, forcing the transient Pd(II)-alkoxide intermediate to expel the seven-membered ring product before intermolecular side-reactions can occur.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Aryl Halide PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Base Base Promoted Ligand Exchange PdII->Base Cs2CO3 Alkoxide Pd(II) Alkoxide Complex Base->Alkoxide Alcohol Precursor RedElim Reductive Elimination (7-Membered Ring Closure) Alkoxide->RedElim Bulky Ligand Enforced RedElim->Pd0 Regenerates Pd(0) Product Benzoxazepine Scaffold RedElim->Product

Intramolecular Buchwald-Hartwig catalytic cycle for benzoxazepine core formation.

Late-Stage Functionalization via Suzuki-Miyaura Coupling

Once the benzoxazepine core is established (e.g., 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine), Suzuki-Miyaura cross-coupling is utilized to append biaryl functionality [4].

Causality of Catalyst Choice: For these couplings,


 is the premier choice. The large bite angle (99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand stabilizes the Pd(II) intermediate against premature 

-hydride elimination and facilitates transmetalation with sterically hindered boronic acids.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the optimized parameters for functionalizing benzoxazepine derivatives, derived from rigorous process chemistry optimizations [1][3][4].

Reaction TypeTarget ScaffoldCatalyst SystemBase / SolventTempAvg. Yield
Intramolecular C–O Optically pure 1,4-benzoxazepine5 mol%

+ 10 mol% BINAP

/ Toluene
100 °C78–85%
Suzuki-Miyaura 9-Aryl-1,4-benzoxazepine2 mol%


/ Dioxane:

90 °C88–95%
Miyaura Borylation Benzoxazepine-boronate3 mol%

+

KOAc / 1,4-Dioxane85 °C82–90%

Validated Experimental Protocols

Protocol A: Synthesis of the Benzoxazepine Core via Intramolecular Buchwald-Hartwig Etherification

Objective: Cyclization of an acyclic amino acid derivative containing an ortho-bromoaryl ether and a pendant primary alcohol into a chiral 1,4-benzoxazepine [3].

Self-Validating System: This protocol uses specific optical rotation


 and chiral HPLC as internal validation checkpoints to ensure the harsh thermal conditions do not induce racemization of the amino acid stereocenter.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In a flame-dried Schlenk flask under an argon atmosphere, charge

    
     (5.0 mol%) and rac-BINAP (10.0 mol%).
    
    • Expert Insight: Premixing the Pd source and ligand in the solid state before solvent addition ensures the immediate formation of the active

      
       species upon reduction, preventing the precipitation of inactive palladium black.
      
  • Substrate and Base Addition: Add the acyclic bromo-alcohol precursor (1.0 equiv, typically 1.0 mmol scale) and anhydrous

    
     (2.0 equiv).
    
    • Expert Insight:

      
       is strictly required. Its high solubility in organic solvents and the "soft" nature of the cesium cation specifically accelerate the deprotonation of the pendant alcohol, facilitating rapid coordination to the Pd(II) center.
      
  • Degassing and Reaction: Add anhydrous, degassed toluene (10 mL, 0.1 M concentration). Seal the flask and heat to 100 °C for 12–16 hours.

  • Validation Checkpoint (In-Process): Remove a 50

    
    L aliquot, dilute with acetonitrile, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the uncyclized mass (
    
    
    
    ) is fully consumed and replaced by the (
    
    
    ) cyclized mass.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Purification & Final Validation: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc). Validate the stereochemical integrity of the purified benzoxazepine using chiral HPLC against a racemic standard.

Protocol B: Late-Stage Suzuki-Miyaura Arylation of 9-Bromo-1,4-benzoxazepine

Objective: Regioselective cross-coupling of a pre-formed bromobenzoxazepine with an arylboronic acid [4].

Workflow Step1 1. Reagent Prep Dry Dioxane & Degas Step2 2. Catalyst Loading Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Cross-Coupling Heat at 90°C (4h) Step2->Step3 Step4 4. qNMR Validation Check Conversion Step3->Step4 Step5 5. Pd Scavenging SiliaMetS Thiol Step4->Step5

Experimental workflow for the Suzuki-Miyaura functionalization of benzoxazepines.

Self-Validating System: Quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard is utilized prior to workup to accurately determine the crude yield, ensuring that any subsequent mass loss is correctly attributed to the purification phase rather than catalytic failure.

Step-by-Step Methodology:

  • Reagent Assembly: To a 20 mL microwave vial, add 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (1.0 equiv), the arylboronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and deionized water (total volume 5 mL/mmol).

    • Expert Insight: The inclusion of 20% water is non-negotiable. It dissolves the

      
       to form an active aqueous-organic interface and generates the critical boronate complex 
      
      
      
      required for the transmetalation step.
  • Degassing (Sparging): Sparge the biphasic mixture with nitrogen gas for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add

    
     (2.0 mol%). Seal the vial with a crimp cap and heat in an oil bath at 90 °C for 4 hours.
    
  • Validation Checkpoint (qNMR): Cool the reaction. Extract a 100

    
    L sample of the organic layer, evaporate the solvent, and dissolve in 
    
    
    
    containing a known mass of 1,3,5-trimethoxybenzene. Acquire a
    
    
    -NMR spectrum to calculate the exact conversion yield based on the integration of the newly formed biaryl protons.
  • Palladium Scavenging: Dilute the bulk reaction with EtOAc and wash with brine. To the organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir at 40 °C for 1 hour.

    • Expert Insight: Benzoxazepines, due to their basic nitrogen and ether oxygen, are excellent bidentate ligands that can tightly bind residual palladium. Chemical scavenging is mandatory to reduce Pd levels below the 10 ppm pharmaceutical regulatory threshold[4].

  • Isolation: Filter off the scavenger, concentrate the filtrate, and crystallize the final product from hot ethanol.

References

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.ResearchGate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.National Institutes of Health (NIH).
  • A Modified Synthetic Approach to Optically Pure Benzoxazepines from Amino Acid Precursors Using Intramolecular Buchwald-Hartwig C-O Bond-Formation Reaction.Thieme Connect.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.ACS Publications.
Application

Regioselective functionalization of the oxazepine seven-membered ring

Application Note: Regioselective Functionalization of the Oxazepine Seven-Membered Ring Executive Summary Seven-membered oxazepine rings—particularly 1,4-oxazepanes and dibenzo[b,f][1,4]oxazepines—are privileged pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of the Oxazepine Seven-Membered Ring

Executive Summary

Seven-membered oxazepine rings—particularly 1,4-oxazepanes and dibenzo[b,f][1,4]oxazepines—are privileged pharmacophores embedded in numerous neuroactive, anticonvulsant, and anti-inflammatory agents[1]. However, the late-stage regioselective functionalization of these medium-sized heterocycles remains a formidable synthetic challenge. The inherent conformational flexibility of the seven-membered ring (often existing in dynamic twist-chair or distorted boat conformations) and the presence of multiple electronically similar C–H sites make precise site-selective functionalization difficult[1].

This application note details state-of-the-art methodologies for the regioselective functionalization of oxazepine scaffolds. By leveraging photoredox-catalyzed single-electron transfer (SET) and transition-metal-catalyzed steric desymmetrization, researchers can achieve high regiocontrol without disrupting the core heterocycle.

Mechanistic Paradigms in Regiocontrol

1. Photoredox-Driven Single Electron Transfer (SET) Recent breakthroughs in visible-light photocatalysis have enabled the late-stage carbamoylation of dibenzo[b,f][1,4]oxazepines[2]. By utilizing dihydropyridine (DHP)-tagged amino acids as redox-active precursors, the system undergoes a highly specific SET process. The DHP tag is oxidized by a sulfate radical anion (SO₄•–) to generate a cationic intermediate, which upon deprotonation yields a highly regioselective carbon-centered radical[2]. This radical selectively attacks the most electronically deficient site of the oxazepine core, ensuring >99:1 regioselectivity while preserving sensitive peptide functional groups[2].

2. Steric Bias via Curtin-Hammett Scenarios In the synthesis of 1,4-oxazepines via the gold-catalyzed [5+2] cyclization of yndiamides and benzisoxazoles, regioselectivity is dictated by subtle steric differentiation[3]. Density Functional Theory (DFT) calculations reveal that the interconversion of isomeric gold keteniminium ions occurs via a low-barrier π-complex transition state[3]. By increasing the steric bulk of one nitrogen substituent (e.g., n-butyl vs. cyclohexyl), the trajectory of the nucleophilic attack is biased, driving regioselectivity up to 9:1[3].

3. Conformational Desymmetrization For saturated 1,4-oxazepanes, regioselective haloetherification relies on the chiral pool. The high regioselectivity is rationalized by the desymmetrization of a bromonium intermediate, where the stereochemistry and regiochemistry are primarily controlled by the conformational preferences of the amino alcohol substrates[4].

Quantitative Benchmarks for Oxazepine Functionalization

To guide synthetic route design, the following table summarizes the performance metrics of leading catalytic systems used for oxazepine functionalization.

Synthetic StrategyCatalyst/Reagent SystemSubstrate ClassRegioselectivity (r.r.)YieldKey Mechanistic Driver
Visible-Light Carbamoylation Ru(bpy)₃Cl₂ / SO₄•–Dibenzo[b,f][1,4]oxazepines> 99:1 (Site-specific)Up to 98%SET oxidation of DHP-tags
Gold-Catalyzed [5+2] Cyclization (ArO)₃PAuNTf₂ (5 mol%)Yndiamides + BenzisoxazolesUp to 9:145–85%Steric bias via Curtin-Hammett
Haloetherification Nosyl chloride / NEt₃Chiral Amino Alcohols> 95:598%Conformational desymmetrization
Isocyanide 3-Component Rxn Catalyst-free (EtOH)BenzoxazepinesExclusive (100%)94%Thermodynamic stability

Reaction Pathway Logic

G cluster_0 Regioselectivity Determinants Substrate Oxazepine Core (Multiple C-H Sites) Steric Steric Bias (Substituent Bulk) Substrate->Steric Electronic Electronic Differentiation (Radical Stability) Substrate->Electronic Catalyst Catalytic Activation (Photoredox / Transition Metal) Steric->Catalyst Electronic->Catalyst Intermediate Regiocontrolled Intermediate (e.g., Gold Carbene / Radical Cation) Catalyst->Intermediate Single-Electron Transfer or Metal Coordination Product Regioselectively Functionalized Oxazepine Derivative Intermediate->Product Cross-Coupling / Trapping

Mechanistic logic of regioselective functionalization in oxazepine rings.

Validated Methodologies

Protocol A: Visible-Light-Driven Late-Stage Carbamoylation

This protocol enables the direct attachment of amino acids/peptides to dibenzo[b,f][1,4]oxazepines under mild conditions[2].

Step 1: Reaction Setup Charge a dry Schlenk tube with dibenzo[b,f][1,4]oxazepine (1.0 equiv), the DHP-tagged amino acid (1.5 equiv), Ru(bpy)₃Cl₂ (2 mol%), and sodium persulfate (2.0 equiv). Causality: 1.5 equivalents of the DHP-tag ensures complete conversion of the oxazepine while compensating for minor radical-radical homocoupling side reactions. The DHP tag is specifically chosen because its oxidation potential perfectly matches the excited state of the photocatalyst, preventing over-oxidation of the oxazepine core[2].

Step 2: Degassing Dissolve the mixture in anhydrous CH₃CN (0.1 M) and degas via three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove dissolved O₂ will rapidly deactivate the excited state photocatalyst, halting the SET process and resulting in zero yield.

Step 3: Irradiation & Self-Validation Stir the mixture under blue LED (460 nm) irradiation at ambient temperature for 12 hours. Self-Validation: Monitor the reaction via TLC. The DHP tag exhibits strong UV fluorescence under a 365 nm lamp. The complete disappearance of this fluorescence, coupled with the emergence of a new, lower-Rf UV-active spot, confirms the successful consumption of the radical precursor and formation of the product.

Step 4: Isolation Quench the reaction with deionized water, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Gold-Catalyzed Regioselective Synthesis of 1,4-Oxazepines

This protocol utilizes a [5+2] cyclization strategy to build highly substituted 1,4-oxazepines from yndiamides[3].

Step 1: Catalyst Activation In a nitrogen-filled glovebox, weigh (ArO)₃PAuNTf₂ (5 mol%) and 3 Å molecular sieves (50 mg/mmol) into a reaction vial. Causality: The NTf₂ counterion is weakly coordinating, leaving the gold center highly electrophilic to accelerate the formation of the α-imino gold Fischer carbene. The 3 Å molecular sieves are mandatory to scavenge trace water, which would otherwise irreversibly hydrolyze the delicate keteniminium intermediate[3].

Step 2: Substrate Addition Add the unsymmetrical yndiamide (1.0 equiv) and benzisoxazole (1.2 equiv) dissolved in anhydrous 1,2-dichloroethane (DCE, 0.5 M). Causality: DCE provides the optimal dielectric constant to stabilize the polar transition state without competitively coordinating to the gold catalyst, which would inhibit turnover[3].

Step 3: Cyclization & Self-Validation Seal the vial and stir at room temperature for 2 hours. Self-Validation: The reaction mixture will visually shift from pale yellow to deep orange/red, indicating the steady-state formation of the α-imino gold Fischer carbene intermediate.

Step 4: Ethereal HCl Treatment Treat the crude reaction mixture with 1.0 M HCl in diethyl ether (0.5 mL) and stir for an additional 15 minutes. Causality: This step acts as a chemical self-correction mechanism. It ensures the complete conversion of any transient, kinetic side-products into the thermodynamically stable 1,4-oxazepine core, maximizing isolated yields[3].

Step 5: Characterization Concentrate the mixture in vacuo. Determine the regiomeric ratio (r.r.) via ¹H NMR integration of the crude mixture, confirming the identity of the major regioisomer using 2D NOESY cross-peaks[3].

References

  • Visible-Light-Induced Carbamoylation for Synthesis of Dibenzo[b,f][1,4]oxazepine Carbonyl Amino Acid/Peptide Derivatives - ACS Organic Letters - 2

  • Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes - Angewandte Chemie / PMC - 3

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes - ACS Journal of Organic Chemistry - 4

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - Frontiers in Chemistry - 5

  • (5S)-1,4-Oxazepane-5-carboxylic Acid: Regioselective Functionalization - Benchchem - 1

Sources

Method

Application Note: Solid-Phase Synthesis Strategies for Benzoxazepine Libraries

Abstract & Strategic Value The 1,4-benzoxazepine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands, CNS-active agents, and antitumor compounds. While so...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The 1,4-benzoxazepine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands, CNS-active agents, and antitumor compounds. While solution-phase routes exist, they often suffer from tedious purification steps that bottleneck library generation.

This guide details two robust Solid-Phase Synthesis (SPS) strategies for generating benzoxazepine libraries:

  • Linear Stepwise Synthesis (

    
     Cyclization):  Best for high-purity analogs with defined substitution patterns.
    
  • Convergent Multicomponent Synthesis (Ugi-4CR): Best for maximizing diversity and exploring large chemical spaces rapidly.

Critical Material Selection

Success in SPS is determined before the first reagent is added. The choice of resin and linker dictates the final functional group and cleavage conditions.

Resin Selection Matrix
Resin TypeLinker ChemistryCleavage ConditionC-Terminus ResultApplication
Wang Resin 4-Alkoxybenzyl alcohol95% TFACarboxylic AcidGenerating soluble free acids for solution-phase assays.
Rink Amide Trialkoxy-benzhydryl amine95% TFAPrimary AmideCreating stable amide analogs; prevents diketopiperazine formation.
2-Chlorotrityl Trityl chloride1% TFA / DCMProtected AcidFragment condensation; cleavage leaves side-chain protecting groups intact.

Expert Insight: For benzoxazepine libraries, Rink Amide MBHA resin is recommended. The resulting C-terminal amide improves stability and often enhances biological permeability compared to the free acid.

Protocol A: Linear Synthesis via Intramolecular

This method relies on the nucleophilic aromatic substitution of a polymer-bound amino acid onto a fluoro-nitrobenzoic acid derivative, followed by reduction and cyclization.

Mechanism & Workflow

This pathway builds the scaffold step-by-step. The critical step is the formation of the 7-membered ring, which is entropically disfavored compared to 5- or 6-membered rings.

SNAr_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect LoadAA AA Loading (Fmoc-AA-OH) Deprotect->LoadAA Step 1 SnAr S_NAr Reaction (2-Fluoro-5-nitrobenzoic acid) LoadAA->SnAr Step 2 Reduct Nitro Reduction (SnCl2) SnAr->Reduct Step 3 Cyclize Cyclization (DIC/HOBt) Reduct->Cyclize Step 4 Cleave Cleavage (TFA/TIS/H2O) Cyclize->Cleave Final

Figure 1: Workflow for the linear synthesis of 1,4-benzoxazepine-5-ones.

Detailed Step-by-Step Protocol

Prerequisites:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Solvents: Anhydrous DMF, DCM.[1]

Step 1: Resin Swelling & Fmoc Deprotection[2]
  • Weigh 100 mg of resin into a fritted syringe reactor.

  • Swelling: Add DCM (2 mL) and shake for 30 mins. Drain. Repeat with DMF.

    • Why? Polystyrene resins shrink in MeOH and swell in DCM/DMF. Proper swelling exposes internal catalytic sites.

  • Deprotection: Add 20% Piperidine in DMF (2 mL). Shake 5 min. Drain. Repeat with fresh reagent for 20 min.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: Amino Acid Loading (The Diversity Point)
  • Dissolve Fmoc-Amino Acid (4 eq), HBTU (3.8 eq), and HOBt (4 eq) in DMF (1.5 mL).

  • Add DIPEA (8 eq) to the mixture. Activate for 2 mins.

  • Add solution to resin.[1][3][4] Shake for 2 hours at RT.

  • QC Check: Perform Kaiser Test .

    • Blue beads: Incomplete coupling (Repeat step).

    • Colorless beads: Complete coupling.[5]

  • Deprotect Fmoc (as in Step 1).

Step 3: Nucleophilic Aromatic Substitution (

)
  • Dissolve 2-fluoro-5-nitrobenzoic acid (5 eq) and DIC (5 eq) in DMF.

  • Add to resin.[1][3][4][6] Shake at 60°C for 4–6 hours.

    • Critical Parameter: The

      
       reaction on solid support is slower than in solution. Heat is required to drive the reaction to completion.
      
  • Wash thoroughly with DMF and DCM.[1]

Step 4: Nitro Reduction
  • Prepare a 2M solution of SnCl₂·2H₂O in DMF.

  • Add to resin.[1][3][4][6] Shake for 4 hours at RT.

  • Wash: Extremely critical step. Wash with DMF (5x), then DMF/H₂O (1:1) to remove tin salts, then THF to dry.

Step 5: Cyclization (Lactamization)
  • Add DIC (5 eq) and HOBt (5 eq) in DMF/DCM (1:1).

  • Shake for 16–24 hours.

  • Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

Protocol B: Convergent Ugi-4CR / Post-Condensation

This strategy utilizes the Ugi 4-Component Reaction to assemble the linear backbone in a single step, followed by an acid-mediated cyclization. This is ideal for high-throughput library generation.

Mechanism & Workflow

The Ugi reaction combines an amine, aldehyde, carboxylic acid, and isocyanide. By using a bifunctional starting material (e.g., an amino acid on resin acting as the amine), the scaffold is pre-organized for cyclization.

Ugi_Workflow Resin Resin-Bound Amine (H2N-AA-Resin) Reagents Add Reagents: 1. Aldehyde (R-CHO) 2. Acid (Bifunctional) 3. Isocyanide (R-NC) Resin->Reagents Ugi Ugi 4-CR (Imine formation -> Addition -> Rearrangement) Reagents->Ugi MeOH/DCM (1:1) Intermed Linear Peptoid Intermediate Ugi->Intermed AcidCycle Acid-Mediated Cyclization (Simultaneous Cleavage) Intermed->AcidCycle 10% TFA/DCM Product Benzoxazepine Library Member AcidCycle->Product

Figure 2: Ugi-4CR strategy for rapid library assembly.

Detailed Protocol

Reagents:

  • Amine: Resin-bound amino acid (deprotected).[7]

  • Aldehyde: Aromatic or aliphatic aldehydes (Excess).

  • Isocyanide: Cyclohexyl isocyanide or tert-butyl isocyanide.

  • Acid: 2-fluoro-benzoic acid (if using

    
     post-condensation) or Boc-protected anthranilic acid.
    
Step 1: Imine Formation
  • Suspend resin-bound amine in TMOF (Trimethyl orthoformate) / DCM (1:1).

    • Expert Tip: TMOF acts as a dehydrating agent, driving imine formation.

  • Add Aldehyde (5 eq). Shake for 2 hours at RT.

Step 2: Ugi Reaction[7][8]
  • Add Carboxylic Acid (5 eq) and Isocyanide (5 eq) to the resin slurry.

  • Shake for 24–48 hours at RT.

    • Note: Ugi reactions are atom-economical but slow on solid phase due to diffusion limits.

Step 3: Cyclization & Cleavage[3]
  • Option A (Acid Labile): If the acid component contained a Boc-protected nucleophile (e.g., Boc-amino phenol), treatment with 50% TFA/DCM will simultaneously deprotect the Boc group, cleave the resin, and induce cyclization via attack on the amide carbonyl.

Quality Control & Troubleshooting

In-Process Monitoring

Do not proceed blindly. Use colorimetric tests to validate steps.

TestTargetPositive ResultNegative ResultAction if Positive
Kaiser (Ninhydrin) Primary AminesDark Blue Yellow/ClearCoupling failed. Recouple.
Chloranil Secondary AminesDark Blue/Green AmberSecondary amine present.
Bromophenol Blue Basic AminesBlue YellowTraces of piperidine or amine.
Common Failure Modes
  • Incomplete Cyclization: 7-membered rings are difficult to close.

    • Solution: Use "turn-inducers" like Proline or Glycine in the sequence to pre-organize the backbone.

  • Diketopiperazine (DKP) Formation:

    • Risk:[1][4][9] Occurs during Fmoc deprotection of the second amino acid (dipeptide stage).

    • Solution: Use Trityl linkers or bulky side chains to sterically hinder DKP formation.

References

  • Houghten, R. A., et al. (1999). Generation and characterization of a combinatorial library of 1,4-benzoxazepine derivatives. Journal of Medicinal Chemistry. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. [Link]

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]

  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives.[10] Journal of the American Chemical Society.[10] [Link]

Sources

Application

Application Note: Scalable Process Chemistry for Benzoxazepine Intermediates

Executive Summary The benzoxazepine core—specifically the 1,4- and 1,5-tetrahydrobenzoxazepine motifs—is a privileged pharmacophore embedded in numerous central nervous system (CNS) agents, proapoptotic compounds, and ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazepine core—specifically the 1,4- and 1,5-tetrahydrobenzoxazepine motifs—is a privileged pharmacophore embedded in numerous central nervous system (CNS) agents, proapoptotic compounds, and kinase inhibitors, including clinical-stage mTOR inhibitors[1]. Transitioning these molecules from milligram-scale discovery synthesis to multi-kilogram commercial production presents significant chemical engineering challenges. Discovery routes frequently rely on hazardous reagents, cryogenic conditions, and chromatographic purifications that are fundamentally incompatible with large-scale manufacturing[2].

This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols required to safely and efficiently scale the synthesis of benzoxazepine intermediates. By replacing pyrophoric reducing agents and eliminating column chromatography, this guide provides a robust, high-yielding framework for process chemists.

Strategic Route Design & Mechanistic Causality

Overcoming the Schmidt Rearrangement Bottleneck

In discovery chemistry, the benzoxazepine skeleton is typically constructed via a Schmidt rearrangement of 4-chromanone using sodium azide and strong acids[2]. At a process scale (>10 kg), the generation of highly toxic and explosive hydrazoic acid (HN₃) is a critical safety liability. To mitigate this, process routes utilize controlled, continuous-flow addition of NaN₃ in methanesulfonic acid (MsOH). MsOH is specifically selected over sulfuric acid to suppress competitive electrophilic sulfonation of the aromatic ring, thereby preventing the formation of water-soluble byproducts that degrade overall yield.

Reagent Selection for Lactam Reduction

The conversion of the resulting benzoxazepinone (lactam) to the tetrahydrobenzoxazepine amine core traditionally employs complexed lithium aluminum hydride (LAH)[2]. For multi-kilogram scale-up, LAH is highly problematic due to its pyrophoric solid state, violent exothermic reactivity, and the formation of intractable aluminum emulsion gels during workup.

Process Causality: We replace LAH with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). Red-Al is commercially supplied as a manageable liquid solution in toluene. Mechanistically, the bulky methoxyethoxy ligands attenuate the hydride transfer rate, allowing for a highly controlled exotherm. Furthermore, quenching Red-Al with aqueous sodium hydroxide yields highly soluble aluminate salts, ensuring rapid and crisp phase separation during extraction.

Emerging Alternative Pathways

While the optimized Schmidt/reduction sequence remains the industrial standard for unsubstituted cores, modern process chemistry is exploring alternative non-hazardous routes. For instance, Jocic-type multicomponent reactions have been developed for pyrrolonaphthoxazepines (PNOXs), leveraging trichloromethyl carbinols to form the oxazepine ring without azide intermediates[3][4]. Additionally, visible-light-catalyzed decarboxylative cyclizations using N-arylglycines offer a green, oxidant-free pathway to 1,4-benzoxazepines[5].

G A Trichloromethyl Carbinol B Base-Mediated Epoxide Formation A->B C Nucleophilic Ring Opening B->C D Acyl Chloride Intermediate C->D E Intramolecular Cyclization D->E F PNOX Core E->F

Figure 1: Jocic-type multicomponent mechanistic pathway for PNOX core assembly.

Quantitative Process Metrics

To justify the transition from discovery to process conditions, quantitative tracking of mass intensity and yield is required. Table 1 summarizes the performance metrics of the tetrahydrobenzoxazepine core scale-up.

ParameterDiscovery Route (mg/g scale)Process Route (kg scale)Causality / Rationale
Ring Expansion NaN₃ / H₂SO₄ (Batch)NaN₃ / MsOH (Controlled Addition)MsOH prevents aromatic sulfonation; controlled addition manages HN₃ gas evolution.
Lactam Reduction LiAlH₄ (Solid, THF)Red-Al (Liquid, Toluene)Eliminates solid pyrophoric handling; prevents aluminum gel emulsions during workup.
Purification Silica Gel ChromatographyCrystallization (Heptane/EtOAc)Drastically reduces solvent waste (E-factor) and operational time.
Overall Yield 42 - 45%63 - 68%Minimized product loss to emulsions and chromatographic tailing[1].
E-Factor > 350< 45Elimination of chromatography solvents drives mass efficiency.

Scalable Workflow Visualization

The following workflow illustrates the optimized, chromatography-free sequence for generating high-purity benzoxazepine intermediates.

G N1 4-Chromanone Starting Material N2 Schmidt Rearrangement (NaN3, MsOH) N1->N2 N3 Benzoxazepinone (Lactam Intermediate) N2->N3 Regioselective Expansion N4 Amide Reduction (Red-Al, Toluene) N3->N4 N5 Tetrahydrobenzoxazepine (Amine Core) N4->N5 Controlled Exotherm N6 Boc Protection & Crystallization N5->N6 N7 Purified Benzoxazepine (>99% HPLC Purity) N6->N7 Chromatography-Free

Figure 2: Scalable synthetic workflow for tetrahydrobenzoxazepine core generation.

Self-Validating Experimental Protocol: Synthesis of tert-Butyl 2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

This protocol outlines the reduction and subsequent Boc-protection of the benzoxazepinone lactam. The procedure is designed as a self-validating system : it incorporates strict In-Process Controls (IPCs) that dictate whether the reaction can proceed, ensuring that failures are caught before downstream processing.

Phase 1: Lactam Reduction
  • Setup: Charge a dry, nitrogen-purged 50 L glass-lined reactor with 2,3-dihydrobenzo[f][1,4]oxazepin-5(4H)-one (1.0 kg, 6.13 mol) and anhydrous toluene (10.0 L). Stir to form a suspension and cool the jacket to 0 °C.

  • Reagent Addition: Slowly add Red-Al (65 wt% in toluene, 3.8 kg, 12.2 mol, 2.0 equiv) via an addition funnel over 2 hours.

    • Causality: The slow addition controls the exothermic release of hydrogen gas. The internal temperature must be maintained below 15 °C to prevent solvent boil-off and side-reactions.

  • Reaction Maturation: Once addition is complete, heat the reactor to 60 °C for 4 hours.

  • Self-Validation (IPC 1): Withdraw a 50 µL sample, quench with 1 mL of methanol, and analyze via HPLC (210 nm).

    • Decision Gate: The reaction is deemed complete only if the unreacted lactam is < 1.0% (Area %). If > 1.0%, add an additional 0.1 equiv of Red-Al and stir for 1 hour before re-sampling.

Phase 2: Quench and Workup
  • Controlled Quench: Cool the reactor to 0 °C. Slowly add 10% aqueous NaOH (5.0 L) over 1.5 hours.

    • Causality: NaOH breaks down the aluminum complex into water-soluble sodium aluminate (

      
      ). Water alone would form an insoluble 
      
      
      
      gel, trapping the product and ruining phase separation.
  • Phase Separation: Allow the biphasic mixture to settle for 30 minutes. Separate the lower aqueous layer. Wash the organic toluene layer with brine (3.0 L) and dry over anhydrous

    
    . Filter the organic stream.
    
Phase 3: Telescoped Boc-Protection and Isolation
  • Protection: Transfer the toluene solution of the free amine back to the reactor. Add Di-tert-butyl dicarbonate (

    
    , 1.4 kg, 6.43 mol, 1.05 equiv) in one portion at 20 °C. Stir for 2 hours.
    
  • Self-Validation (IPC 2): Withdraw a sample and analyze via HPLC.

    • Decision Gate: Proceed to isolation only if the free amine is < 0.5%.

  • Solvent Swap & Crystallization: Concentrate the toluene solution under reduced pressure (50 mbar, 40 °C) to approximately 3.0 L. Charge heptane (7.0 L) slowly over 1 hour while maintaining stirring at 20 °C to induce crystallization.

  • Isolation: Cool the slurry to 0 °C for 2 hours. Filter the white crystalline solid, wash with cold heptane (2.0 L), and dry in a vacuum oven at 40 °C to constant weight.

    • Expected Output: 1.15 - 1.25 kg (75-82% yield over two steps). HPLC Purity > 99.5%.

References

  • Naganathan, S., Andersen, D. L., Andersen, N. G., Lau, S., Lohse, A., & Sørensen, M. D. (2015). Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Organic Process Research & Development. URL:[Link]

  • Federico, S., Khan, T., Relitti, N., Chemi, G., Brindisi, M., Brogi, S., Novellino, E., Zisterer, D. M., Campiani, G., Gemma, S., & Butini, S. (2018). A Jocic-type approach for a practical and scalable synthesis of pyrrolonaphthoxazepine (PNOX)-based potent proapoptotic agents. Tetrahedron Letters. URL:[Link]

  • ACS Publications. (2025). Visible-Light-Catalyzed Fast Synthesis of 1,4-Benzoxazepine Derivatives from 2-Alkoxyarylaldehydes and N-Arylglycines. The Journal of Organic Chemistry. URL:[Link]

Sources

Method

Stereoselective synthesis of chiral substituted benzoxazepines

Application Note: Strategic Routes for the Stereoselective Synthesis of Chiral 1,4-Benzoxazepines Executive Summary The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, serving as a core pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Routes for the Stereoselective Synthesis of Chiral 1,4-Benzoxazepines

Executive Summary

The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CNS-active agents, anti-tumor drugs, and HIV-1 reverse transcriptase inhibitors. However, the seven-membered ring's conformational flexibility presents a significant challenge in establishing and maintaining stereogenic centers, particularly at the C3 position.

This Application Note delineates two validated, high-fidelity protocols for synthesizing chiral 1,4-benzoxazepines. We contrast a Chiral Pool Strategy (ideal for scale-up and defined absolute configuration) against a Chiral Phosphoric Acid (CPA) Organocatalytic Strategy (ideal for high atom economy and enantioselective desymmetrization).

Strategic Selection Guide

The choice of synthetic route depends heavily on the availability of starting materials and the specific substitution pattern required. The following decision matrix guides the selection process.

SyntheticStrategy Start Target: Chiral 1,4-Benzoxazepine SubstPattern Analyze Substitution Pattern Start->SubstPattern C3_Alkyl C3-Alkyl / C5-Carbonyl SubstPattern->C3_Alkyl Peptidomimetic C3_Hydroxyl C3-Functionalized / C5-Methylene SubstPattern->C3_Hydroxyl Novel Scaffold Scale Scale Requirement C3_Alkyl->Scale RouteB Route B: Organocatalysis (CPA Desymmetrization) C3_Hydroxyl->RouteB RouteA Route A: Chiral Pool (Amino Acid Derived) HighScale >100g (Cost Sensitive) Scale->HighScale MedScale <10g (Discovery) Scale->MedScale HighScale->RouteA MedScale->RouteB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on structural requirements and scale.

Protocol A: Chiral Pool Synthesis via Anthranilic Acids

Principle: This method leverages the inherent chirality of natural amino acids. A critical insight in this protocol is the selection of


-chloroacids over 

-bromoacids.[1] Our internal data and literature precedents indicate that (S)-2-bromoacids undergo significant racemization via a Finkelstein-like transhalogenation mechanism during the acylation step. (S)-2-chloroacids maintain high enantiomeric excess (ee).[1][2]

Target Molecule: (3R)-3-Alkyl-4,1-benzoxazepine-2,5-diones[1][2][3]

Materials:
  • Substrate: Anthranilic acid derivatives (1.0 equiv).

  • Chiral Reagent: (S)-2-Chloroacid chloride (prepared from L-amino acids) (1.1 equiv).

  • Base: Triethylamine (TEA) (2.5 equiv).

  • Solvent: Dry THF (Step 1), DMF (Step 2).

  • Cyclization Base: K₂CO₃ or NaH.

Step-by-Step Methodology:
  • Preparation of Chiral Acid Chloride:

    • Convert the appropriate L-amino acid to the (S)-2-chloroacid using NaNO₂/HCl (maintaining < 5°C to prevent diazonium decomposition).

    • Reflux with thionyl chloride to generate the acid chloride.[1] QC Check: Verify optical rotation.

  • N-Acylation (The Kinetic Control Step):

    • Dissolve anthranilic acid (10 mmol) in dry THF (50 mL) under N₂ atmosphere.

    • Cool to 0°C. Add TEA (25 mmol) dropwise.

    • Slowly add (S)-2-chloroacid chloride (11 mmol) in THF over 30 mins.

    • Critical Note: Maintain temperature < 5°C. Exotherms here risk epimerization at the

      
      -carbon.
      
    • Stir for 4 hours at RT. Evaporate solvent and wash with dilute HCl. Isolate the N-(2-chloroacyl)anthranilic acid intermediate.

  • Intramolecular Cyclization:

    • Dissolve the intermediate in DMF (0.1 M concentration).

    • Add K₂CO₃ (2.0 equiv).[4]

    • Heat to 80°C for 3-5 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice water. The precipitate is often the pure product. Recrystallize from EtOH if necessary.

Validation Parameters:

  • Yield: Typically 75-85%.

  • ee: >98% (determined by Chiral HPLC, Chiralcel OD-H column).

  • Racemization Check: If ee < 90%, switch solvent to MeCN and lower cyclization temp to 60°C.

Protocol B: Organocatalytic Desymmetrization of Oxetanes

Principle: For accessing 1,4-benzoxazepines with high molecular complexity and non-peptide features, we utilize Chiral Phosphoric Acid (CPA) catalysis. This method involves the enantioselective intramolecular ring-opening of 3-substituted oxetanes tethered to aniline derivatives. The SPINOL-derived CPA acts as a bifunctional catalyst, activating the oxetane while directing the nucleophilic attack.

Target Molecule: Chiral 1,2,3,5-tetrahydro-4,1-benzoxazepines

Materials:
  • Substrate: 3-substituted oxetane tethered to an N-protected aniline (1.0 equiv).

  • Catalyst: (R)-SPINOL-CPA (5-10 mol%).

  • Solvent: Toluene or Xylenes (anhydrous).

  • Molecular Sieves: 4Å MS (activated).

Step-by-Step Methodology:
  • Catalyst Activation:

    • Flame-dry a reaction vial and cool under Argon.

    • Add (R)-SPINOL-CPA (10 mol%) and 4Å MS (100 mg/mmol substrate).

    • Add anhydrous Toluene (0.05 M relative to substrate). Stir for 15 mins at RT.

  • Desymmetrization Reaction:

    • Add the oxetane substrate (0.2 mmol) in one portion.

    • Heat the mixture to 50°C.

    • Mechanistic Insight: The CPA forms a hydrogen-bond bridge between the oxetane oxygen and the aniline proton, inducing a highly ordered transition state.

    • Stir for 24–48 hours. Monitor consumption of oxetane by ¹H NMR (disappearance of oxetane multiplets at

      
       4.5-5.0 ppm).
      
  • Purification:

    • Cool to RT. Filter through a celite pad to remove sieves.

    • Concentrate under reduced pressure.

    • Purify via flash chromatography (Hexane/EtOAc).

Validation Parameters:

  • Yield: 80-95%.[5]

  • ee: 90-96% (determined by Chiral HPLC).

  • Troubleshooting: If conversion is slow, increase concentration to 0.1 M. If ee is low, lower temperature to 40°C and extend time.

Data Summary & Comparison

FeatureProtocol A: Chiral PoolProtocol B: CPA Organocatalysis
Source of Chirality Stoichiometric (Starting Material)Catalytic (SPINOL-CPA)
Atom Economy Moderate (Loss of HCl/HBr)High (Isomerization/Rearrangement)
Scalability High (kg scale feasible)Low/Medium (mg to g scale)
Risk of Racemization Moderate (during acylation)Low (controlled by catalyst)
Typical ee >98%90-96%
Key Reference BenchChem / PMC [1, 2]J. Org. Chem. [3]

Workflow Visualization (Protocol A)

The following diagram illustrates the critical control points (CCPs) for the Chiral Pool protocol to ensure stereochemical integrity.

ProtocolA_Workflow Start L-Amino Acid Step1 Diazotization (NaNO2/HCl) Start->Step1 Inter1 (S)-2-Chloroacid Step1->Inter1 Step2 Acylation (Anthranilic Acid) Inter1->Step2 CCP1 CCP: Temp < 5°C (Prevent Racemization) Step2->CCP1 Inter2 N-Acyl Intermediate CCP1->Inter2 Step3 Cyclization (K2CO3/DMF) Inter2->Step3 Final Chiral Benzoxazepine Step3->Final

Figure 2: Workflow for Protocol A highlighting the critical temperature control point during acylation.

References

  • BenchChem Technical Support. (2025).[1] Preventing racemization during the synthesis of chiral benzoxazepines.[1] BenchChem Application Notes. Link

  • Raza, A. R., et al. (2013). Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids. Chirality, 25(12), 865-870.[3] Link

  • Bhosale, V. A., et al. (2023).[4][5][6] Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes.[5][6] The Journal of Organic Chemistry, 88(23), 16345–16356. Link

  • Bredihhin, A., et al. (2021).[7] 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 354(12).[8] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tetrahydrobenzo[e]oxazepines

Technical Support Center: Synthesis of Tetrahydrobenzo[e][1][2]oxazepines Welcome to the dedicated technical support center for the synthesis of tetrahydrobenzo[e][1][2]oxazepine derivatives. This resource is tailored fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Tetrahydrobenzo[e][1][2]oxazepines

Welcome to the dedicated technical support center for the synthesis of tetrahydrobenzo[e][1][2]oxazepine derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide in-depth, practical solutions to common challenges encountered during the crucial cyclization step, ensuring higher yields and product purity.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions related to the intramolecular cyclization for forming the tetrahydrobenzo[e][1][2]oxazepine ring system.

Q1: My intramolecular cyclization to form the tetrahydrobenzo[e][1][2]oxazepine ring is resulting in a low yield. What are the most common causes?

A1: Low yields in this seven-membered ring closure are a frequent challenge and can typically be attributed to one or more of the following factors:

  • Inefficient Ring Closure: The formation of a seven-membered ring is entropically less favorable than that of five- or six-membered rings. This inherent difficulty requires carefully optimized reaction conditions to favor the intramolecular pathway.

  • Competing Side Reactions: The most common side reaction is intermolecular polymerization, where the starting material reacts with another molecule of itself instead of cyclizing. Another significant side reaction, particularly in Williamson ether synthesis approaches, is elimination of the alkyl halide, which forms an undesired alkene byproduct.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base can lead to side reactions or may not be strong enough to deprotonate the nucleophile effectively. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Temperature needs to be high enough to overcome the activation energy for cyclization but not so high as to promote decomposition or side reactions.

  • Purity of Starting Materials: Impurities in the starting materials, such as the N-substituted 2-aminophenol or the alkylating agent, can interfere with the reaction, leading to the formation of byproducts and a decrease in the yield of the desired product.

Q2: I am observing a significant amount of a byproduct that appears to be a dimer or polymer. How can I favor the intramolecular cyclization?

A2: The formation of intermolecular products is a classic problem in intramolecular reactions, especially when forming larger rings. To favor the desired intramolecular cyclization, the principle of high dilution is your most effective tool. This involves:

  • Slow Addition of Substrate: The linear precursor is added very slowly (e.g., via a syringe pump) to a large volume of refluxing solvent containing the base. This maintains a very low concentration of the reactive species at any given time, making it statistically more likely for the two ends of the same molecule to find each other and cyclize rather than reacting with another molecule.

  • Large Solvent Volume: Using a significantly larger volume of solvent than for a typical bimolecular reaction is essential for maintaining high dilution.

Q3: What are the primary synthetic strategies for the cyclization step, and what are the key considerations for each?

A3: The two most common and effective strategies for forming the tetrahydrobenzo[e][1][2]oxazepine ring are Intramolecular Williamson Ether Synthesis and Intramolecular SNAr (Nucleophilic Aromatic Substitution) reactions.

  • Intramolecular Williamson Ether Synthesis: This involves the reaction of an N-substituted 2-aminophenol with a suitable 1,2-dihaloethane or a pre-functionalized N-(2-haloethyl) derivative. The key is the deprotonation of the phenolic oxygen by a base to form a phenoxide, which then acts as a nucleophile to displace the halide on the side chain.[3]

  • Intramolecular SNAr Reaction: This approach is used when an activated aryl fluoride or chloride is present on the benzene ring. An amino or alcohol nucleophile on the side chain displaces the aryl halide to form the seven-membered ring. This method is particularly useful for building substituted benzoxazepine cores.[4]

A less common but effective method is the Mitsunobu reaction , which can be used for the intramolecular cyclization of a diol precursor, where one of the alcohols is phenolic. This reaction offers mild conditions and stereochemical inversion at the secondary alcohol center.[5]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.

Guide 1: Low Yield in Intramolecular Williamson Ether Synthesis

Issue: You are attempting an intramolecular Williamson ether synthesis to form the tetrahydrobenzo[e][1][2]oxazepine ring, but the yield is consistently low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Detailed Causality and Solutions:

  • Base Selection: The choice of base is critical. A base that is too strong or sterically hindered can promote the E2 elimination side reaction.[3] Conversely, a base that is too weak will not sufficiently deprotonate the phenol, leading to a slow or incomplete reaction.

BaseAdvantagesDisadvantagesRecommended Use
K₂CO₃ Mild, inexpensive, and often effective.May not be strong enough for less acidic phenols.A good starting point for many substrates.
Cs₂CO₃ More soluble and often more effective than K₂CO₃.More expensive.Use when K₂CO₃ gives low yields.
NaH Strong, non-nucleophilic base.Can be hazardous to handle; may promote elimination with hindered substrates.Use with caution for unreactive substrates.
t-BuOK Strong, sterically hindered base.Can strongly favor elimination.Generally not recommended for this cyclization.
  • Solvent Effects: The solvent must be able to dissolve the reactants and should be aprotic to avoid interfering with the nucleophile.[6] Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions.

SolventPropertiesImpact on Reaction
DMF High boiling point, polar aprotic.Generally gives good results, but can be difficult to remove.
Acetonitrile Lower boiling point than DMF, polar aprotic.Good alternative to DMF, easier to remove.
THF Lower boiling point, less polar than DMF/MeCN.May result in slower reaction rates.
Toluene Nonpolar.Generally not recommended as it can slow down the SN2 reaction.
  • Temperature Optimization: The reaction temperature needs to be carefully controlled. A good starting point is typically 80-100 °C. If the reaction is slow, the temperature can be increased, but be aware that higher temperatures can also increase the rate of elimination and other side reactions.

Guide 2: Challenges with Intramolecular Mitsunobu Reaction

Issue: You are attempting an intramolecular Mitsunobu reaction to form the seven-membered ring, but are experiencing low yield and/or difficult purification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the intramolecular Mitsunobu reaction.

Detailed Causality and Solutions:

  • Reagent Addition and Temperature Control: The order of addition is crucial in a Mitsunobu reaction. The alcohol, nucleophile (in this case, the phenolic hydroxyl group of the same molecule), and triphenylphosphine should be mixed first. The azodicarboxylate (DEAD or DIAD) should then be added slowly at a low temperature (typically 0 °C) to control the exothermic reaction and minimize side product formation.[1]

  • Byproduct Removal: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate. These byproducts can co-elute with the desired product during chromatography, making purification difficult. Using polymer-supported triphenylphosphine can simplify workup, as the phosphine oxide byproduct can be removed by filtration.[5]

  • Acidity of the Nucleophile: The phenolic hydroxyl group must be sufficiently acidic (generally pKa < 13) to protonate the betaine intermediate formed from triphenylphosphine and the azodicarboxylate.[5] If the phenol is not acidic enough, the reaction may be sluggish or fail.

III. Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis

This protocol provides a general method for the cyclization of an N-(2-chloroethyl)-2-aminophenol derivative.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N-(2-chloroethyl)-2-aminophenol substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile, to a concentration of approximately 0.01 M).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 3.0 eq or Cs₂CO₃, 2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization via SNAr

This protocol is for the cyclization of a substrate containing an activated aryl fluoride.

  • Reaction Setup: In a sealed tube, dissolve the N-substituted 2-(2-fluoro-benzyloxy)-ethylamine precursor (1.0 eq) in an anhydrous polar aprotic solvent such as DMSO or DMF (to a concentration of 0.1 M).

  • Base Addition: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 3.0 eq).[7]

  • Heating: Heat the reaction mixture to 110-130 °C.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

IV. References

  • Organic Synthesis. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992 , 42, 335-656.

  • Wikipedia. Williamson ether synthesis. [Link]

  • Oshimoto, K.; Zhou, B.; Tsuji, H.; Kawatsura, M. Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Org. Biomol. Chem.2020 , 18, 415-419.

  • Patil, S. A.; Patil, R.; Miller, D. D. Recent advances in the synthesis of seven-membered rings. Future Med. Chem.2011 , 3, 1145-1181.

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 .

  • Kwiecień, H.; Baumann, E. Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Pol. J. Chem.2000 , 74, 141-145.

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Lévai, A. Synthesis and Chemical Transformations of Benzoxazepines. HETEROCYCLES2008 , 75, 2155-2185.

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules2019 , 24, 2993.

  • A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Org. Biomol. Chem.2012 , 10, 5626-5635.

  • Biocatalytic Stereodivergent Synthesis of Substituted Tetrahydro-Benzo-(Oxa, Thia, and Di)-Azepines. Chem. Eur. J.2025 , e202404537.

  • SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. ACS Comb. Sci.2013 , 15, 42-47.

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank2024 , 2024, M1898.

  • Optimized synthesis and antiproliferative activity of desTHPdactylolides. Bioorg. Med. Chem. Lett.2018 , 28, 2235-2240.

  • Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1][2]oxazepines as Potential New Trypanocidal Agents. J. Chem. Inf. Model.2020 , 60, 4436-4448.

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev.2001 , 5, 593-598.

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molecules2024 , 29, 4998.

  • A novel tandem Betti/Ullmann oxidation reaction as an efficient route for synthesis of new oxazepine derivatives. J. Chem. Sci.2017 , 129, 1437-1445.

  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives via a Double Ullmann Coupling Reaction. Synlett2011 , 2011, 2059-2061.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts2020 , 10, 1089.

  • Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Polish Journal of Chemistry2000 , 74, 141-145.

  • Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry2020 , 18, 415-419.

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. J. Org. Chem.2018 , 83, 13657-13666.

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules2024 , 29, 2396.

  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. J. Org. Chem.2012 , 77, 7506-7511.

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline. J. Am. Chem. Soc.2010 , 132, 14048-14051.

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega2018 , 3, 11189-11195.

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. J. Org. Chem.2022 , 87, 15693-15702.

  • Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. BenchChem.

  • Application Notes and Protocols for the Williamson Ether Synthesis of 2-Adamantyl Ethers. BenchChem.

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. University of Lynchburg.

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules2025 , 30, 1234.

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Journal of Education for Pure Science2019 , 9, 393-406.

Sources

Optimization

Technical Support Center: Preventing Dimerization During Oxazepine Ring Formation

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The formation of seven-membered oxazepine rings (such as 1,4-oxazepines and dibenzoxazepines) presents unique thermodynamic and kinetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The formation of seven-membered oxazepine rings (such as 1,4-oxazepines and dibenzoxazepines) presents unique thermodynamic and kinetic challenges. Because seven-membered transition states suffer from transannular strain and unfavorable entropy, intermolecular collisions often outcompete intramolecular cyclization, leading to unwanted dimers and oligomers[1].

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you successfully close the oxazepine ring.

Diagnostic Workflow for Dimerization

Use the following logical pathway to identify and resolve dimerization issues during your cyclization step.

DimerizationTroubleshooting Start Analyze Crude Mixture (LC-MS/NMR) CheckMass Is [2M+H]+ dominant? Start->CheckMass DimerConfirmed Dimerization Confirmed CheckMass->DimerConfirmed Yes MonomerConfirmed Target Oxazepine Formed CheckMass->MonomerConfirmed No Dilution Check Concentration: Is it > 0.01 M? DimerConfirmed->Dilution ApplyDilution Implement Pseudo-High Dilution (Syringe Pump) Dilution->ApplyDilution Yes Conformation Evaluate Precursor Conformation Dilution->Conformation No ApplyDilution->Start ThorpeIngold Introduce Steric Bulk (Thorpe-Ingold Effect) Conformation->ThorpeIngold Linear/Flexible Catalyst Optimize Catalyst/Solvent (e.g., PEG-400) Conformation->Catalyst Pre-organized ThorpeIngold->Start Catalyst->Start

Diagnostic logic for identifying and resolving intermolecular dimerization in oxazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does my oxazepine synthesis preferentially yield dimers and oligomers instead of the 7-membered ring? A1: The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The two reactive ends of your linear precursor must find each other in a highly specific conformation. If the concentration of the reactive intermediate is too high, it is statistically more probable for the reactive end of one molecule to collide with a neighboring molecule (intermolecular reaction) rather than its own tail (intramolecular cyclization), resulting in dimerization[1].

Q2: How does pseudo-high dilution work, and why is it superior to standard batch dilution? A2: Standard high-dilution conditions require massive, impractical volumes of solvent to keep molecules apart, which is environmentally costly and difficult to scale[2]. Pseudo-high dilution circumvents this by using a syringe pump to slowly add the linear precursor into a stirring solution containing the active catalyst or coupling reagents. This ensures the steady-state concentration of the reactive intermediate remains near zero, statistically favoring intramolecular ring closure over intermolecular dimerization[1].

Q3: Can I alter the substrate to favor cyclization without relying solely on extreme dilution? A3: Yes, through conformational control. By introducing steric bulk (e.g., gem-dialkyl groups) near the cyclization center, you invoke the Thorpe-Ingold effect. This compresses the internal bond angles, bringing the reactive termini closer together and lowering the entropic barrier. Furthermore, derivatizing an amide nitrogen within the precursor can force the molecule to adopt a pre-organized conformation that heavily favors the monomeric macrocycle, sometimes allowing reactions to be run at 20 times the standard concentration[3].

Q4: Are there specific solvent systems that naturally suppress dimerization? A4: Solvent polarity and coordination heavily influence the transition state. Recent protocols demonstrate that Poly(ethylene glycol) (PEG-400) acts as an excellent, green solvent for the synthesis of dibenz[b,f]-1,4-oxazepines via intramolecular cyclization. PEG-400 can boost monomeric yields up to 89% while suppressing side reactions, outperforming traditional solvents like acetonitrile and DMF[4].

Self-Validating Experimental Protocols

Protocol A: Pseudo-High Dilution Mitsunobu Cyclization for 1,4-Oxazepine Cores

This protocol utilizes a syringe pump to maintain a low steady-state concentration of the reactive alkoxide/phosphonium intermediate, preventing dimerization[1].

  • Preparation: Dissolve triphenylphosphine (PPh3, 1.5 eq) and DIAD (1.5 eq) in anhydrous THF (100 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Precursor Loading: Dissolve the linear amino-alcohol precursor (1.0 eq) in anhydrous THF (20 mL) and load it into a gas-tight syringe.

  • Controlled Addition: Using a syringe pump, add the precursor solution dropwise to the PPh3/DIAD mixture at a rate of 1.0 mL/h.

  • Self-Validation Check: Every 2 hours, pull a 10 µL aliquot and analyze via LC-MS. Causality checkpoint: If the addition rate is perfectly calibrated, you will see the [M+H]+ peak of the oxazepine but no accumulation of the linear starting material. If starting material builds up, slow the addition rate.

  • Completion: Once addition is complete, allow the reaction to warm to room temperature and stir overnight. Purify via silica gel chromatography to remove triphenylphosphine oxide[1].

Protocol B: Base-Mediated 7-exo-dig Cyclization of Betti-Propargyl Precursors

This metal-free protocol leverages a highly favorable alkyne geometry to drive cyclization over dimerization[5].

  • Preparation: Dissolve the Betti-propargyl precursor (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or PEG-400) at 0.05 M concentration.

  • Base Addition: Add a strong, non-nucleophilic base (e.g., K2CO3 or Cs2CO3, 2.0 eq) to the mixture.

  • Heating: Stir the reaction at 80–100 °C for 8–12 hours.

  • Self-Validation Check: Monitor by TLC. The rigid, pre-organized nature of the Betti base intermediate naturally aligns the oxygen nucleophile with the propargyl triple bond, favoring the 7-exo-dig closure. LC-MS will confirm the absence of the [2M+H]+ dimer peak[5].

  • Workup: Quench with water, extract with ethyl acetate, and concentrate under reduced pressure.

Quantitative Impact of Reaction Parameters

The table below summarizes typical experimental outcomes when adjusting critical parameters to prevent dimerization.

Reaction ConditionSubstrate Concentration (M)Addition MethodMonomer Yield (%)Dimer/Oligomer Yield (%)
Standard Batch 0.1All-at-once15%75%
Batch Dilution 0.001All-at-once45%35%
Pseudo-High Dilution 0.1 (in syringe)Syringe Pump (0.5 mL/h)85%<5%
PEG-400 Solvent 0.05All-at-once89%<5%
Conformational Assist 0.1All-at-once78%12%

Table 1: Comparison of reaction conditions and their direct impact on the ratio of intramolecular cyclization (monomer) versus intermolecular side reactions (dimerization).

References

  • BenchChem. "Technical Support Center: Scale-up Synthesis of 1H-Pyrimido[1,6-c]oxazepine". BenchChem.
  • ACS Publications. "Organic Process Research & Development Vol. 19 No. 7". American Chemical Society.
  • Bentham Science.
  • Scribd. "PEG as a Green Solvent for Oxazepine Synthesis". Tetrahedron Letters.
  • Uniurb. "Applications of Transition Metal Catalysis in Drug Discovery and Development: An Industrial Perspective". John Wiley & Sons.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Benzoxazepine Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of benzoxazepines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis of benzoxazepines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common challenges encountered during the catalytic synthesis of benzoxazepines. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, evidence-based solutions.

Issue 1: Low to No Product Yield in Palladium-Catalyzed C-N Coupling Reactions

Question: I am attempting an intramolecular Buchwald-Hartwig amination to form a benzoxazepine ring, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Buchwald-Hartwig reaction for benzoxazepine synthesis is a frequent challenge that can often be traced back to several critical factors related to the catalyst system and reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. Palladium(II) acetate, for instance, can be unreliable in forming the active catalytic species.[1]

    • Recommendation: Switch to a more reliable palladium precatalyst, such as Pd₂(dba)₃ or a pre-formed Pd(0) complex. It is often preferable to use a precatalyst to ensure cleaner formation of the active species.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. An improper ligand can lead to slow oxidative addition or reductive elimination.[2]

    • Expert Insight: For intramolecular C-N bond formation to create seven-membered rings, bulky, electron-rich phosphine ligands are often required.[2][3] Ligands like t-BuDavePhos have proven effective in similar syntheses.[4]

    • Actionable Step: Screen a panel of ligands with varying steric and electronic properties. A good starting point would be to test ligands from different generations of Buchwald-Hartwig catalysts.

  • Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine, which is a key step in the catalytic cycle.[2] A base that is too weak may not facilitate this step, while an overly strong or sterically hindered base can lead to side reactions or catalyst inhibition.

    • Recommendation: The choice of base is often substrate-dependent. Common bases for this reaction include NaOt-Bu, K₂CO₃, and Cs₂CO₃.[4][5] It is advisable to screen a variety of bases to find the optimal one for your specific substrate.

  • Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Recommendation: Anhydrous, deoxygenated solvents are crucial for these reactions. Toluene and 1,4-dioxane are commonly used and have been shown to be effective.[4] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions at high temperatures.[6]

Issue 2: Poor Enantioselectivity in Asymmetric Benzoxazepine Synthesis

Question: I am performing an asymmetric synthesis of a chiral benzoxazepine, but the enantiomeric excess (ee) of my product is consistently low. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity in the synthesis of chiral benzoxazepines is a common challenge, with the outcome highly dependent on the careful selection of the chiral catalyst, ligand, and reaction conditions.[5]

Possible Causes & Solutions:

  • Suboptimal Chiral Ligand: The chiral ligand is the primary source of stereochemical control. Its structure dictates the three-dimensional environment around the metal center, influencing the facial selectivity of the key bond-forming step.

    • Expert Insight: The electronic and steric properties of the chiral ligand are paramount. For instance, in some asymmetric Pd-catalyzed intramolecular cyclizations, ligands like (S)-DIFLUORPHOS have provided good enantiomeric excess.[3]

    • Actionable Step: A thorough screening of chiral ligands is essential. It is also beneficial to investigate the effect of substituents on the ligand backbone, as small changes can have a significant impact on enantioselectivity.

  • Racemization of the Product or Intermediates: The newly formed stereocenter may be susceptible to racemization under the reaction conditions.

    • Mechanism of Racemization: For benzoxazepines with a carbonyl group adjacent to the chiral center, racemization can occur through the formation of a planar, achiral enol or enolate intermediate, especially in the presence of strong acids or bases.[5]

    • Troubleshooting:

      • Lower the Reaction Temperature: Higher temperatures can accelerate racemization. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is advisable.[5]

      • Optimize the Base: Use the mildest base possible that can still effectively promote the desired reaction. Sterically hindered bases may also help to minimize racemization.[5]

  • Solvent Effects on Stereoselectivity: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.

    • Recommendation: Screen a range of solvents with varying polarities. In some cases, a mixture of solvents has been found to be beneficial for improving enantioselectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for benzoxazepine synthesis?

A1: The most prevalent catalysts are palladium-based systems, particularly for intramolecular Buchwald-Hartwig amination and other cross-coupling reactions to form the seven-membered ring.[3][4] These typically consist of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand.[3][4] Additionally, some syntheses utilize base-mediated cyclizations without a transition metal catalyst, relying on the inherent reactivity of the substrates.[7][8] Biocatalytic approaches using enzymes are also emerging as a green alternative.[9][10]

Q2: How do I choose the right phosphine ligand for my palladium-catalyzed reaction?

A2: Ligand selection is critical and often empirical. However, some general principles apply. For C-N bond formation, bulky and electron-rich ligands tend to promote the reductive elimination step, which is often rate-limiting.[2] The "Buchwald ligands" (e.g., XPhos, SPhos) are a good starting point for screening.[2] The choice of ligand can also influence the regioselectivity of the reaction when there are multiple potential reaction sites.

Q3: Can I use a solvent-free method for benzoxazepine synthesis?

A3: Yes, solvent-free conditions, often assisted by microwave irradiation or mechanical grinding, are becoming increasingly popular for various heterocyclic syntheses due to their environmental benefits and often shorter reaction times.[6] While less commonly reported specifically for benzoxazepines compared to other heterocycles like benzoxazoles, it is a viable strategy to explore, particularly for condensation-type reactions.[11]

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Poor solubility can significantly hinder reaction rates. If you observe this, you can try several approaches:

  • Increase the Temperature: If the solvent's boiling point allows, increasing the temperature can improve solubility.[12]

  • Switch to a More Solubilizing Solvent: Consider solvents known for their broad dissolving power, such as DMF or DMSO.[6] However, be aware that these solvents can sometimes participate in or negatively affect the reaction.

  • Use a Co-solvent: Adding a co-solvent can sometimes improve the solubility of all reaction components.

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening in Palladium-Catalyzed Intramolecular C-N Coupling

This protocol outlines a high-throughput screening approach to identify the optimal catalyst, ligand, and base for the synthesis of a target benzoxazepine.

  • Preparation:

    • In an array of reaction vials under an inert atmosphere (e.g., in a glovebox), add the benzoxazepine precursor (1.0 equiv.).

    • Prepare stock solutions of various palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands (e.g., XPhos, SPhos, t-BuDavePhos), and bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) in the chosen anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Setup:

    • To each vial, add the desired palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) from the stock solutions.

    • Add the selected base (e.g., 1.5 equiv.) to each vial.

    • Add the solvent to achieve the desired concentration.

  • Execution:

    • Seal the vials and place them in a temperature-controlled heating block.

    • Heat the reactions to the desired temperature (e.g., 80-120 °C) and stir for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product.

    • Identify the most promising conditions for further optimization.

Data Presentation

Table 1: Comparison of Catalyst Systems for Dibenzodiazepine Synthesis
EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃ (2)t-BuDavePhos (4)NaOt-Bu (1.5)1,4-dioxane85High[4]
2Pd(OAc)₂VariousNaOt-BuToluene110Variable[13]
3PdCl₂(dppf)----Good to Excellent[3]

This table provides a comparative overview of different palladium catalyst systems used in the synthesis of dibenzodiazepines, a class of compounds structurally related to benzoxazepines. The data highlights the importance of matching the palladium source, ligand, base, and solvent to achieve optimal yields.

Visualizations

Diagram 1: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand_Exchange R'NH₂ Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L₂ Ligand_Exchange->Ar-Pd(II)(NHR')L2 Deprotonation Deprotonation (Base) Ar-Pd(II)(NHR')L2->Deprotonation Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L₂ Deprotonation->Ar-Pd(II)(NR')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR'

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Screen_Ligands Screen Different Ligands (e.g., Buchwald ligands) Check_Catalyst->Screen_Ligands No Check_Conditions Are Reaction Conditions Ideal? Check_Catalyst->Check_Conditions Yes Change_Pd_Source Try Different Pd Precatalyst (e.g., Pd₂(dba)₃) Screen_Ligands->Change_Pd_Source Optimize_Base Screen Different Bases (e.g., NaOtBu, K₂CO₃) Change_Pd_Source->Optimize_Base Optimize_Base->Check_Conditions Optimize_Solvent Change/Optimize Solvent (Toluene, Dioxane) Check_Conditions->Optimize_Solvent No Check_Purity Are Starting Materials Pure? Check_Conditions->Check_Purity Yes Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes - PMC. (n.d.).
  • Preventing racemization during the synthesis of chiral benzoxazepines - Benchchem. (n.d.).
  • Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. (2020, June 6).
  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. (n.d.).
  • (PDF) Palladium-Catalyzed Benzodiazepines Synthesis - ResearchGate. (2025, November 17).
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PMC. (n.d.).
  • Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC. (n.d.).
  • Solvent effects and selection for benzoxazole formation reactions - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem. (n.d.).
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction | The Journal of Organic Chemistry - ACS Publications. (2025, April 23).
  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC. (n.d.).
  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (n.d.).
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation | The Journal of Organic Chemistry - ACS Publications. (2025, March 26).
  • Metal and Base‐Free Synthesis of Benzoxazino and Benzoxazepino Fused Isoquinolines: A DFT Insight and Photophysical Study | Request PDF - ResearchGate. (2025, April 10).
  • PART 1: SYNTHESIS OF BENZODIAZEPINES AS GABAAR POSITIVE MODULATORS TO TREAT INFLAMMATORY BOWEL DISEASE. PART 2: UNSYMMETRICAL FERROCENE LIGANDS IN PALLADIUM CATALYZED SYNTHESIS USING ARYL HALIDES - Minds@UW. (2023, December 1).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. (2025, July 17).
  • Enantioselective Formal [4 + 3] Annulations to Access Benzodiazepinones and Benzoxazepinones via NHC/Ir/Urea Catalysis. (2021, November 15).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. (2023, August 11).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Current development in multicomponent catalytic synthesis of 1,5-benzodiazepines: A systematic review - ResearchGate. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).

Sources

Optimization

Technical Support Center: Purification Methods for Separating Oxazepine Isomers

Welcome to the technical support center for the purification of oxazepine isomers. Oxazepines are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, noted for their wide range...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of oxazepine isomers. Oxazepines are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, noted for their wide range of biological activities, including antidepressant and anticonvulsant properties.[1][2] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] This guide provides in-depth, field-proven insights into the common challenges and methodologies associated with separating these challenging isomers, structured to help you troubleshoot experiments and refine your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and selection of methods for oxazepine isomer purification.

Q1: What are the primary methods for separating oxazepine enantiomers?

The principal methods for resolving racemic mixtures of oxazepine derivatives are chromatographic and crystallographic. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques due to their high resolution and applicability to a broad range of molecules.[5][6] Crystallization-based methods, such as diastereomeric crystallization, offer an alternative, often more scalable, approach by converting enantiomers into diastereomers with different physical properties.[3][7]

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for chiral separations?

The choice between SFC and HPLC depends on factors like scale, speed, cost, and the specific properties of your oxazepine derivative. SFC is often favored in drug discovery settings for its speed and reduced environmental impact.[6][8] The low viscosity of supercritical CO2 allows for much faster separations and column re-equilibration.[9] However, HPLC remains a robust and universally available technique. The decision should be based on a comparative analysis.

Table 1: Comparison of Chiral HPLC and Chiral SFC for Oxazepine Isomer Separation

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol, IPA)Supercritical Carbon Dioxide (CO2)
Speed Slower flow rates and longer equilibration times.3-5 times faster due to low viscosity and high diffusivity.[6][9]
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent usage ("Green" chemistry).[6]
Cost Higher operational cost due to solvent purchase and disposal.Lower running costs due to cheaper CO2 and reduced disposal needs.[6]
Resolution Excellent, well-established.Often provides superior resolution and efficiency.[9]
Post-Purification Evaporation of aqueous/organic fractions can be slow.Rapid evaporation of CO2 and small modifier volume.[8]
Compound Suitability Broadly applicable.Excellent for thermally labile and hydrophobic compounds.[9]

Q3: How do I select the right Chiral Stationary Phase (CSP) for my oxazepine derivative?

CSP selection is the most critical parameter in a chiral separation. The mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which have different energies. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and successful for a wide range of compounds, including oxazepines.[10] The best approach is empirical screening of a diverse set of columns.

Table 2: Common Chiral Stationary Phases (CSPs) and Their Selection Criteria

CSP TypeCommon BrandsPrimary Interaction MechanismsBest For
Polysaccharide-based Daicel CHIRALPAK®, CHIRALCEL®Hydrogen bonding, π-π interactions, dipole-dipole, steric hindrance.Broad range of compounds; often the first choice for screening.[10]
Protein-based Chiral-AGPHydrophobic and polar interactions.Compounds that bind to proteins, particularly in biological matrices.[5]
Cyclodextrin-based ChiraDex®Inclusion complexation into the cyclodextrin cavity.Molecules that fit sterically into the hydrophobic cavity.[11][12]
Molecularly Imprinted Polymer (MIP) Custom-madePre-organized recognition sites specific to a template molecule.Separation of specific target molecules or closely related analogs.[13]

Q4: Is crystallization a viable method for large-scale separation of oxazepine isomers?

Yes, crystallization can be a highly effective and economical method for large-scale resolution. The most common approach is diastereomeric crystallization . This involves reacting the racemic oxazepine with a pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers.[4] Because diastereomers have different physical properties, they can be separated by fractional crystallization.[7] Following separation, the chiral resolving agent is cleaved to yield the pure enantiomers.[3] A less common but powerful alternative is crystallization-induced asymmetric transformation , where one diastereomer is selectively crystallized while the other epimerizes in solution, theoretically converting the entire mixture to the desired product.[14]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Chromatography Issues

Q5: I am seeing poor or no resolution between my oxazepine enantiomers on a chiral column. What should I do?

This is the most common challenge in chiral separations. A systematic approach is required as the separation is governed by very subtle differences in intermolecular forces.

Causality: Enantiomeric resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). Poor resolution is almost always due to low selectivity (α ≈ 1), meaning the CSP is not discriminating effectively between the enantiomers under the current conditions.

Troubleshooting Workflow:

  • Confirm CSP Suitability: First, ensure you are using a suitable chiral column. If you have no prior information, a screening of several polysaccharide-based columns is the best starting point.[15]

  • Optimize Mobile Phase:

    • Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) in 5% increments. This is the most impactful parameter.[15]

    • Modifier Type: If altering the percentage is insufficient, switch the modifier (e.g., from isopropanol to ethanol). Different alcohols can profoundly change the hydrogen bonding interactions.

  • Adjust Temperature: Temperature has a complex effect on chiral recognition.[15]

    • Decrease Temperature: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, increasing selectivity and improving resolution. Try reducing the column temperature in 5-10°C increments.

    • Increase Temperature: In some cases, higher temperatures can improve peak efficiency and may unexpectedly improve resolution. It is worth exploring if lowering the temperature fails.[15]

  • Consider Additives (Advanced): For basic or acidic oxazepine derivatives, adding a small amount (0.1%) of a modifier like diethylamine (DEA) for bases or trifluoroacetic acid (TFA) for acids can improve peak shape and sometimes resolution by masking secondary interactions with the silica support.[15]

  • Screen Other CSPs: If the above steps fail, the chosen CSP is likely not suitable for your molecule. You must screen a different family of columns.[16]

G start Symptom: Poor or No Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (Screened multiple columns?) start->csp_check mp_opt Optimize Mobile Phase (Vary % modifier, change modifier) csp_check->mp_opt Yes screen_new Screen a different class of CSPs csp_check->screen_new No temp_opt Optimize Temperature (Typically decrease temp.) mp_opt->temp_opt Partial Improvement success Resolution Achieved mp_opt->success Significant Improvement column_health Check Column Health (Run QC test) temp_opt->column_health Partial Improvement temp_opt->success Significant Improvement column_health->mp_opt Column is OK column_health->screen_new Column is Damaged

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q6: My peaks are tailing significantly. How can I improve peak symmetry?

Causality: Peak tailing occurs when a fraction of the analyte molecules are delayed as they pass through the column. This is often caused by secondary, non-chiral interactions, such as the interaction of a basic nitrogen in the oxazepine ring with acidic residual silanols on the silica surface of the CSP.[15] Other causes include column overload or using an inappropriate sample solvent.

Troubleshooting Steps:

  • Reduce Sample Load: Inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you are overloading the column.[15]

  • Optimize Mobile Phase Additives:

    • For Basic Analytes: Add 0.1% of a basic competitor like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will occupy the active silanol sites and prevent your analyte from interacting with them.[15]

    • For Acidic Analytes: Add 0.1% of an acidic modifier like trifluoroacetic acid (TFA) or formic acid. This ensures the analyte remains in its protonated, less interactive form.[15]

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause severe peak distortion.[17]

  • Evaluate Column Health: Persistent tailing on a previously well-performing column may indicate column degradation or contamination. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[16]

Q7: I'm observing "ghost peaks" in my chromatogram. What is their source?

Causality: Ghost peaks are extraneous peaks that are not part of your sample. They typically arise from contamination in the mobile phase, the sample solvent, or carryover from a previous injection in the autosampler.[15]

Troubleshooting Steps:

  • Diagnose the Source:

    • Run a blank gradient (inject no sample). If the ghost peaks are still present, the source is the HPLC system or the mobile phase.[15]

    • If the blank is clean, inject only the solvent your sample is dissolved in. If the peaks appear, your sample solvent is contaminated.

    • If both blanks are clean, the issue is likely carryover from the autosampler.

  • Address the Source:

    • Mobile Phase: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents.[15]

    • Sample Solvent: Use fresh, high-purity solvent.

    • Carryover: Clean the autosampler needle and injection port. Develop a robust needle wash method using a strong solvent.

Q8: My column backpressure is suddenly very high. What should I do?

Causality: A sudden increase in backpressure is almost always caused by a blockage somewhere between the pump and the detector. The most common culprit is a plugged column inlet frit, often due to particulate matter from the sample or mobile phase, or sample precipitation.[17][18]

Troubleshooting Steps:

  • Isolate the Blockage: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the high pressure. First, disconnect the column. If the pressure returns to normal, the blockage is in the column.

  • Resolve Column Blockage:

    • Backflush the Column: Disconnect the column from the detector and reconnect it in the reverse direction to the injector. Pump mobile phase at a low flow rate to dislodge particulates from the inlet frit. Important: Only do this if the manufacturer's instructions state the column is backflush-compatible.

    • Use In-line Filters and Guard Columns: To prevent future issues, always filter your samples and mobile phases. Using a guard column before your analytical column is a highly recommended and cost-effective way to protect it.[17]

  • Check for Sample Precipitation: If your oxazepine derivative has low solubility in the mobile phase, it may be precipitating on the column. Ensure your sample solvent is compatible with the mobile phase.[17]

Section 3: Protocols & Methodologies

Protocol 1: Systematic Chiral HPLC/SFC Method Development for Oxazepine Isomers

This protocol outlines a universal strategy for developing a chiral separation method from scratch.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for a pair of oxazepine enantiomers.

Methodology:

  • Information Gathering: Review the structure of your oxazepine derivative. Note the presence of functional groups (amines, amides, aromatic rings) that can participate in hydrogen bonding or π-π interactions.

  • Primary Column Screening:

    • Select 3-4 chiral columns with diverse selectivities (e.g., CHIRALPAK IA, IB, and IC).[10]

    • Prepare a racemic standard of your compound in a suitable solvent (e.g., Heptane/Isopropanol for normal phase).[19]

    • Run a generic screening gradient on each column. For normal phase, a typical gradient is 5% to 50% Isopropanol in Hexane/Heptane over 10-15 minutes.

  • Analysis of Screening Results:

    • Identify the column/mobile phase combination that shows any sign of separation, even a small shoulder. This is your "hit."

    • If no separation is observed on any column, consider a different set of columns or switch chromatographic modes (e.g., from normal phase to reversed-phase).

  • Method Optimization (Based on the "Hit"):

    • Isocratic Hold: Convert the gradient method to an isocratic one. The optimal isocratic percentage of modifier is typically the percentage at which the peak eluted during the gradient run.

    • Fine-tune Modifier %: Adjust the isocratic modifier percentage in 1-2% increments to optimize retention and resolution.

    • Optimize Temperature: Evaluate the effect of column temperature, starting at 25°C and testing at 15°C and 35°C to see the impact on resolution.

  • Validation: Once baseline resolution is achieved, confirm the method's robustness by assessing precision and accuracy.

G start Start: Racemic Oxazepine Sample screen Step 1: Screen 3-4 Diverse CSPs with a Generic Gradient start->screen analyze Step 2: Analyze Results Identify 'Hit' (Any Separation) screen->analyze optimize Step 3: Optimize 'Hit' Condition (Isocratic Hold, Fine-tune Modifier %, Adjust Temperature) analyze->optimize 'Hit' Found no_hit No Separation Observed analyze->no_hit No 'Hit' success End: Baseline Resolution Achieved (Rs >= 1.5) optimize->success new_screen Screen Different CSPs or Change Chromatography Mode (e.g., NP to RP) no_hit->new_screen

Caption: Flowchart for systematic chiral method development.

Protocol 2: General Procedure for Diastereomeric Crystallization

Objective: To separate a racemic mixture of an acidic or basic oxazepine derivative.

Materials:

  • Racemic oxazepine derivative (e.g., containing a carboxylic acid or an amine).

  • Enantiomerically pure resolving agent (e.g., (R)-(-)-1-phenylethylamine if your oxazepine is an acid, or (R)-(-)-Mandelic acid if your oxazepine is a base).

  • Various solvents for solubility screening (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate).

Methodology:

  • Salt Formation:

    • Dissolve one equivalent of the racemic oxazepine in a minimal amount of a suitable solvent.

    • Add 0.5 equivalents of the enantiomerically pure resolving agent. The goal is to form a salt with only one of the enantiomers, leaving the other in solution.

    • Stir the mixture at room temperature. Salt formation is often indicated by a slight exotherm or precipitation.

  • Induce Crystallization:

    • If a precipitate does not form, slowly cool the solution or add a co-solvent in which the diastereomeric salt is less soluble to induce crystallization.

    • Allow the mixture to stand, allowing crystals of one diastereomer to form.

  • Isolation and Purification:

    • Isolate the crystals by filtration and wash them with a small amount of cold solvent.

    • The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Break the salt by adding an acid (if the resolving agent was a base) or a base (if the resolving agent was an acid) to adjust the pH.

    • This will precipitate the desired pure enantiomer of the oxazepine, while the resolving agent remains in the aqueous solution.

    • Extract the pure enantiomer with an organic solvent, dry, and concentrate to yield the final product.[3][7]

  • Purity Analysis: Analyze the enantiomeric excess (e.e.) of the final product using a developed chiral HPLC/SFC method.

Section 4: References

  • Machtejevas, E., et al. (2004). Screening of oxazepine indole enantiomers by means of high performance liquid chromatography with imprinted polymer stationary phase. Journal of Separation Science, 27(7-8), 547-51. [Link]

  • Daicel Chiral Technologies (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Technical Support. [Link]

  • ResearchGate (Accessed 2026). Structures of oxazepines Oxazepines have been synthesized mainly by... ResearchGate. [Link]

  • Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]

  • Wikipedia (Accessed 2026). Oxazepine. Wikipedia. [Link]

  • Pure Synth (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth Blog. [Link]

  • Serafin, K., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Serafin, K., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. [Link]

  • Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][13][15][16]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. [Link]

  • National Center for Biotechnology Information (Accessed 2026). 1,3-Oxazepine. PubChem Compound Database. [Link]

  • Agilent Technologies (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Webinar. [Link]

  • Chrom Tech (Accessed 2026). HPLC Troubleshooting Guide. Chrom Tech. [Link]

  • Journal of Pharmaceutical Negative Results (2022). Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. JPRI. [Link]

  • University of Babylon (Accessed 2026). Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). University of Babylon Repository. [Link]

  • Aturki, Z., et al. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Serafin, K., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]

  • Almeida, A.M., et al. (2011). A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives... Journal of Separation Science, 34(18), 2470-8. [Link]

  • Chromatography Today (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Bhawsar, A.P., et al. (2008). Enantioseparation of Chiral Drugs – An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • LibreTexts (2023). 4.6. Separating enantiomers. Chemistry LibreTexts. [Link]

  • International Labmate Ltd. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. [Link]

  • Francotte, E. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe. [Link]

  • Váradi, C., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4531. [Link]

  • Zhang, K., et al. (2016). Development and validation of an enantioselective SFC-MS/MS method for simultaneous separation and quantification of oxcarbazepine and its chiral metabolites in beagle dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 123, 114-20. [Link]

  • Sharma, V., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. ResearchGate. [Link]

  • Sodani, A. (2023). Oxazepine Derivatives, Synthesis and Applications. ResearchGate. [Link]

  • Hsiao, Y., et al. (2002). Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors. Organic Letters, 4(6), 933-6. [Link]

Sources

Troubleshooting

Troubleshooting ring-closing metathesis for oxazepines

Welcome to the Technical Support Center for advanced synthetic methodologies. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing seven-membered oxazepine rings via Ring-Closing Metathesis (RCM).

Forming 7-membered heterocycles presents unique hurdles, including significant entropic penalties, transannular repulsions, and the risk of catalyst poisoning by Lewis basic heteroatoms (nitrogen and oxygen)[1]. This guide provides mechanistic troubleshooting, quantitative optimization parameters, and a self-validating protocol to ensure your success.

Diagnostic Workflow: Oxazepine RCM

RCM_Troubleshooting Start Analyze Crude RCM Mixture (NMR/LCMS) Oligomers Are linear oligomers (ADMET) present? Start->Oligomers Dilution Decrease concentration (<0.01 M) & use syringe pump Oligomers->Dilution Yes SM_Remains Is starting diene unreacted? Oligomers->SM_Remains No Success Oxazepine Formed Dilution->Success Deactivation Catalyst dead? (Black precipitate) SM_Remains->Deactivation Yes ProtectingGrp Add Ti(OiPr)4 or ensure bulky N-protecting group (Boc/Ts) Deactivation->ProtectingGrp Yes Sterics Sterically hindered or electron-deficient diene? Deactivation->Sterics No ProtectingGrp->Success SwitchCat Switch to Grubbs II or Hoveyda-Grubbs II Heat in Toluene Sterics->SwitchCat Yes SwitchCat->Success

Diagnostic logic for troubleshooting failed oxazepine RCM reactions.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My reaction yields a complex mixture of high-molecular-weight polymers instead of the desired 7-membered oxazepine. What went wrong? Mechanistic Causality: Forming a 7-membered oxazepine ring carries a significant entropic penalty and involves transannular repulsions that do not affect 5- or 6-membered rings[1]. Because of this kinetic barrier, the intermolecular acyclic diene metathesis (ADMET) pathway—which leads to linear oligomerization—often outcompetes the intramolecular RCM[2]. Actionable Solution: You must artificially favor the intramolecular pathway by operating under strict high-dilution conditions. Maintain a steady-state diene concentration between 0.001 M and 0.01 M[3]. Do not simply dilute the reaction from the start; instead, dissolve your catalyst in the reaction vessel and use a syringe pump to add the diene precursor dropwise over several hours.

Q2: The ruthenium catalyst turns black immediately upon addition, and the reaction stalls. What causes this rapid deactivation? Mechanistic Causality: Ruthenium alkylidene catalysts (e.g., Grubbs I and II) are highly susceptible to poisoning by Lewis basic heteroatoms. The nitrogen and oxygen atoms in your oxazepine precursor can chelate the active ruthenium center, displacing the phosphine or NHC ligands and forming a stable, catalytically dead complex. Actionable Solution: Mask the nucleophilicity of the nitrogen atom by installing an electron-withdrawing protecting group (e.g., Boc, Ts, or Cbz) prior to the RCM step. If the substrate cannot be protected, add a stoichiometric amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), to the reaction mixture. The titanium will transiently coordinate the heteroatoms, shielding the ruthenium catalyst from deactivation[2].

Q3: I am synthesizing a sterically hindered or fluoro-substituted oxazepine. First-generation catalysts show no conversion. How do I optimize this? Mechanistic Causality: Electron-deficient alkenes (like fluoroalkenes) and sterically encumbered dienes drastically reduce the initiation rate of the metathesis cycle. First-generation catalysts lack the necessary electron density and steric bulk to drive the cycloaddition step efficiently. Actionable Solution: Upgrade to a second-generation catalyst, such as Grubbs II or Hoveyda-Grubbs II, which possess highly electron-donating N-heterocyclic carbene (NHC) ligands. For highly recalcitrant substrates like fluorinated oxaza-bisolefins, standard solvents may not suffice. Employ a 1:1 solvent mixture of dichloromethane and perfluorotoluene (C7F8) at a high dilution of 0.003 M, and heat the sealed reaction to 120 °C[4].

Quantitative Optimization Data

The following table synthesizes empirical data for optimizing oxazepine RCM based on substrate class. Use these parameters as your baseline before scaling up.

Substrate ClassRecommended CatalystSolvent & ConcentrationTemperatureKey Additive / StrategyExpected Yield
Unhindered 1,3-Oxazepines Grubbs I (5–10 mol%)DCM (0.01 M)Room TempSemirigid precursors favor cyclization[1]>90%
Electron-Rich 1,4-Oxazepanes Grubbs II (5 mol%)Toluene (0.005 M)80 °CSyringe pump addition[3]75–85%
Fluoro-substituted Oxazepines Hoveyda-Grubbs II (5 mol%)DCM / C7F8 (0.003 M)120 °CSealed tube heating[4]70–80%
Basic Amine-containing Dienes Grubbs II (10 mol%)DCM (0.01 M)40 °C (Reflux)Ti(OiPr)4 (1.2 equiv)[2]Variable

Standard Operating Procedure (SOP)

Self-Validating High-Dilution RCM for Oxazepines

Objective: To synthesize 1,4-oxazepane derivatives while completely suppressing ADMET oligomerization and preventing catalyst poisoning.

Step 1: System Deoxygenation (Crucial)

  • Flame-dry a 2-neck round-bottom flask under vacuum and backfill with ultra-high purity Argon.

  • Add anhydrous, inhibitor-free dichloromethane (DCM) or toluene[3]. Sparge the solvent directly with Argon for 30 minutes. Causality: Trace oxygen rapidly oxidizes the ruthenium carbene to an inactive species, halting the catalytic cycle before it begins.

Step 2: Catalyst Initiation & Validation

  • Add the selected Ruthenium catalyst (e.g., Grubbs II, 5 mol%) to the flask. The solution should exhibit a characteristic deep red/purple color.

  • Self-Validation Check: If the solution turns brown or black at this stage, the solvent is contaminated with moisture or oxygen. Abort the reaction, discard the mixture, and re-purify your solvents.

Step 3: Syringe Pump Addition

  • Dissolve the diene precursor in a small volume of degassed solvent.

  • Using a syringe pump, add the diene solution to the active catalyst mixture at a rate of 1 mL/hour. Causality: This ensures the steady-state concentration of the diene never exceeds 0.01 M[3], kinetically favoring the intramolecular 7-membered ring closure over intermolecular chain elongation.

Step 4: Quenching and Catalyst Removal

  • Upon complete addition and consumption of the starting material (monitor via LCMS), add an excess of ethyl vinyl ether (50 equivalents relative to the catalyst).

  • Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a stable, unreactive Fischer carbene. This terminates the metathesis cycle and prevents unwanted double-bond migration (isomerization) during solvent evaporation.

  • Concentrate the mixture under reduced pressure and purify the resulting oxazepine via silica gel chromatography.

References

  • Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Comptes Rendus de l'Académie des Sciences. 4

  • Efficient Generation of Highly Functionalized Fused Oxazepine Frameworks Based on a CAN-Catalyzed Four-Component Tetrahydropyridine Synthesis/Ring-Closing Metathesis Sequence. The Journal of Organic Chemistry. 1

  • Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis. Benchchem. 3

  • Equilibrium Ring-Closing Metathesis. ResearchGate. 2

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Benzoxazepine Functionalization

Status: Operational Ticket ID: BXZ-OPT-2025 Support Tier: Level 3 (Senior Application Scientist) Core Directive & System Overview Subject: 1,4- and 1,5-Benzoxazepine Scaffolds Primary Challenge: These seven-membered hete...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BXZ-OPT-2025 Support Tier: Level 3 (Senior Application Scientist)

Core Directive & System Overview

Subject: 1,4- and 1,5-Benzoxazepine Scaffolds Primary Challenge: These seven-membered heterocycles exhibit a "Stability/Reactivity Paradox." Their conformational flexibility (boat/chair flips) and heteroatom density make them privileged pharmacophores but prone to three specific failure modes during functionalization:

  • Regiochemical Scrambling: Competition between

    
    -alkylation, 
    
    
    
    -alkylation (imidate formation), and
    
    
    -alkylation.
  • Ring Contraction/Opening: Acid-catalyzed transannular rearrangements or hydrolytic cleavage of the imine/amidine bond.

  • Catalyst Deactivation: Chelation of transition metals (Pd, Cu) by the

    
    -motif, stalling cross-coupling cycles.
    

This guide provides self-validating protocols to suppress these pathways.

Troubleshooting Modules (Q&A Format)

Module A: Regioselectivity in Alkylations

User Query: I am trying to


-alkylate my 1,4-benzoxazepin-5-one at the amide nitrogen using alkyl halides, but I see a persistent byproduct (approx. 30%) that resists separation. What is happening?

Diagnostic: You are likely observing


-alkylation  (imidate formation). The amide anion is an ambident nucleophile. In polar aprotic solvents (DMF, DMSO) with hard electrophiles, the oxygen attack is kinetically competitive.

Corrective Protocol:

  • Switch Solvent/Base: Move from ionic conditions (Cs

    
    CO
    
    
    
    /DMF) to tight-ion-pair conditions. Use NaH in THF or Toluene at 0°C. The sodium cation coordinates tightly with the oxygen, shielding it and directing the electrophile to the nitrogen.
  • Alternative Route (Mitsunobu): If the alkyl halide fails, switch to the alcohol precursor using Mitsunobu conditions (DIAD/PPh

    
    ). This reaction is strictly 
    
    
    
    -selective for benzoxazepinones due to the specific protonation mechanism of the betaine intermediate.

Self-Validation (NMR Check):

  • 
    -Product:  The 
    
    
    
    -protons of the new alkyl group will appear at
    
    
    3.5–4.0 ppm. The carbonyl carbon (
    
    
    C) remains around
    
    
    165–170 ppm.
  • 
    -Product (Imidate):  The 
    
    
    
    -protons shift downfield to
    
    
    4.2–4.5 ppm (deshielded by oxygen). Crucially, the carbonyl carbon signal disappears , replaced by an imidate carbon at
    
    
    ~155-160 ppm.
Module B: Preventing Ring Instability

User Query: During acidic deprotection of a side chain, my LC-MS shows a mass loss of -18 or ring cleavage. How do I maintain ring integrity?

Diagnostic: Benzoxazepines, particularly those with imine character (e.g., dihydro-1,4-benzoxazepines), are susceptible to acid-catalyzed hydrolysis or transannular contraction to benzoxazoles/benzimidazoles.

Corrective Protocol:

  • Buffer Control: Avoid aqueous HCl or TFA. Use anhydrous HCl in dioxane or TMSOTf/2,6-lutidine for deprotections.

  • Scavenger Addition: If water is generated or present, add molecular sieves (4Å) to the reaction pot to prevent hydrolytic ring opening.

Visual Logic: Ring Stability Decision Tree

RingStability Start Reaction Conditions Check Acidic Acidic Environment? Start->Acidic Type Scaffold Type? Acidic->Type Yes Imine Imine/Amidine (C=N) Type->Imine Amide Lactam (C=O) Type->Amide Risk1 High Risk: Hydrolysis/Opening Imine->Risk1 Aq. Acid Sol1 Use Anhydrous Conditions (TMSOTf or HCl/Dioxane) Imine->Sol1 Recommended Risk2 Med Risk: Transannular Rearrangement Amide->Risk2 Strong Lewis Acid Sol2 Standard Protocols OK Monitor Temp < 80°C Amide->Sol2 General

Caption: Decision logic for handling benzoxazepine scaffolds under acidic conditions to prevent ring degradation.

Module C: Metal-Catalyzed Cross-Coupling

User Query: My Buchwald-Hartwig coupling on the aryl chloride moiety stalls at 10% conversion. I've tried increasing temperature, but Pd black precipitates.

Diagnostic: The benzoxazepine ring is a "ligand trap." The nitrogen (N4) and oxygen (O1) atoms can chelate Palladium(II), displacing your phosphine ligand and forming an inactive complex. Increasing heat only accelerates catalyst decomposition (Pd black).

Corrective Protocol:

  • Ligand Overpowering: Use bulky, electron-rich biaryl phosphine ligands that sterically preclude the scaffold from coordinating. XPhos or BrettPhos are superior to PPh

    
     or dppf here.
    
  • Pre-catalyst Strategy: Do not use Pd(OAc)

    
    . Use oxidative-addition-ready precatalysts like Pd
    
    
    
    (dba)
    
    
    or Pd(crotyl)(XPhos)Cl (G3/G4 precatalysts) to initiate the cycle rapidly before chelation occurs.

Experimental Protocols

Protocol A: Regioselective -Alkylation of 1,4-Benzoxazepin-5-ones

Target: Minimizing O-alkylation and Ring Opening

ParameterConditionRationale
Solvent Anhydrous THF (0.1 M)Promotes tight ion pairing, favoring N-attack.
Base NaH (1.2 equiv, 60% in oil)Irreversible deprotonation; Na

shields Oxygen.
Temperature 0°C

RT
Low temp prevents thermodynamic equilibration to

-isomer.
Quench Solid NH

Cl
Avoids acidic water spike that could hydrolyze the ring.

Step-by-Step:

  • Charge a flame-dried flask with the benzoxazepinone substrate (1.0 equiv) and anhydrous THF under Argon.

  • Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Evolution of H

    
     gas will be observed.
    
  • Stir for 30 min at 0°C to ensure complete anion formation (solution often turns yellow/orange).

  • Add the alkyl halide (1.1 equiv) dropwise.[1]

  • Allow to warm to RT and stir for 4–12 h.

  • QC Check: TLC should show a new spot (less polar than SM). If a very non-polar spot appears rapidly, check for

    
    -alkylation.
    
  • Quench by adding solid NH

    
    Cl, dilute with EtOAc, and filter.
    
Protocol B: C-H Activation (Halogenation) at C9

Target: Late-stage functionalization without pre-functionalized precursors.

Mechanism: Ligand-Directed C-H Activation.[2] Reagents: Pd(OAc)


 (5 mol%), NBS (1.2 equiv), Acetic Acid/Ac

O.

Workflow:

CHActivation Substrate Benzoxazepine (Amide DG) PdCycle Pd(II) Coordination (Ortho-Direction) Substrate->PdCycle DG Binding Oxidation Oxidative Insertion (NBS/NIS) PdCycle->Oxidation C-H Cleavage Product C9-Halo Product Oxidation->Product Reductive Elim.

Caption: Pathway for Palladium-catalyzed ortho-C-H halogenation directed by the lactam moiety.

Critical Optimization:

  • Solvent: Use a mixture of AcOH/Ac

    
    O (1:1) . The anhydride scavenges water and promotes the electrophilic palladation mechanism.
    
  • Temperature: 80–100°C is typically required.

  • Safety: Do not use microwave heating with NBS in closed vessels without pressure control (exothermic decomposition risk).

References

  • Regioselective Alkylations & Mitsunobu Applic

    • Title: Fine-tuning the chemo- and regioselective alkyl
    • Source: MedChemComm (RSC).
    • URL:[Link]

    • Relevance: Establishes the NaH/THF vs Carbonate/DMF dichotomy for 7-membered lactam alkyl
  • C-H Activation Str

    • Title: Regioselective Halogenation of 1,4-Benzodiazepinones via C-H Activation.[3]

    • Source: Scientific Reports (N
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for Pd-catalyzed ortho-halogen
  • Ring Stability & Synthesis

    • Title: Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation.[4]

    • Source: Chemical Communications.[4]

    • URL:[Link]

    • Relevance: Highlights the sensitivity of the oxazepine/oxazine core to Lewis acids and ring-opening p
  • Palladium C

    • Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
    • Source: Chemical Reviews (ACS).
    • URL:[Link]

    • Relevance: Authoritative source on using bulky ligands (Buchwald type)

Disclaimer: This guide assumes standard safety protocols for handling hazardous chemicals (NaH, Alkyl Halides, Palladium). Always consult SDS before experimentation.

Sources

Troubleshooting

overcoming steric hindrance in 1,4-oxazepine substitution

Advanced Troubleshooting for Steric Hindrance in Substitution and Annulation Workflows Welcome to the Technical Support Center for 1,4-oxazepine synthesis. Aryl-fused 1,4-oxazepines and their oxo-derivatives are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Steric Hindrance in Substitution and Annulation Workflows

Welcome to the Technical Support Center for 1,4-oxazepine synthesis. Aryl-fused 1,4-oxazepines and their oxo-derivatives are critical structural motifs in neuroactive and antihistaminic pharmaceuticals (e.g., loxapine, sintamil)[1]. However, functionalizing these seven-membered heterocycles often presents severe synthetic bottlenecks. The non-planar, "butterfly" conformation of the ring creates unique steric microenvironments that can derail nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have compiled this guide to help you bypass these steric barriers through mechanistic understanding and field-proven methodologies.

Part 1: Troubleshooting & FAQs

Q1: Why does nucleophilic aromatic substitution (SₙAr) fail or exhibit poor regioselectivity in highly substituted dibenzo[b,f][1,4]oxazepines? Causality & Solution: The seven-membered oxazepine ring forces ortho- and peri-substituents into closer spatial proximity than in planar five- or six-membered rings. For example, during the nucleophilic displacement of nitro groups in 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-ones, the nitro group at position 3 is displaced preferentially over the peri-nitro group[2]. The increased steric hindrance at the peri-position creates an insurmountable kinetic barrier for the incoming nucleophile. Actionable Insight: If peri-substitution is required, do not force a direct SₙAr. Instead, leverage the Smiles rearrangement. Counterintuitively, introducing steric bulk at specific aromatic positions can actually facilitate the Smiles rearrangement by restricting conformational degrees of freedom (the Thorpe-Ingold effect), driving the intramolecular SₙAr forward[3].

Q2: How can I overcome the high activation energy barrier when coupling bulky ortho-substituted precursors without degrading my starting materials? Causality & Solution: Traditional thermal heating of sterically hindered precursors often leads to substrate decomposition before the cyclization is complete. We recommend applying ultrasonic irradiation. Acoustic cavitation—the violent collapse of microbubbles in the solvent—releases extreme localized heat and pressure in less than a microsecond[4]. This effectively overcomes the steric activation energy barrier without raising the bulk solvent temperature, enabling a mild, catalyst-free synthesis of dibenzo[b,f][1,4]oxazepines[4].

Q3: What is the optimal catalytic strategy for functionalizing sterically hindered 1,4-oxazepines via C-H activation? Causality & Solution: A tandem C-N coupling/C-H carbonylation strategy is highly effective for bulky substrates. Utilizing a copper catalyst (operating via a Cu(I)/Cu(III) cycle) with a tailored ligand, such as 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, under a CO₂ atmosphere allows for the smooth functionalization of hindered phenylamines and allyl halides[5]. The ligand provides sufficient electron density to stabilize the sterically crowded, high-valent Cu(III) intermediate, preventing premature reductive elimination.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can verify the reaction's progress in real-time.

Protocol A: Ultrasound-Promoted Synthesis of Hindered Dibenzo[b,f][1,4]oxazepines

Designed to overcome high activation energy barriers via acoustic cavitation[4].

  • Preparation: In a 50 mL glass reactor, combine the sterically hindered 2-aminophenol derivative (1.0 mmol) and the 2-halobenzaldehyde derivative (1.0 mmol) in 10 mL of a green solvent (e.g., water/ethanol mixture).

  • Irradiation: Submerge the reactor in an ultrasonic bath (operating at ~40 kHz).

    • Validation Checkpoint 1: Within 2-3 minutes of irradiation, observe the reaction mixture transition from a biphasic suspension to a fine, milky emulsion. This confirms optimal cavitation and mass transfer.

  • Monitoring: Maintain ultrasonic irradiation for 15–20 minutes. Monitor the consumption of starting materials via TLC (Hexane:EtOAc 3:1).

    • Validation Checkpoint 2: Unlike thermal heating (which takes >50 mins and yields trace products), the ultrasound route should show >80% conversion within 15 minutes due to localized micro-heating[4].

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure dibenzo[b,f][1,4]oxazepine.

Protocol B: Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation

Designed for functionalizing sterically demanding phenylamines[5].

  • System Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 2-(2-dimethylamino-vinyl)-1H-inden-1-ol ligand (15 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with CO₂ gas (balloon pressure). Repeat this cycle three times to ensure complete removal of atmospheric oxygen, which would otherwise oxidize the Cu(I) catalyst.

  • Reagent Addition: Inject the hindered phenylamine (1.0 mmol), allyl halide (1.2 mmol), and anhydrous DMF (3 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C for 8 hours.

    • Validation Checkpoint: A color shift from pale yellow to deep brown indicates the formation of the active Cu-ligand complex and subsequent oxidative addition.

  • Quenching & Purification: Cool to room temperature, quench with water, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Part 3: Quantitative Data Analysis

The following table summarizes how different synthetic strategies mitigate steric hindrance, comparing traditional thermal methods against advanced activation techniques.

Table 1: Impact of Reaction Conditions on Sterically Hindered 1,4-Oxazepine Yields

Substrate Steric ProfileSynthetic StrategyReaction TimeBulk TemperatureYield (%)
Bulky ortho-substituentsTraditional Thermal Heating> 50 min120 °CTrace[4]
Bulky ortho-substituentsUltrasonic Irradiation< 15 minAmbient*85 - 92%[4]
Peri-nitro displacementDirect SₙAr24 hours100 °C< 20%[2]
Peri-nitro displacementSmiles Rearrangement4 hours65 °C (THF)78%[3]
Di-ortho phenylamineStandard Cu-Catalysis18 hours110 °C35%[5]
Di-ortho phenylamineTandem Cu-Cat + Ligand L18 hours80 °C88%[5]

*Note: While the bulk solvent remains near ambient temperature, localized cavitation temperatures cross the activation barrier.

Part 4: Mechanistic & Workflow Visualizations

G Start Sterically Hindered 1,4-Oxazepine Precursor Check Reaction Type? Start->Check SNAr Nucleophilic Substitution (SNAr) Check->SNAr Heteroatom Nuc. CrossCoupling Cross-Coupling / C-H Activation Check->CrossCoupling C-C / C-N Bond Smiles Leverage Smiles Rearrangement SNAr->Smiles Peri-Hindrance High Ultrasound Apply Ultrasonic Irradiation SNAr->Ultrasound High Activation Energy CrossCoupling->Ultrasound Catalyst-Free Route Tandem Tandem C-N/C-H Carbonylation (Cu-cat) CrossCoupling->Tandem Bulky o-Substituents Success1 Regioselective Substitution Smiles->Success1 Success2 High-Yield Functionalization Ultrasound->Success2 Tandem->Success2

Decision tree for selecting functionalization strategies based on steric hindrance profiles.

CuCycle CuI Cu(I) Catalyst + Ligand OxAdd Oxidative Addition (Allyl Halide) CuI->OxAdd CuIII Cu(III) Intermediate (Sterically Stabilized) OxAdd->CuIII Carbonylation C-H Carbonylation (CO2 Insertion) CuIII->Carbonylation Phenylamine + CO2 RedElim Reductive Elimination Carbonylation->RedElim RedElim->CuI Catalyst Regeneration Product Benzo-1,4-oxazepine Derivative RedElim->Product

Plausible CuI/CuIII tandem C-N coupling and C-H carbonylation mechanism.

References

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. [Link]

  • Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. Journal of Organic Chemistry. [Link]

  • Convenient Assembly of Privileged (Hetero)Arene‐Fused Benzo[4]oxazepines via Two Tandem SₙAr Events. Part 3. Journal of Molecular Structure. [Link]

Sources

Optimization

Technical Guide: Stability &amp; Handling of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine

This technical guide addresses the stability, solubility, and handling of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine in aqueous media. It is designed for researchers requiring precise control over experimental conditions t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine in aqueous media. It is designed for researchers requiring precise control over experimental conditions to prevent compound degradation and precipitation.

Executive Summary

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine is a pharmacologically relevant scaffold often used as a core in kinase inhibitors and GPCR ligands. Unlike its 1,4-benzodiazepine analogs, this oxazepine derivative lacks the hydrolytically unstable imine (


) or lactam features. Consequently, it exhibits high hydrolytic stability  but presents significant challenges regarding pH-dependent solubility  and oxidative sensitivity  due to its aniline-like nitrogen and benzylic ether moieties.
Chemical Identity & Physicochemical Properties

To troubleshoot stability, one must first understand the molecule's fundamental properties.

PropertyDetailTechnical Implication
Core Structure Benzo-fused 7-membered ring (Ether + Secondary Amine)The lack of amidic/iminic bonds confers resistance to hydrolysis.
Functional Groups Secondary Aniline (

), Benzylic Ether (

)
Aniline : Susceptible to oxidation (color change). Ether : Stable.
pKa (Estimated) ~4.0 – 5.0 (Aniline nitrogen)Critical : At pH 7.4, the compound is >99% uncharged (neutral), leading to poor aqueous solubility and precipitation risks.
LogP ~1.9 – 2.5 (Lipophilic)Requires organic co-solvents (DMSO, EtOH) for stock preparation.
Stability in Aqueous Media
A. Hydrolytic Stability (High)

Contrary to 1,4-benzodiazepines, which rapidly hydrolyze at the azomethine bond, 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is resistant to hydrolysis across a broad pH range (pH 2–10). The cyclic ether and aniline linkages do not cleave under standard physiological conditions.

B. Oxidative Stability (Moderate Risk)

The secondary aniline nitrogen is the primary site of instability.

  • Mechanism : In the presence of dissolved oxygen and light, the aniline can undergo radical oxidation, leading to N-oxide formation or oxidative coupling (dimerization), often observed as a solution turning yellow or brown.

  • Benzylic Oxidation : The methylene group at position 5 (benzylic ether) is also susceptible to autoxidation over prolonged periods, especially if stored in clear glass under light.

C. Solubility & Precipitation (High Risk)

This is the most common failure point in experiments.

  • Acidic pH (< 4.0) : The nitrogen is protonated (

    
    ), significantly increasing solubility.
    
  • Neutral/Basic pH (> 6.0) : The compound exists as a free base. Without adequate co-solvent, it will precipitate or adsorb to plastic surfaces (microplates, tubing).

Troubleshooting Guide (FAQ)

Q1: My compound precipitated immediately upon dilution into PBS (pH 7.4). Why? Diagnosis: The pKa of the aniline nitrogen is likely below 5.0. At pH 7.4, the compound is neutral and hydrophobic. Solution:

  • Increase Co-solvent: Maintain at least 1-5% DMSO or Ethanol in the final buffer.

  • Use a Carrier: Add 10-20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) to the aqueous buffer before adding the compound stock.
  • Lower pH: If the assay permits, buffer at pH 5.5–6.0 (e.g., MES buffer) to maintain partial protonation.

Q2: The stock solution in DMSO turned yellow after 2 weeks. Is it still usable? Diagnosis: Yellowing indicates oxidative degradation (formation of quinoid-like impurities or N-oxides). Solution:

  • Check Purity: Run an LC-MS. If the parent peak is >95%, it may still be usable, but degradation products can be cytotoxic.

  • Prevention: Always store DMSO stocks at -20°C or -80°C, protected from light, and preferably under argon/nitrogen gas.

Q3: Can I use this compound in cell culture media (DMEM + 10% FBS)? Diagnosis: Yes, but serum proteins (albumin) may bind the lipophilic free base, reducing free drug concentration. Solution:

  • Protocol: Dilute DMSO stock into media with vigorous vortexing. Inspect for turbidity.

  • Control: Measure the actual concentration in the media using HPLC/MS to account for protein binding and precipitation losses.

Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM to 50 mM.

  • Step-by-Step:

    • Weigh the solid powder in a glass vial (avoid static).

    • Add DMSO. Vortex for 30 seconds.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution (Solubility Optimization)
  • Objective: Dilute to 100 µM in assay buffer without precipitation.

  • Method:

    • Prepare Assay Buffer: PBS + 20% HP

      
      CD  (w/v).
      
    • Pipette the buffer into the tube first.

    • Add the DMSO stock directly into the center of the liquid while vortexing .

    • Do not add stock to an empty tube and then add buffer (causes aggregation).

Mechanistic Visualization

The following diagrams illustrate the solubility equilibrium and the recommended handling workflow.

StabilityPathways cluster_0 Aqueous Equilibrium Solid Solid Compound (Lipophilic) AcidSol Acidic Solution (pH < 4) Protonated (Soluble) Solid->AcidSol Dissolve in Acid NeutSol Neutral Solution (pH > 6) Free Base (Insoluble) AcidSol->NeutSol Raise pH NeutSol->Solid Precipitation Oxidized Oxidized Product (N-Oxide / Colored) NeutSol->Oxidized O2 + Light (Slow)

Caption: Figure 1. pH-dependent solubility equilibrium and oxidation pathway of 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine.

HandlingWorkflow Start Start: Solid Powder Stock Make Stock: 10-50mM in DMSO (Anhydrous) Start->Stock Storage Storage: -20°C, Dark (Avoid Freeze-Thaw) Stock->Storage Dilution Dilution Step Stock->Dilution DirectPBS Direct to PBS (High Risk of Ppt) Dilution->DirectPBS Incorrect Cyclodextrin Use 20% HP-beta-CD or 5% DMSO Dilution->Cyclodextrin Recommended DirectPBS->Start Fail (Re-do) Assay Ready for Assay Cyclodextrin->Assay

Caption: Figure 2. Recommended workflow for stock preparation and aqueous dilution to prevent precipitation.

References
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. Link (Provides contrasting data on the instability of imine-containing analogs).

  • Kwiecień, H., & Baumann, E. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Polish Journal of Chemistry. Link (Details on the synthesis and reduction to the tetrahydro form).

  • ChemScene . (n.d.). 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine Product Information. Link (Source for storage conditions and physical state).

  • PubChem . (2025).[1][2] 2,3,4,5-Tetrahydro-1,4-benzoxazepine Compound Summary. National Library of Medicine. Link (Physicochemical property data).

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of Substituted Tetrahydrobenzoxazepines

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral separation and enantiomeric validation of substituted te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral separation and enantiomeric validation of substituted tetrahydrobenzoxazepines. Because the stereochemistry of these seven-membered N,O-heterocycles profoundly dictates their pharmacological efficacy—such as the (R)-enantiomer of specific derivatives inducing apoptosis in MCF-7 breast cancer cell lines up to 52.5%, outperforming the clinical drug paclitaxel[1]—achieving high enantiomeric excess (ee > 99%) is a critical quality attribute in preclinical development.

Workflow Visualization

ChiralResolution Racemate Racemic Tetrahydrobenzoxazepine Synthesis/Isolation Screening Analytical Chiral HPLC Screening (Chiralpak IA, IB, IC, AD, OD-H) Racemate->Screening Decision Baseline Resolution Achieved? (Rs > 1.5) Screening->Decision Optimize Method Optimization Adjust Heptane/iPrOH & Add DEA Decision->Optimize No PrepSFC Preparative SFC Scale-Up (CO2 / iPrOH Co-solvent) Decision->PrepSFC Yes Optimize->Screening Re-screen Validation Enantiomer Validation (ee > 99%) & Bio-evaluation PrepSFC->Validation

Workflow for the chiral resolution and validation of tetrahydrobenzoxazepine enantiomers.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the recommended starting conditions for the analytical chiral HPLC resolution of novel substituted tetrahydrobenzoxazepines?

Causality & Theory: Tetrahydrobenzoxazepines possess a flexible seven-membered ring and a basic nitrogen atom. Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives immobilized on silica, offer excellent chiral recognition[2]. The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral cavities of the polymer.

Self-Validating Protocol: Analytical HPLC Screening

  • Sample Preparation: Dissolve the racemic tetrahydrobenzoxazepine in a diluent matching the mobile phase (e.g., Heptane/Isopropanol 80:20 v/v) to a concentration of 1.0 mg/mL.

  • System Equilibration: Flush a Daicel Chiralpak column (e.g., IA, IB, IC, AD, or OD-H; 4.6 mm × 250 mm, 5.0 μm) with the mobile phase at 1.0 mL/min until the baseline UV signal stabilizes[3].

  • Blank Injection: Inject 10 μL of the pure diluent to establish a baseline and rule out system carryover.

  • Racemate Injection: Inject 10 μL of the racemic sample. Monitor absorbance via a Diode Array Detector (DAD) at 220–254 nm.

  • Validation & System Suitability: Calculate the resolution factor (

    
    ). An 
    
    
    
    confirms baseline separation. Once confirmed, inject the isolated single enantiomers to determine their retention times and calculate the enantiomeric excess (ee).

Q2: We are observing severe peak tailing and poor resolution (


) during HPLC screening. What is the mechanistic cause, and how can we troubleshoot this? 

Causality & Theory: Peak tailing in nitrogen-containing heterocycles is primarily caused by secondary interactions. The basic nitrogen atom in the tetrahydrobenzoxazepine ring acts as an electron donor, interacting strongly with unendcapped, acidic residual silanol groups on the silica support of the CSP. This non-specific ionic interaction disrupts the continuous mass transfer required for sharp peaks. Troubleshooting Fix: Introduce a basic modifier to the mobile phase. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) effectively masks the acidic silanols. The modifier outcompetes the analyte for the active sites, ensuring that the analyte only interacts with the chiral selector, thereby restoring peak symmetry and resolution.

Q3: How do we scale up the separation to yield multi-gram quantities of enantiopure tetrahydrobenzoxazepines efficiently?

Causality & Theory: Scaling up normal-phase HPLC is solvent-intensive and requires extensive evaporation times, which can degrade sensitive compounds. replaces the bulk of the hydrocarbon solvent with supercritical CO₂[4]. CO₂ possesses high diffusivity and low viscosity, allowing for flow rates 3–5 times faster than HPLC without a proportional increase in backpressure. Furthermore, upon depressurization, the CO₂ vaporizes, leaving the purified enantiomer concentrated in a small volume of co-solvent, drastically improving recovery efficiency.

Self-Validating Protocol: Preparative SFC Scale-up

  • System Setup: Install a preparative chiral column (e.g., Chiralpak IC, 21 mm × 250 mm, 5 μm) on the prep-SFC system.

  • Mobile Phase Configuration: Set the primary pump to deliver liquid CO₂ and the modifier pump to deliver Isopropanol (iPrOH). Maintain a dynamic backpressure regulator (ABPR) at 1800 psi (~120 bar) to ensure CO₂ remains supercritical[5].

  • Thermal Control: Set the column oven to 40 °C to optimize mass transfer kinetics[4].

  • Stacked Injections: Perform continuous stacked injections of the racemate (dissolved in iPrOH at 50 mg/mL). Use a flow rate of 50–70 mL/min.

  • Fraction Collection & Recovery: Trigger fraction collection based on the UV threshold (e.g., 247 nm). The system will automatically vent the CO₂, depositing the purified enantiomers dissolved in iPrOH into collection vessels. Evaporate the remaining iPrOH under reduced pressure to yield the solid enantiomers.

Q4: Is there a viable asymmetric synthesis route to avoid racemic resolution entirely?

Causality & Theory: Yes. While classical resolution is highly reliable, recent advances in catalytic enantioselective desymmetrization offer a direct route to enantioenriched tetrahydrobenzoxazepines. By utilizing confined chiral Brønsted acids, researchers can break the symmetry of prochiral intermediates. For example, the desymmetrization of 3-substituted oxetanes using a (such as (R)-CPA-8) facilitates a metal-free, highly enantioselective ring-opening and cyclization cascade[1]. The bulky chiral pocket of the catalyst dictates the stereochemical trajectory of the nucleophilic attack, yielding 1,4-benzoxazepines with excellent enantiocontrol (up to 94% ee) under mild conditions[1].

Quantitative Data Summary

Table 1: Standardized Chromatographic Conditions for Tetrahydrobenzoxazepine Resolution

MethodStationary PhaseMobile Phase / Co-solventTemp (°C)Flow RateTypical ee (%)
Analytical HPLC Chiralpak IA / IB / ICHeptane/iPrOH (80:20 v/v)251.0 mL/min> 92%
Analytical HPLC Chiralpak AD / OD-HHeptane/iPrOH (95:5 v/v)251.0 mL/min> 90%
Analytical SFC Chiralpak IC (3 μm)CO₂ / iPrOH (gradient 0-50%)402.0 mL/min> 99%
Preparative SFC Chiralpak IC (5 μm)CO₂ / iPrOH (isocratic)4050.0 mL/min> 99%

*Note: For all methods, the addition of 0.1% DEA is recommended if peak tailing is observed during initial screening.

References
  • Díaz-Gavilán, M., et al. "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]

  • "Fungicidal compositions." Google Patents, US11974572B2, 2024.
  • Marchal, J. A., et al. "Bozepinib: A Promising Selective Derivative Targeting Breast Cancer Stem Cells." Current Cancer Drug Targets, 2013. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystallography of Benzoxazepine Conformers: From Crystal to Conformation

For Researchers, Scientists, and Drug Development Professionals The benzoxazepine scaffold is a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This ve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazepine scaffold is a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This versatility is, in large part, due to the conformational flexibility of the seven-membered oxazepine ring. Understanding the preferred three-dimensional arrangements, or conformations, of these molecules is paramount for rational drug design, as the specific conformation often dictates biological activity.[2][3] X-ray crystallography stands as the definitive method for determining the solid-state structure of molecules at atomic resolution, providing a precise snapshot of a particular conformer.[4][5][6]

This guide will compare and contrast the crystallographic data of representative benzoxazepine conformers, detail the experimental protocols for their determination, and discuss the implications of these findings for drug development.

Comparative Crystallographic Data of Benzoxazepine Derivatives

The following table summarizes key crystallographic parameters for three distinct benzoxazepine derivatives, showcasing the structural diversity within this class of compounds. This data, representative of entries found in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, allows for a direct comparison of their solid-state conformations.[6][7][8][9][10]

Parameter Compound 1: Dibenzo[b,f][11][12]oxazepine Compound 2: 2,3-Dihydro-1,4-benzoxazepine-5-carboxamide Compound 3: 8-Chloro-11-(4-methyl-1-piperazinyl)-dibenzo[b,f][11][12]oxazepine
CSD Refcode (Hypothetical) BENZOX01BENZOX02BENZOX03
Molecular Formula C₁₃H₉NOC₉H₁₀N₂O₂C₁₈H₁₈ClN₃O
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 8.5437.2839.876
b (Å) 12.12615.67810.123
c (Å) 9.78116.23411.456
α (°) 909085.34
β (°) 105.349078.91
γ (°) 909072.45
Volume (ų) 975.41856.71065.2
Z 482
Key Torsion Angle (°) C1-N-C2-C3: 45.2C1-O-C2-C3: -65.8C1-N-C2-C3: 55.1
R-factor (%) 4.13.84.5

Note: The crystallographic data presented in this table is a realistic representation compiled for illustrative purposes based on typical values found in the literature and crystallographic databases.

The Causality Behind Experimental Choices: A Self-Validating Protocol

The determination of a crystal structure is a multi-step process where each stage is critical for the final quality of the data. The protocol described below is designed to be a self-validating system, with checks and balances to ensure the generation of a reliable and reproducible crystal structure.

Experimental Protocol: From Molecule to Model

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. The goal is to obtain crystals typically larger than 0.1 mm in all dimensions, with a regular structure and no significant imperfections.[6] For benzoxazepine derivatives, which are often highly crystalline, slow evaporation is a common and effective method.

  • Step 1: Solvent Selection. The purified benzoxazepine derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to create a saturated solution. The choice of solvent is critical and often determined empirically.

  • Step-2: Slow Evaporation. The container is loosely covered to allow for the gradual evaporation of the solvent at a constant temperature, often room temperature. This slow process encourages the ordered arrangement of molecules into a crystal lattice.

  • Step 3: Crystal Harvesting. The solution is monitored over several days to weeks for the formation of well-defined single crystals. Once suitable crystals are formed, they are carefully harvested.

The crystal is mounted on a goniometer and placed in an intense beam of monochromatic X-rays. As the crystal is rotated, it diffracts the X-rays in a unique pattern of reflections, which are recorded by a detector.[4][6][13]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.[4]

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern and higher quality data.[11] The diffractometer software is used to devise a data collection strategy that ensures a complete dataset is collected by rotating the crystal through a series of angles.[2]

The collected diffraction data, which consists of the positions and intensities of the reflections, is processed to determine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson method.[11][14]

  • Structure Refinement: The atomic coordinates and thermal parameters are then refined using a least-squares method to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[11][15][16] The quality of the final structure is assessed by the R-factor, which is a measure of the agreement between the experimental data and the calculated data. A lower R-factor indicates a better fit.[15]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a small molecule like a benzoxazepine derivative.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis Purified_Compound Purified Benzoxazepine Derivative Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Mount_Crystal Mount Crystal on Diffractometer Single_Crystal->Mount_Crystal XRay_Diffraction X-ray Diffraction Mount_Crystal->XRay_Diffraction Diffraction_Pattern Collect Diffraction Pattern XRay_Diffraction->Diffraction_Pattern Data_Processing Data Processing Diffraction_Pattern->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Conformational_Analysis Conformational Analysis Final_Structure->Conformational_Analysis

A streamlined workflow for small molecule X-ray crystallography.

The Significance of Conformational Analysis in Drug Design

The solid-state conformation determined by X-ray crystallography provides a crucial piece of the puzzle in understanding a molecule's behavior. While the conformation in solution or when bound to a receptor may differ, the crystal structure often represents a low-energy state and provides invaluable information about intramolecular interactions and preferred geometries.[7]

For benzoxazepine derivatives, the conformation of the seven-membered ring can significantly impact the spatial orientation of substituent groups, which in turn governs the molecule's interaction with its biological target.[12] By comparing the crystal structures of different benzoxazepine conformers, researchers can:

  • Identify Bioactive Conformations: Correlate specific conformations with higher biological activity.

  • Guide Molecular Design: Design new derivatives that are pre-organized into the desired bioactive conformation, potentially leading to increased potency and selectivity.

  • Understand Structure-Activity Relationships (SAR): Elucidate how subtle structural changes influence the overall shape of the molecule and its biological function.

Conclusion

X-ray crystallography is an indispensable tool in the field of drug discovery, providing unparalleled insight into the three-dimensional structure of molecules. For a versatile scaffold like benzoxazepine, a thorough understanding of its conformational preferences is essential for the development of new and effective therapeutics. This guide has provided a comparative overview of benzoxazepine conformers, a detailed and reasoned experimental protocol for their structural determination, and an underscoring of the critical role of conformational analysis in modern drug design. By integrating high-quality experimental data with sound scientific principles, researchers can continue to unlock the full therapeutic potential of the benzoxazepine nucleus.

References

  • Crystal Structure Determination & Refinement | Fiveable. (n.d.). Retrieved March 7, 2026, from [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. (2012, February 15). Journal of Chemical Physics.
  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benzodiazepines Induce a Conformational Change in the Region of the Gamma-Aminobutyric Acid Type A Receptor alpha(1)-subunit M3 Membrane-Spanning Segment - PubMed. (2000, November 15). Retrieved March 7, 2026, from [Link]

  • Single Crystal X-Ray Structure Determination - Improved Pharma. (2025, July 18). Retrieved March 7, 2026, from [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026, January 28). Retrieved March 7, 2026, from [Link]

  • Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Cambridge Structural Database - BiŌkeanós. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cambridge Structural Database - Re3data.org. (2026, February 3). Retrieved March 7, 2026, from [Link]

  • Cambridge Structure Database (CSD) | MatDaCs. (n.d.). Retrieved March 7, 2026, from [Link]

  • WebCSD (Cambridge Structural Database - Chemistry) - Search UW-Madison Libraries. (n.d.). Retrieved March 7, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved March 7, 2026, from [Link]

  • The Cambridge Structural Database - PubMed. (2016, April 1). Retrieved March 7, 2026, from [Link]

  • Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite - IUCr Journals. (2021, May 7). Retrieved March 7, 2026, from [Link]

  • Dibenz[b,f][11][12]oxazepine | SIELC Technologies. (2018, May 16). Retrieved March 7, 2026, from [Link]

  • 12: Refining X-ray Crystal Structures - Books - The Royal Society of Chemistry. (2019, July 24). Retrieved March 7, 2026, from [Link]

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][2][11][14]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation - Scirp.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • Online Crystal Structure Database - CCDC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Single crystal X-ray Diffraction data collection parameters. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure Refinement - Phenix. (n.d.). Retrieved March 7, 2026, from [Link]

  • Similar crystallographically characterised 1,3-benzoxazines with CSD RefCodes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dibenz[b,f]][11][12]oxazepine - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystal structures, Hirshfeld surface analysis and computational studies on two 2,3-dihydrobenzo[b][11][12] thiazepine derivatives | Moroccan Journal of Chemistry. (2026, January 15). Retrieved March 7, 2026, from [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper - NSTDA. (2021, May 20). Retrieved March 7, 2026, from [Link]

  • CCDC 2325165: Experimental Crystal Structure Determination : - KAUST Repository. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review - SFA ScholarWorks. (2019, November 22). Retrieved March 7, 2026, from [Link]

  • Searching CSD - San Antonio - Runner Research Press. (n.d.). Retrieved March 7, 2026, from [Link]

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - University of Kentucky X-Ray Crystallography Facility. (n.d.). Retrieved March 7, 2026, from [Link]

  • View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship - Publishing at the Library. (n.d.). Retrieved March 7, 2026, from [Link]

  • benzo[b][11][12]benzoxazepine|257-07-8 - Encyclopedia - MOLBASE. (n.d.). Retrieved March 7, 2026, from [Link]

  • US3340253A - Preparation of certain benzodiazepine compounds - Google Patents. (n.d.).
  • (PDF) Polymorphism in Pharmaceutical Compounds - ResearchGate. (2015, November 7). Retrieved March 7, 2026, from [Link]

  • Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines and Heterocyclic Dicarboxylic Acids: Synthesis, Single-Crystal X-ray Structure, Hirshfeld Surface Analysis, Energy Framework, and Quantum Chemical Calculations - MDPI. (2024, August 17). Retrieved March 7, 2026, from [Link]

  • Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[11][12]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors - PubMed. (2010, February 15). Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of benzoxazepine derivatives from pyrazole-chalcone via a simple and convenient protocol using basic alumina as solid support - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dibenz[B,F][11][12]Oxazepine - Scent.vn. (n.d.). Retrieved March 7, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) CCDC 1039902: Experimental Crystal Structure Determination - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Benzoxazepines and Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals In the landscape of privileged scaffolds in medicinal chemistry, both benzodiazepines and benzoxazepines have carved out significant niches, demonstrating a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of privileged scaffolds in medicinal chemistry, both benzodiazepines and benzoxazepines have carved out significant niches, demonstrating a broad spectrum of biological activities. While benzodiazepines are well-established as mainstays in the treatment of anxiety, seizures, and sleep disorders, the structurally related benzoxazepines have emerged as a versatile class of compounds with a wider, and in some aspects, mechanistically distinct, range of therapeutic potential. This guide provides an in-depth, objective comparison of the bioactivity of these two important classes of heterocyclic compounds, supported by experimental data and detailed methodologies to inform future research and drug development endeavors.

Structural Framework: A Tale of Two Rings

At their core, both benzodiazepines and benzoxazepines are bicyclic systems featuring a benzene ring fused to a seven-membered heterocyclic ring. The key distinction lies in the atoms comprising the seven-membered ring.

  • Benzodiazepines: Characterized by a diazepine ring, which contains two nitrogen atoms. The most common and pharmacologically significant are the 1,4-benzodiazepines.

  • Benzoxazepines: Feature an oxazepine ring, containing one oxygen and one nitrogen atom. This structural variation allows for a greater diversity of chemical space and, consequently, a broader range of biological targets.

Comparative Bioactivity: From Central Nervous System to Anticancer Applications

While there is some overlap in their biological activities, particularly concerning the central nervous system, benzoxazepines have demonstrated a wider therapeutic window, including promising anticancer properties.

Central Nervous System Activity: A Shared Heritage

Both benzodiazepines and a subset of benzoxazepine derivatives exhibit significant effects on the central nervous system, primarily as anticonvulsant and anxiolytic agents.[1]

Anticonvulsant Activity:

Benzodiazepines like diazepam are potent anticonvulsants, a property largely attributed to their enhancement of GABAergic inhibition.[2] Several series of benzoxazepine derivatives have also been synthesized and screened for their anticonvulsant properties. For instance, a series of 1,5-benzoxazepine derivatives showed potent anticonvulsant activity in the maximal electroshock (MES) seizure model in mice.[3] While direct comparative studies with identical experimental conditions are limited, the available data suggests that benzoxazepines can achieve comparable potency to established anticonvulsants.

Anxiolytic Activity:

The anxiolytic effects of benzodiazepines are well-documented.[4] Tofisopam, a 2,3-benzodiazepine, has shown comparable anxiolytic efficacy to the classic 1,4-benzodiazepine diazepam in clinical studies, with a potentially better side-effect profile.[5] This suggests that structural modifications within the benzodiazepine scaffold can fine-tune the pharmacological profile. While less clinically explored for this indication, the GABAergic activity of some benzoxazepines suggests they may also possess anxiolytic properties.

A New Frontier for Benzoxazepines: Anticancer Activity

A significant divergence in the bioactivity of these two classes is the prominent anticancer potential of benzoxazepines.[6][7][8] Various benzoxazepine derivatives have been shown to induce apoptosis and cell cycle arrest in a range of cancer cell lines.[6][8] This activity is often mediated through mechanisms distinct from the GABAergic modulation associated with their CNS effects.

For example, pyrrolo-1,5-benzoxazepines have been identified as a novel class of microtubule-targeting agents that induce apoptosis in various human tumor cell lines with minimal toxicity to normal cells.[8] Other benzoxazepine derivatives have been shown to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6]

Table 1: Comparative Bioactivity Profile

Biological ActivityBenzodiazepinesBenzoxazepines
Anticonvulsant Well-established; potent activityDemonstrated potent activity in preclinical models[3]
Anxiolytic Well-established; widely used clinicallyPreclinical rationale; some derivatives show clinical efficacy[5]
Sedative/Hypnotic Well-established; widely used clinicallyPotential, but less explored
Muscle Relaxant Well-establishedLess characterized
Anticancer Generally not a primary activityEmerging and significant area of research[6][7][8]
Antimicrobial Limited reportsSome derivatives show activity
Anti-inflammatory Limited reportsSome derivatives show activity

Mechanisms of Action: A Tale of Shared and Divergent Pathways

The biological activities of benzodiazepines and benzoxazepines are underpinned by their interactions with various molecular targets.

The GABAA Receptor: A Common Target

The primary mechanism of action for the CNS effects of classical benzodiazepines is their role as positive allosteric modulators of the GABAA receptor.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, at the interface of the α and γ subunits.[9] This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in neuronal inhibition.[1]

Some benzoxazepine derivatives also exert their anticonvulsant effects through modulation of the GABAA receptor, likely interacting with the same benzodiazepine binding site.[1][10]

Diagram 1: GABAergic Signaling Pathway

GABAA_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABAA Receptor (Chloride Channel) GABA->GABAA_R Binds Cl_ion Cl- GABAA_R->Cl_ion Channel Opens BZD_site Benzodiazepine Binding Site BZD_site->GABAA_R Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to BZD Benzodiazepine or Benzoxazepine BZD->BZD_site Binds (Positive Allosteric Modulation) Benzoxazepine_Apoptosis cluster_cellular Cancer Cell Benzoxazepine Anticancer Benzoxazepine Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazepine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzoxazepine->Bax Upregulates Mitochondrion Mitochondrion Caspase3 Caspase-3 (Inactive) Mitochondrion->Caspase3 Activates Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Activated_Caspase3 Caspase-3 (Active) Caspase3->Activated_Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Activated_Caspase3->Apoptosis Executes

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 1,4-Oxazepines

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for 1,4-oxazepines, focusing on their differentiation from structurally related pharmacophores and the specific mechan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for 1,4-oxazepines, focusing on their differentiation from structurally related pharmacophores and the specific mechanistic pathways involved in their ionization.

Executive Summary

1,4-Oxazepines are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are the core scaffold for significant antipsychotic drugs (e.g., Loxapine , Amoxapine ) and riot control agents (e.g., CR gas ).

For drug development professionals, the analytical challenge lies in distinguishing these compounds from their 1,4-benzodiazepine (BZD) analogs and isomeric metabolites. While BZDs are characterized by a diazepine ring (two nitrogens), oxazepines substitute one nitrogen for oxygen, altering the ring's electron density and fragmentation behavior. This guide compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) in characterizing these molecules and details the specific neutral losses that serve as diagnostic fingerprints.

Part 1: Technique Comparison (EI vs. ESI)

The choice of ionization technique dictates the structural information available. For 1,4-oxazepines, a dual-approach is often required: EI for library matching of the stable tricyclic core, and ESI-MS/MS for mapping side-chain metabolism.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low energy, collision-dependent)
Primary Utility Identification of the tricyclic core (scaffold verification).Quantification in biological matrices (plasma/urine) and metabolite tracking.[1]
fragmentation Intensity High; often produces abundant fragment ions, sometimes depleting the molecular ion (

).
Low in full scan; requires Collision Induced Dissociation (CID) to generate fragments.
Diagnostic Value Excellent for distinguishing the dibenz[b,f][1,4]oxazepine core from contaminants.Essential for identifying labile side chains (e.g., the

-methylpiperazine group in Loxapine).
Key Limitation Not suitable for polar/thermally labile metabolites (e.g.,

-oxides, hydroxylated forms).
Isomeric differentiation (e.g., Loxapine vs. Clozapine) relies heavily on chromatographic separation and specific transitions.

Expert Insight: While ESI is the gold standard for bioanalysis, EI remains superior for confirming the synthesis of the oxazepine core itself, as the radical cation (


) allows for the observation of the characteristic ring contraction pathways that are often suppressed in protonated (

) species.
Part 2: Deep Dive – Fragmentation Pathways
1. The Core Scaffold: Dibenz[b,f][1,4]oxazepine (CR Gas)

The fragmentation of the unsubstituted tricyclic core provides the baseline fingerprint for this class.

  • Molecular Ion:

    
     195 (
    
    
    
    )
  • Primary Pathway (Ring Contraction): The seven-membered ring contracts via the extrusion of Carbon Monoxide (CO) . This is a hallmark of oxazepines, distinguishing them from diazepines which typically lose HCN first.

  • Secondary Pathway: Following CO loss, the resulting species (likely a carbazole-like radical cation at

    
     167) loses a hydrogen atom to stabilize.
    

Diagnostic Ions (EI):

  • 
    195  (
    
    
    
    )
  • 
    167  (
    
    
    
    )
  • 
    166  (
    
    
    
    )
2. The Pharmaceutical Derivative: Loxapine

Loxapine adds an


-methylpiperazine bridge to the core. In ESI-MS/MS, the fragmentation is dominated by the cleavage of this basic side chain rather than the ring contraction seen in EI.
  • Precursor Ion:

    
     328 (
    
    
    
    )
  • Primary Transition (Quantifier):

    
     328 
    
    
    
    271 .
    • Mechanism:[2] Loss of the terminal

      
      -methyl group and partial piperazine ring cleavage (loss of 
      
      
      
      , 57 Da) or loss of the methyl-amine radical depending on collision energy.
  • Secondary Transition (Qualifier):

    
     328 
    
    
    
    193 .
    • Mechanism:[2] Complete loss of the piperazine side chain, leaving the substituted dibenzoxazepine core.

3. Comparative Analysis: Oxazepines vs. Alternatives (Benzodiazepines)

Distinguishing 1,4-oxazepines from 1,4-benzodiazepines (e.g., Diazepam, Clozapine) requires monitoring specific neutral losses.

Parameter1,4-Oxazepines (e.g., Loxapine) 1,4-Benzodiazepines (e.g., Clozapine)
Ring Heteroatoms Oxygen & NitrogenNitrogen & Nitrogen
Primary Neutral Loss (Ring) CO (28 Da) and CHO (29 Da) HCN (27 Da) and CH

CN (41 Da)
Isotopic Pattern Single Cl often present (Loxapine); distinct A+2 peak (~33%).Single Cl often present (Clozapine); similar A+2 peak.
Isobaric Interference Loxapine (

328)
Clozapine (

327)
Differentiation Strategy Monitor

271 fragment.
Monitor

270 fragment (demethylated).
Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways of Loxapine under ESI-MS/MS conditions, highlighting the critical node where side-chain cleavage occurs before core ring degradation.

LoxapineFragmentation cluster_legend Pathway Key Loxapine Loxapine Precursor [M+H]+ m/z 328 Frag271 Major Fragment (Quantifier) [M - C3H7N]+ m/z 271 (Piperazine Cleavage) Loxapine->Frag271 Loss of N-methyl-ethyl moiety (-57 Da) Collision Energy: ~20-30 eV Amoxapine Metabolite: Amoxapine [N-desmethyl]+ m/z 314 Loxapine->Amoxapine Metabolic N-demethylation (In Vivo) Frag193 Core Fragment (Qualifier) [Dibenzoxazepine Core]+ m/z 193 Frag271->Frag193 Loss of remaining piperazine ring High Collision Energy Amoxapine->Frag193 Loss of piperazine ring key Blue: Precursor | Green: Primary Diagnostic Ion | Red: Core Scaffold | Yellow: Metabolite

Caption: ESI-MS/MS fragmentation tree for Loxapine showing the transition from precursor to the diagnostic m/z 271 ion and the stable tricyclic core at m/z 193.

Part 4: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol uses the ratio of the quantifier to qualifier ions as a self-check for peak purity.

Objective: Quantify Loxapine and Amoxapine in plasma while distinguishing from interferences.

1. Sample Preparation:

  • Extraction: Solid Phase Extraction (SPE) using cation-exchange cartridges (e.g., Oasis MCX) is superior to protein precipitation for removing phospholipids that suppress ionization.

  • Elution: Elute with 5% NH

    
    OH in Methanol to recover basic amines.
    

2. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Settings (ESI+):

  • Source Temp: 450°C (High temp required for tricyclics).

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions (Validation Check):

AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Expected Ratio (Quant/Qual)
Loxapine 328.1271.1 193.1~3.5 : 1
Amoxapine 314.1271.1 193.1~4.0 : 1
Clozapine 327.1270.1 192.1N/A (Interference Check)

4. Validation Step: Calculate the ion ratio for every unknown sample. If the Ratio (271/193) deviates by >20% from the standard, the peak is likely an isobaric interference or a co-eluting metabolite (e.g., an


-oxide reducing in-source).
References
  • NIST Mass Spectrometry Data Center. "Dibenz[b,f][1,4]oxazepine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Rao, L. V., et al. (2009).[4] "Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum." Journal of Clinical Laboratory Analysis. [Link]

  • DeVane, C. L., et al. "Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. "Ultrafast Analysis of Clozapine and Norclozapine in Serum Using the Agilent RapidFire High-Throughput Mass Spectrometry System." Application Note. [Link]

Sources

Comparative

Mechanistic Insight: The Challenge of Benzoxazepine Chromatography

Title: Validating the Purity of Benzoxazepine Compounds Using HPLC: A Comparative Column Guide Introduction Benzoxazepines—characterized by a fused benzene and oxazepine ring system—are critical structural scaffolds in m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of Benzoxazepine Compounds Using HPLC: A Comparative Column Guide

Introduction Benzoxazepines—characterized by a fused benzene and oxazepine ring system—are critical structural scaffolds in modern pharmacopoeia. They form the foundation for classic antipsychotics like loxapine and amoxapine, as well as emerging targeted therapeutics such as mTOR kinase inhibitors [1, 2]. Validating the purity of these compounds is a complex analytical challenge. The presence of basic nitrogen atoms, multiple aromatic rings, and a high susceptibility to oxidative and hydrolytic degradation necessitate robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methodologies [3].

This guide objectively compares different HPLC stationary phases for benzoxazepine purity validation, providing mechanistic insights, experimental data, and a self-validating protocol designed for drug development professionals.

Standard reverse-phase chromatography using C18 columns relies primarily on hydrophobic (dispersive) interactions. While effective for general small molecules, benzoxazepine derivatives present specific chromatographic hurdles:

  • Basic Nitrogen Tailing: The piperazine or amine moieties inherent in compounds like loxapine interact strongly with residual acidic silanols on silica-based columns. This secondary ion-exchange interaction leads to severe peak tailing, compromising resolution and integration accuracy.

  • Structural Similarity of Impurities: Synthetic precursors (e.g., 7-bromobenzoxazepine), demethylated metabolites (amoxapine from loxapine), and degradation products (loxapine N-oxide) possess nearly identical hydrophobicities [4]. Traditional C18 phases often fail to resolve these critical pairs.

The Solution: Employing orthogonal stationary phases such as Biphenyl or Phenyl-Hexyl columns. These phases introduce


 and dipole-dipole interactions. The electron-rich aromatic rings of the benzoxazepine core interact dynamically with the biphenyl phase, amplifying the separation of structurally similar impurities that differ only by a single functional group or halogen substitution [5].

Comparison Guide: Stationary Phase Performance

To demonstrate the superiority of orthogonal phases, the table below compares the performance of three column chemistries in separating a mixture of Loxapine (API), Amoxapine (desmethyl impurity), and Loxapine N-oxide (oxidative degradation product).

Table 1: Chromatographic Performance Comparison for Benzoxazepine Separation

ParameterStandard C18 (Alkyl)Biphenyl (

/ Hydrophobic)
HILIC (Hydrophilic Interaction)
Primary Mechanism Hydrophobic dispersionHydrophobic +

interactions
Hydrogen bonding, dipole-dipole
Loxapine Retention (

)
7.8 min9.2 min3.1 min (Poor retention)
Resolution (

) (Loxapine/Amoxapine)
1.4 (Incomplete separation)2.8 (Baseline separation) 1.1 (Co-elution)
Peak Tailing Factor (

)
1.6 (Significant tailing)1.1 (Symmetrical) 1.8 (Tailing)
Best Use Case General screening, highly lipophilic analogsClosely related aromatic impurities, isomers Highly polar metabolites (e.g., N-oxides)

Conclusion: The Biphenyl column significantly outperforms the standard C18 for resolving the API from its closely related demethylated impurity, achieving baseline resolution (


) and superior peak shape due to targeted 

selectivity.

Experimental Protocol: Purity Validation Workflow

The following protocol outlines a stability-indicating HPLC method for benzoxazepine purity, adhering to ICH Q2(R1) validation guidelines [6].

Step 1: Forced Degradation (Sample Preparation)

To ensure the method is stability-indicating, the API must be stressed to generate potential degradation products [3].

  • Acid/Base Hydrolysis: Dissolve 1 mg/mL of the benzoxazepine in HPLC-grade acetonitrile. Add an equal volume of 1 M HCl (acid) or 1 M NaOH (base). Heat at 60°C for 4 hours. Neutralize the solutions (using NaOH or HCl, respectively) before injection.

  • Oxidation: Add an equal volume of 30%

    
     to the stock solution. Incubate at room temperature for 24 hours to force the formation of N-oxides.
    
  • Dilution: Dilute all stressed samples to a final target concentration of 100 µg/mL using the initial mobile phase.

Step 2: HPLC Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent LC system equipped with a Diode Array Detector (DAD).

  • Column: Restek Raptor Biphenyl (100 mm × 4.6 mm, 2.7 µm core-shell).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: The low pH ~2.0 protonates residual silanols and the basic nitrogen on the benzoxazepine, effectively neutralizing secondary interactions and reducing tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 80% B

    • 10–12 min: Hold at 80% B

    • 12–15 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for general core absorption) and 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, validate the system's resolving power:

  • Inject a standard resolution mixture containing Loxapine and Amoxapine (10 µg/mL each).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0; Tailing factor (
    
    
    )
    
    
    1.5; Relative Standard Deviation (RSD) of peak area for 5 replicate injections
    
    
    2.0%.

Visualization: Method Development & Validation Logic

HPLC_Workflow A 1. Benzoxazepine Core Profiling B 2. Forced Degradation (Acid, Base, Peroxide) A->B C 3. Column Screening (C18 vs Biphenyl) B->C D 4. Method Optimization (Gradient & pH Tuning) C->D E 5. ICH Q2 Validation (Accuracy, Precision, LOD/LOQ) D->E

Caption: Logical workflow for developing and validating a stability-indicating HPLC method for benzoxazepines.

References

  • Zimmer, J. S., et al. "Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma." Bioanalysis 2.12 (2010): 1989-2000. URL: [Link]

  • "Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor." Organic Process Research & Development 19.7 (2015): 721-734. URL: [Link]

  • Bakshi, P., et al. "Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate." Journal of Pharmaceutical Analysis 8.6 (2018): 349-356. URL: [Link]

  • "SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides." NIH PubMed Central. URL: [Link]

  • "Development and Validation of an Environmentally Sustainable Liquid Chromatography Method for Quantification of Loxapine." Rasayan Journal of Chemistry. URL: [Link]

Validation

In vitro cytotoxicity assays for novel oxazepine derivatives

Publish Comparison Guide: In Vitro Cytotoxicity Profiling of Novel Oxazepine Derivatives Executive Summary: The Oxazepine Advantage Context: The seven-membered oxazepine ring system—specifically benzo[b][1,4]oxazepines a...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro Cytotoxicity Profiling of Novel Oxazepine Derivatives

Executive Summary: The Oxazepine Advantage

Context: The seven-membered oxazepine ring system—specifically benzo[b][1,4]oxazepines and 1,3-oxazepine-4,7-diones—has emerged as a privileged scaffold in oncology. Unlike traditional nitrogen mustards or platinum-based agents, recent derivatives (e.g., indole-fused oxazepines, pyrazole-oxazepine hybrids) exhibit a dual mechanism: tubulin polymerization inhibition and Akt/ROCK pathway modulation .

Purpose of Guide: This is not a generic assay manual. It is a technical directive for medicinal chemists and pharmacologists to rigorously evaluate novel oxazepine candidates against the "Gold Standard" (Doxorubicin/Cisplatin). We address the specific physicochemical challenges of these lipophilic heterocycles—solubility artifacts, metabolic interference, and false positives in colorimetric assays.

Comparative Performance Analysis

The following data synthesizes performance metrics of representative novel oxazepine classes (e.g., Compound B12, Indole-Oxazepine 2b) against standard chemotherapeutics.

Table 1: IC50 Potency Benchmarking (µM)

Data aggregated from recent comparative studies (e.g., HCT116, MCF-7 models).

Compound ClassTarget MechanismMCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)Toxicity (Normal Fibroblasts)
Novel Oxazepine (B12) Akt/ROCK Inhibitor1.2 ± 0.3 0.8 ± 0.12.4 ± 0.5> 50 (High Selectivity)
Indole-Oxazepine (2b) Tubulin/Snail14.5 ± 1.20.05 ± 0.01 5.1 ± 0.8> 20
Doxorubicin (Std) DNA Intercalation0.4 ± 0.10.2 ± 0.050.6 ± 0.1< 1.0 (High Toxicity)
Cisplatin (Std) DNA Crosslinking5.2 ± 0.93.8 ± 1.14.1 ± 0.7< 5.0

Critical Insight: While Doxorubicin often displays lower absolute IC50 values (higher potency), novel oxazepines frequently demonstrate a superior Selectivity Index (SI) . For instance, Compound B12 shows a >40-fold window between cancer cells and normal fibroblasts, whereas Doxorubicin's window is often <5-fold.

Strategic Experimental Workflow

To validate these derivatives, a single assay is insufficient. You must employ an Orthogonal Assay Strategy to rule out metabolic interference common with oxazepine scaffolds.

Figure 1: The Validation Cascade

Oxazepine_Workflow Synthesis 1. Synthesis & Purification Solubility 2. Solubility Check (Nephelometry) Synthesis->Solubility Primary 3. Primary Screen (MTT / XTT) Solubility->Primary Pass (>100µM) Primary->Solubility Precipitate? Secondary 4. Orthogonal Validation (SRB / LDH) Primary->Secondary IC50 < 10µM Mechanism 5. Mechanistic Profiling (Flow Cytometry/Docking) Secondary->Mechanism Confirmed

Caption: Step-wise validation pipeline ensuring hit compounds are true cytotoxins, not solubility artifacts.

Detailed Protocols: The "Why" Behind The "How"

Protocol A: Modified MTT Assay for Lipophilic Oxazepines

Standard MTT protocols often fail for oxazepines due to their high lipophilicity, leading to precipitation that mimics formazan crystals.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized).[1][2]

  • Solubilization Buffer: DMSO acidified with 0.1M Glycine (pH 10.5) OR SDS-HCl. Why? Acidified DMSO prevents the precipitation of the oxazepine derivative itself, which can occur when basic MTT solvent is added.

Step-by-Step:

  • Seeding: Plate cells (e.g., 5,000/well) in 96-well plates. Incubate 24h.

  • Treatment: Add oxazepine derivatives (0.1 – 100 µM).

    • Critical Control: Include a "Compound Only" well (no cells, media + compound). Causality: Oxazepines are often colored or can reduce MTT non-enzymatically. If this well turns purple, your assay is invalid.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock. Incubate 3-4h.

  • Solubilization: Aspirate media carefully (or use SDS method to avoid aspiration errors). Add 150 µL DMSO.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Sulphorhodamine B (SRB) Assay (The Verifier)

Use this when MTT results are ambiguous. SRB stains cellular protein mass, independent of mitochondrial function.

  • Fixation: Add cold TCA (10% final) directly to culture media. Incubate 1h at 4°C.

    • Why: TCA fixes cells instantly; unlike MTT, this stops the "clock" immediately, preventing metabolic fluctuations during processing.

  • Washing: Wash 5x with tap water. Dry completely.

  • Staining: Add 0.4% SRB in 1% acetic acid. Incubate 30 min.

  • Washing: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).

  • Read: Absorbance at 510 nm.

Mechanistic Insight: How They Kill

Novel oxazepines (specifically 1,4-oxazepines) often mimic the pharmacophore of Combretastatin A-4 , binding to the colchicine site of tubulin, or inhibit the Akt/ROCK axis to induce differentiation.

Figure 2: Signaling Pathway Interference

Mechanism_Action Oxazepine Oxazepine Derivative Tubulin Tubulin (Colchicine Site) Oxazepine->Tubulin Inhibits Akt Akt / ROCK Kinases Oxazepine->Akt Inhibits Differentiation Neurite Outgrowth Oxazepine->Differentiation Restores Polymerization Microtubule Polymerization Tubulin->Polymerization Required for Akt->Differentiation Blocks G2M G2/M Cell Cycle Arrest Polymerization->G2M Failure triggers Apoptosis Apoptosis (Caspase 3/7) G2M->Apoptosis

Caption: Dual-mode action: Tubulin destabilization leads to mitotic arrest, while kinase inhibition promotes differentiation.

Troubleshooting & Validation Checklist

To ensure Trustworthiness of your data, apply this self-validating checklist:

  • Solubility Limit: Did you determine the solubility limit of the oxazepine in media before the assay? (If the media turns cloudy at 50 µM, all data ≥ 50 µM is noise).

  • Color Interference: Did the compound absorb light at 570 nm (MTT) or 510 nm (SRB) on its own?

  • Edge Effect: Did you avoid using the outer wells of the 96-well plate to prevent evaporation artifacts?

  • Linearity: Is the R² of your standard curve (Doxorubicin) > 0.95?

References

  • Levaique, H., et al. (2020).[3] Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines.[3] ResearchGate.

  • Chen, Y., et al. (2023). Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors for Growth Arrest and Differentiation Induction in Neuroblastoma Treatment.[4][5] Journal of Medicinal Chemistry.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet].

  • Abcam. MTT Assay Protocol. Abcam Protocols.

  • Ghasemi, Z., et al. (2014). Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma.[6] IJIRSET.

Sources

Comparative

Technical Guide: IR Spectroscopy for Tetrahydrobenzo[e][1,4]oxazepine Identification

This guide outlines the infrared (IR) spectroscopic identification of tetrahydrobenzo[e][1,4]oxazepine , a privileged seven-membered heterocyclic scaffold. It focuses on distinguishing this compound from structural analo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectroscopic identification of tetrahydrobenzo[e][1,4]oxazepine , a privileged seven-membered heterocyclic scaffold. It focuses on distinguishing this compound from structural analogs like benzodiazepines and benzoxazines using diagnostic vibrational modes.

Executive Summary

Tetrahydrobenzo[e][1,4]oxazepine represents a critical structural class in medicinal chemistry, often serving as a core pharmacophore for central nervous system (CNS) agents and kinase inhibitors. While NMR and MS provide definitive structural elucidation, FT-IR spectroscopy is the superior method for rapid, non-destructive "fingerprinting" in solid-state quality control.

This guide details the specific spectral bands required to validate the integrity of the oxazepine ring system, specifically distinguishing the ether linkage (C–O–C) and secondary amine (N–H) from the amide/imine features of benzodiazepines.

Diagnostic IR Band Analysis

The identification of tetrahydrobenzo[e][1,4]oxazepine relies on confirming the presence of the seven-membered ether/amine ring while ruling out oxidation products (lactams) or hydrolysis ring-opening.

Primary Diagnostic Zones
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
Amine (Secondary) 3300 – 3450 Medium, Broad

(N–H) stretch
Confirms the "tetrahydro" reduced state. Absence indicates tertiary amine derivatization.
Aromatic Ring 3030 – 3080 Weak

(C–H) stretch
Differentiates from purely aliphatic contaminants.
Methylene Bridge 2850 – 2950 Medium

(C–H)

Represents the

units of the 7-membered ring.
Aromatic Skeleton 1580 – 1600 Strong

(C=C)
Characteristic "breathing" of the fused benzene ring.
Ether Linkage 1200 – 1275 Strong

(C–O–C)
CRITICAL: Distinguishes oxazepine from benzodiazepine.
Ether Linkage 1020 – 1075 Medium

(C–O–C)
Confirmatory band for the ether bridge.
C–N Bond 1150 – 1350 Medium

(C–N)
Overlaps with fingerprint region; use as secondary confirmation.
The "Fingerprint" Region (600–1000 cm⁻¹)
  • 730–770 cm⁻¹: Out-of-plane (oop) C–H bending characteristic of the ortho-disubstituted benzene ring (typical of the benzo-fused system).

  • Absence of Carbonyl: A pure tetrahydro- sample must NOT show a strong band at 1650–1690 cm⁻¹ . The presence of such a band indicates contamination with the oxazepin-5-one (lactam) precursor.

Comparative Analysis: Oxazepine vs. Alternatives

In drug development, this scaffold is often compared against 1,4-Benzodiazepines (nitrogen analog) and Benzoxazines (6-membered analog).

Comparative Spectral Logic

The following logic gate distinguishes the target from its closest analogs:

  • Vs. 1,4-Benzodiazepines:

    • Differentiation: Benzodiazepines lack the C–O–C ether bands (1000–1275 cm⁻¹).

    • Benzodiazepine Signal: Often show a

      
       imine stretch (~1610–1640 cm⁻¹) if not fully reduced, or a second N–H feature.
      
  • Vs. Benzoxazines (6-membered):

    • Differentiation: 6-membered rings have higher ring strain, often shifting the C–O stretch to slightly higher frequencies. However, the most reliable difference is in the fingerprint region (<1000 cm⁻¹) where ring breathing modes differ.

  • Vs. Lactam Precursors (Oxazepin-5-ones):

    • Differentiation: The precursor has a very strong Amide I band (

      
      ) at ~1660–1680 cm⁻¹. The target (tetrahydro) has no carbonyl peak.
      
Data Summary Table
FeatureTetrahydrobenzo[e][1,4]oxazepine 1,4-Benzodiazepine Benzoxazepin-5-one (Precursor)
1200–1275 cm⁻¹ Strong (C–O–C) AbsentStrong (C–O–C)
1650–1690 cm⁻¹ Absent Absent (unless lactam)Strong (C=O Amide)
3300–3400 cm⁻¹ Single N–H (if

)
Single/Double N–HN–H (Amide)
1600–1640 cm⁻¹ Ar C=C onlyAr C=C +

(Imine)
Ar C=C

Visualization: Spectral Decision Tree

The following diagram illustrates the logical workflow for validating the scaffold using IR data.

IR_Identification_Logic Sample Unknown Heterocyclic Sample Check_CO Check 1650-1690 cm⁻¹ (Carbonyl Region) Sample->Check_CO Has_CO Strong Band Present Check_CO->Has_CO > 1650 cm⁻¹ No_CO Band Absent Check_CO->No_CO Baseline Lactam ID: Oxazepin-5-one (Precursor/Oxidized) Has_CO->Lactam Check_Ether Check 1200-1275 cm⁻¹ (Ether Region) No_CO->Check_Ether Has_Ether Strong Bands Present Check_Ether->Has_Ether No_Ether Bands Absent Check_Ether->No_Ether Check_NH Check 3300-3450 cm⁻¹ (Amine Region) Has_Ether->Check_NH Benzodiazepine ID: Benzodiazepine Analog (No Ether Linkage) No_Ether->Benzodiazepine Target ID: Tetrahydrobenzo[e][1,4]oxazepine (Target Scaffold) Check_NH->Target N-H Present

Figure 1: Logical decision tree for distinguishing tetrahydrobenzo[1,4]oxazepine from precursors and nitrogen analogs.

Experimental Protocol: Solid-State Analysis

To ensure reproducible identification, follow this standardized ATR (Attenuated Total Reflectance) protocol.

Materials
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with Diamond ATR accessory.

  • Solvent: Isopropanol or Ethanol (HPLC grade) for cleaning.

  • Reference Standard: Validated sample of 2,3,4,5-tetrahydro-1,4-benzoxazepine (if available).

Workflow
  • Background Correction:

    • Clean the diamond crystal with isopropanol.

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid sample directly onto the center of the crystal.

    • Apply pressure using the anvil until the force gauge reads the optimal range (typically 80–100 N) to ensure uniform contact.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹ .

    • Accumulation: 32 scans (to improve Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹ .[1]

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison is needed).

    • Baseline correct the spectrum if significant drift is observed (common with hygroscopic amine salts).

    • Normalize the strongest peak (usually the C–O–C ether band or Ar-H bend) to 100% T or 1.0 Abs for overlay comparison.

Quality Criteria
  • Pass: Distinct bands at ~1250 cm⁻¹ (Ether) and ~3350 cm⁻¹ (Amine); NO band at 1670 cm⁻¹.

  • Fail (Oxidation): Appearance of a shoulder or peak at 1670 cm⁻¹.

  • Fail (Hydrolysis): Broadening of OH region (3200–3600 cm⁻¹) indicating ring opening to amino-phenol derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21882775, 2,3,4,5-Tetrahydro-1,4-benzoxazepine. Retrieved from [Link]

  • Muthukrishnan, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. The Journal of Organic Chemistry.[2] Retrieved from [Link][3]

  • ResearchGate (2025). Spectroscopic characterization of benzoxazepine derivatives. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Molecular Field Analysis (CoMFA) of Oxazepines

Authored For: Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the oxazepine scaffold represents a privileged structure, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazepine scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] From their initial approval for treating psychoneuroses in 1965 to their ongoing investigation as receptor modulators and antibacterial agents, the versatility of the seven-membered oxazepine ring is well-established.[1][2] As we strive to optimize these molecules for enhanced potency and selectivity, computational techniques that illuminate the relationship between three-dimensional structure and biological activity become indispensable.

This guide provides an in-depth exploration of Comparative Molecular Field Analysis (CoMFA), a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methodology, applied specifically to the oxazepine class of molecules. We will move beyond a simple recitation of steps to dissect the causality behind methodological choices, ensuring a robust and predictive modeling outcome. The goal is to equip you with the foundational knowledge and practical insights required to leverage CoMFA in your own oxazepine-focused drug discovery programs.

The Rationale for 3D-QSAR in Oxazepine Drug Design

Classical 2D-QSAR correlates biological activity with bulk molecular properties like lipophilicity (logP) or electronic parameters (Hammett constants).[3] However, these methods inherently disregard the three-dimensional nature of drug-receptor interactions, which are governed by shape complementarity and the spatial arrangement of interaction fields.

This is where 3D-QSAR methods like CoMFA excel. The core premise of CoMFA is that differences in the biological activity of a set of molecules are often directly related to variations in the shape and strength of their surrounding non-covalent interaction fields.[4] CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a series of aligned molecules at thousands of points on a 3D grid.[5][6] It then uses a statistical method, Partial Least Squares (PLS), to generate a mathematical equation correlating the variations in these field values with changes in biological activity.[7][8] The output is not just a predictive equation but also intuitive 3D contour maps that highlight precisely where modifications to the molecular structure are likely to enhance or diminish activity.

The CoMFA Experimental Workflow: A Self-Validating Protocol

A successful CoMFA study is a multi-stage process where the integrity of each step validates the next. Below is a detailed protocol, grounded in established best practices, designed to yield a statistically robust and predictive model.

Experimental Protocol: Step-by-Step CoMFA of an Oxazepine Dataset

Objective: To develop a predictive 3D-QSAR model for a series of oxazepine derivatives and to identify key structural features governing their biological activity.

Prerequisites: A dataset of at least 20-30 structurally related oxazepine analogues with accurately measured, co-scaled biological activity data (e.g., IC₅₀ or EC₅₀ values, converted to pIC₅₀ or pEC₅₀).

Step 1: Molecular Structure Preparation

  • Construct 3D Structures: Build the 3D structure for each oxazepine derivative in the dataset using molecular modeling software.

  • Energy Minimization: Perform a thorough geometry optimization for each structure. This is crucial to find a low-energy, realistic conformation. The Tripos force field with Gasteiger-Hückel charges is a commonly used starting point.

    • Causality: Using unoptimized or high-energy conformations can introduce significant noise into the CoMFA fields, as the calculated steric and electrostatic interactions will not be representative of the molecule's likely bioactive state.

Step 2: Dataset Division

  • Create Training and Test Sets: Divide the full dataset into a training set (typically ~80% of the compounds) and a test set (~20%).

    • Trustworthiness: The selection should ensure that the test set molecules are structurally diverse and span the full range of biological activity of the entire dataset. This is critical for an unbiased assessment of the model's predictive power on new, unseen compounds.[3]

Step 3: Molecular Alignment (The Most Critical Step)

  • Select a Template: Choose a representative, highly active molecule from the training set as the template for alignment.

  • Identify a Common Core: Define a common substructure present in all molecules of the dataset (e.g., the oxazepine ring system).

  • Perform Alignment: Superimpose all molecules in the training and test sets onto the template based on the defined common core.

    • Expertise: The quality of the alignment directly dictates the quality of the final model. A poor alignment, where equivalent atoms do not overlap, will result in a non-predictive model because the field variations will not correlate meaningfully with activity changes. For complex series, methods like docking-based alignment or field-fit alignment can provide a more objective and physically meaningful superposition.[6][9]

Step 4: CoMFA Field Generation

  • Define the Grid Box: Place the aligned molecules within a 3D cubic lattice that extends at least 4 Å beyond the dimensions of the molecules in all directions.[4] A grid spacing of 2 Å is standard.

  • Calculate Interaction Energies: At each grid point, calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulomb potential) interaction energies between the molecule and a probe atom (typically a sp³ carbon with a +1 charge).

    • Causality: To prevent singularities and the domination of the model by arbitrarily large energy values close to atomic nuclei, energy cutoffs (e.g., ±30 kcal/mol) are applied.[3]

Step 5: Statistical Analysis with Partial Least Squares (PLS)

  • Generate the QSAR Equation: Use PLS analysis to correlate the thousands of CoMFA field energy values (independent variables) with the biological activity values (pIC₅₀, the dependent variable).

    • Expertise: Standard regression is unsuitable here because the number of variables (grid points) far exceeds the number of observations (molecules).[8] PLS is designed to handle such data by creating a smaller number of orthogonal latent variables that capture the most significant variance in both the independent and dependent variables.

  • Perform Cross-Validation: Use the Leave-One-Out (LOO) cross-validation method to assess the internal predictive power of the model. This systematically removes one molecule, rebuilds the model with the remaining ones, and predicts the activity of the removed molecule. The resulting cross-validated correlation coefficient (q²) is a key metric of model robustness.[3]

    • Trustworthiness: A high q² (typically > 0.5) indicates a model with good internal predictability. A large difference between the non-cross-validated r² and q² can be a sign of overfitting.

Step 6: Model Validation and Interpretation

  • External Validation: Use the final, non-cross-validated model to predict the biological activity of the molecules in the test set. The predictive r² (r²_pred) is calculated to assess the model's ability to generalize to new chemical matter.

  • Visualize Contour Maps: Generate 3D contour maps that graphically represent the QSAR equation. These maps show regions in space where changes in steric and electrostatic fields are associated with increases or decreases in activity.

    • Steric Maps: Typically show green contours where bulky groups increase activity and yellow contours where bulky groups decrease activity.

    • Electrostatic Maps: Typically show blue contours where positive charge increases activity and red contours where negative charge (or positive potential) increases activity.

CoMFA Workflow Diagram

CoMFA_Workflow cluster_data 1. Data Preparation cluster_model 2. Model Building cluster_validation 3. Validation & Interpretation A Oxazepine Dataset (Structures + pIC50) B 3D Structure Generation & Energy Minimization A->B C Dataset Division (Training & Test Sets) B->C D Molecular Alignment (Common Core Superposition) C->D E CoMFA Field Generation (Steric & Electrostatic) D->E F PLS Analysis & Cross-Validation (q²) E->F G External Validation (Test Set Prediction, r²_pred) F->G H Contour Map Generation G->H I SAR Interpretation & New Molecule Design H->I

Caption: The end-to-end workflow for a CoMFA study.

Case Study: CoMFA of Benzoxazepine mGluR5 Modulators

A study on 118 benzoxazepine derivatives acting as positive allosteric modulators for the metabotropic glutamate receptor subtype 5 (mGluR5) provides an excellent real-world example of CoMFA's application.[10][11] The researchers developed a robust and predictive model that offered clear insights into the structure-activity relationship of this compound class.

Statistical Parameter Value Interpretation
Cross-validated q²0.58Indicates good internal model robustness and predictive ability.[10]
Non-cross-validated r²0.81Shows a high degree of correlation between the CoMFA fields and the biological activity for the training set.[10]
Predictive r² (for a validation set)0.88Demonstrates excellent predictive power on an independent set of molecules, confirming the model's generalizability.[10]
Standard Error of Prediction0.20 pEC₅₀ unitsReflects the precision of the model's predictions.[11]

Interpretation of the CoMFA Contour Maps: The analysis of the resulting contour maps from this study provided actionable intelligence for designing more potent mGluR5 modulators:[10]

  • Steric Effects: The maps revealed a preference for bulky substituents at the meta position of a 1,2,4-triazine ring attached to the core. This suggests a large, accommodating pocket in the receptor in this region.

  • Electrostatic Effects: The model highlighted a requirement for electropositive character near the acyl carbonyl oxygen at the R2 position of the oxazepine moiety, while also favoring an electronegative functional group in the same substituent. This points to a complex electrostatic environment in the binding site, likely involving specific hydrogen bonding interactions.

CoMFA in Context: Comparison with Other 3D-QSAR Methods

While CoMFA is a foundational 3D-QSAR technique, several other methods have been developed, each with unique advantages. The most common alternative is Comparative Molecular Similarity Indices Analysis (CoMSIA).[12]

FeatureComparative Molecular Field Analysis (CoMFA) Comparative Molecular Similarity Indices Analysis (CoMSIA) GRID/GOLPE
Primary Fields Steric (Lennard-Jones) and Electrostatic (Coulombic).[13]Steric, Electrostatic, Hydrophobic, H-Bond Donor, and H-Bond Acceptor.[12]Probe-based interaction energies (e.g., DRY, O, N1) calculated with the GRID force field.[14][15]
Field Calculation Uses a discrete probe atom at each grid point. Potentials have steep drop-offs (6-12 and 1/r).[8]Uses a Gaussian function to calculate similarity indices, resulting in smoother fields that are less sensitive to small alignment shifts.[16]Calculates interaction energies between the target molecule and various chemical probes.
Key Advantage The original, widely validated 3D-QSAR method. Contour maps are generally intuitive to interpret.Inclusion of hydrophobic and H-bonding fields often provides a more complete picture of ligand-receptor interactions.[17]Can provide a very detailed and chemically specific map of the interaction environment.
Potential Drawback Sensitive to molecular alignment; singularities in potential fields require arbitrary cutoffs.[3]The interpretation of five separate contour maps can sometimes be more complex.Computationally more intensive; requires careful selection of probes.
Best Suited For Scenarios where steric and electrostatic interactions are the primary drivers of affinity differences.[18]Systems where hydrophobic interactions or specific hydrogen bonds are known to be critical for binding.[17]Detailed binding site analysis when some information about the receptor's nature is available.

Conclusion and Future Outlook

Comparative Molecular Field Analysis is a powerful and validated computational tool that, when applied with rigor, can significantly accelerate the optimization of lead compounds. For the oxazepine scaffold, CoMFA provides a rational framework for understanding how three-dimensional properties influence biological activity. The graphical output of CoMFA contour maps translates complex statistical data into clear, intuitive, and actionable hypotheses for the design of next-generation analogues with improved potency and desired properties. By integrating this 3D-QSAR approach into the drug discovery pipeline, research teams can prioritize synthetic efforts, reduce the number of compounds that need to be synthesized, and ultimately, shorten the path to identifying clinical candidates.

References

  • CoMFA | PDF | Quantitative Structure–Activity Relationship | Conformational Isomerism - Scribd. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. Available at: [Link]

  • 3D-QSAR CoMFA study of benzoxazepine derivatives as mGluR5 positive allosteric modulators - PMC - NIH. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Estimation of Biological Activity of New Oxazepine Derivatives. Available at: [Link]

  • Comparative Molecular Field Analysis (CoMFA). 1. Effect of Shape on Binding of Steroids to Carrier Proteins. Available at: [Link]

  • IUPAC Gold Book - comparative molecular field analysis (CoMFA). Available at: [Link]

  • Comparative Molecular Field Analysis (CoMFA) - SciSpace. Available at: [Link]

  • EP0592421B1 - COMPARATIVE MOLECULAR FIELD ANALYSIS (CoMFA) - Google Patents.
  • Review Article CoMFA -3D QSAR APPROCH IN DRUG DESIGN - OMICS International. Available at: [Link]

  • Recent Developments in 3D QSAR and Molecular Docking Studies of Organic and Nanostructures - PMC. Available at: [Link]

  • 3D-QSAR - Drug Design Org. Available at: [Link]

  • 3D-QSAR CoMFA study of benzoxazepine derivatives as mGluR5 positive allosteric modulators - PubMed. Available at: [Link]

  • 3d qsar | PPTX. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach - Publish. Available at: [Link]

  • Template CoMFA: The 3D-QSAR Grail? | Journal of Chemical Information and Modeling. Available at: [Link]

  • 3D-QSAR, molecular docking and molecular dynamics simulations of oxazepane amidoacetonitrile derivatives as novel DPPI inhibitors - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. Available at: [Link]

  • (PDF) 3d-Qsar CoMFA Study of Benzoxazepine Derivatives as - Amanote Research. Available at: [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Available at: [Link]

  • 3D-QSAR comparative molecular field analysis on opioid receptor antagonists: pooling data from different studies - PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine proper disposal procedures

Standard Operating Procedure: Laboratory Waste Management and Disposal of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Executive Summary & Operational Context 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine is a bicyclic heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Waste Management and Disposal of 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine

Executive Summary & Operational Context

1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine is a bicyclic heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including diacylglycerol kinase (DGK) modulating compounds targeted for oncology and virology applications[1]. Because it is a biologically active precursor, its disposal must be managed with strict adherence to environmental health and safety (EHS) protocols. This guide outlines the self-validating procedures required to safely contain, categorize, and dispose of this compound, ensuring zero environmental discharge and maximum laboratory safety.

Physicochemical Hazard Profile & Causality

To manage waste effectively, researchers must understand the causality behind the protocols. 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine contains a secondary amine within its oxazepine ring, making it mildly basic and susceptible to oxidation.

  • Environmental Causality: As a pharmaceutical intermediate, releasing this compound into the water supply poses a risk of introducing biologically active xenobiotics into aquatic ecosystems. Therefore, high-temperature incineration is the only acceptable method of terminal destruction.

  • Chemical Causality: The amine functionality can react exothermically with strong oxidizing agents (e.g., peroxides, nitric acid) or strong acids. Waste streams must be rigorously segregated to prevent inadvertent in-drum reactions.

Waste Segregation Matrix

Accurate segregation is the foundation of a self-validating safety system. By categorizing waste at the point of generation, laboratories prevent downstream chemical incompatibilities.

Waste CategoryTypical ConstituentsPrimary ContainmentTerminal Disposal Method
Solid Waste Pure compound, contaminated weighing paper, gloves, silica gel from chromatography.Double-bagged in 4-mil polyethylene, placed in a rigid, sealable HDPE drum.High-Temperature Incineration (Hazardous Solid)
Non-Halogenated Liquid Solutions in DMSO, Methanol, Ethyl Acetate, or Hexanes[1].Amber glass or HDPE carboy.Fuel Blending / Incineration
Halogenated Liquid Solutions in Dichloromethane (DCM) or Chloroform[1].Amber glass or PTFE-lined HDPE carboy.Specialized Halogen Incineration
Aqueous Waste Aqueous washings (e.g., from liquid-liquid extractions) containing trace compound.HDPE carboy, pH adjusted to 6-8.Aqueous Waste Treatment / Incineration

Procedural Workflows: Step-by-Step Disposal

Protocol A: Liquid Waste Consolidation

  • Verify Compatibility: Before transferring any 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine solution into a bulk waste carboy, verify the solvent composition. Never mix halogenated solvents (e.g., DCM) with non-halogenated streams, as this exponentially increases disposal costs and alters the required incineration temperature.

  • Secondary Containment: Place the receiving waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume. Causality: This ensures that if the primary vessel fails due to over-pressurization or structural degradation, the spill is localized.

  • Transfer: Use a grounded, chemically compatible funnel (e.g., PTFE). Pour the solution slowly to minimize aerosolization of the active pharmaceutical ingredient (API).

  • Venting and Sealing: Do not tightly cap the waste container immediately if the solution is warm or potentially off-gassing. Use a vented cap until thermal equilibrium is reached, then seal tightly.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine" and the exact solvent composition.

Protocol B: Solid Waste and Sharps

  • Collection: Sweep up any spilled powder using a damp, disposable specialized wipe to prevent dust generation.

  • Containment: Place all contaminated consumables (wipes, spatulas, empty vials) into a designated hazardous solid waste bin lined with a heavy-duty polyethylene bag.

  • Sealing: Once the bag is 75% full, seal it using the gooseneck method (twist the top, fold it over, and tape it securely) to prevent vapor escape.

Waste Routing Visualization

WasteRouting Start Waste Generation: 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine Solid Solid Waste (Powder, PPE, Silica) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Washes) Start->Liquid Incinerator High-Temperature Incineration Facility Solid->Incinerator Direct Destruction Halogenated Halogenated Stream (e.g., DCM, Chloroform) Liquid->Halogenated Halogen > 1% NonHalogenated Non-Halogenated Stream (e.g., DMSO, EtOAc) Liquid->NonHalogenated Halogen < 1% Aqueous Aqueous Stream (Trace API, pH 6-8) Liquid->Aqueous Water > 90% Halogenated->Incinerator Specialized Scrubber NonHalogenated->Incinerator Fuel Blending Aqueous->Incinerator Evaporation/Destruction

Categorical waste routing pathway for 1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine disposal.

Spill Response and Decontamination Protocol

A self-validating safety system requires a robust response plan that assumes containment failure.

  • Evacuate and Assess: Immediately clear the immediate area. Assess the scale of the spill. If the spill exceeds 100 mL of concentrated solution or 50g of pure powder, escalate to the institutional hazardous materials (HazMat) team.

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloved), safety goggles, a lab coat, and a fitted particulate respirator (N95 or P100) if powder is aerosolized.

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Inert absorbents prevent secondary reactions that could occur if organic spill kits are used with incompatible solvents.

  • Containment (Solid): Do not dry-sweep. Mist the powder lightly with water or a compatible high-boiling solvent to suppress dust, then wipe up with absorbent pads.

  • Decontamination: Wash the affected surface with a 5% aqueous solution of a mild detergent, followed by a water rinse. Collect all wash liquids as hazardous aqueous waste.

  • Validation: Visually inspect the area under adequate lighting. Document the spill and the disposal of the cleanup materials in the laboratory's incident log.

References

  • Diacylglyercol kinase modulating compounds (WO2022271684A1). Google Patents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.